molecular formula C22H21N3O4 B557463 Fmoc-1-methyl-L-histidine CAS No. 202920-22-7

Fmoc-1-methyl-L-histidine

Cat. No.: B557463
CAS No.: 202920-22-7
M. Wt: 391.4 g/mol
InChI Key: SLWOFHRSEVVUHM-FQEVSTJZSA-N
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Description

Fmoc-his(1-me)-oh>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFHRSEVVUHM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426689
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine
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Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202920-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine
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Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine
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Foundational & Exploratory

In-Depth Technical Guide: Physiochemical Characteristics of Fmoc-His(1-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-1-methyl-L-histidine, commonly referred to as Fmoc-His(1-Me)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The methylation at the 1-position (τ-position) of the imidazole (B134444) ring offers unique properties, preventing certain side reactions and influencing the conformational characteristics of the resulting peptides. This technical guide provides a comprehensive overview of the core physiochemical characteristics of Fmoc-His(1-Me)-OH, complete with experimental methodologies and data presented for clarity and reproducibility.

Core Physiochemical Data

A summary of the key physiochemical properties of Fmoc-His(1-Me)-OH is presented in the tables below. This data is essential for its effective use in peptide synthesis, ensuring accurate reagent preparation and understanding its behavior under various experimental conditions.

Identifier Value
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine
Synonyms Fmoc-L-His(1-Me)-OH, Fmoc-His(τ-Me)-OH
CAS Number 202920-22-7
Molecular Formula C₂₂H₂₁N₃O₄
Molecular Weight 391.42 g/mol
Property Value Reference
Appearance White to off-white powder[1]
Melting Point 135 - 136 °C[1]
Optical Rotation [α]²⁰/D = -9.0 ± 1° (c=1 in 2N HCl)[1]
Purity ≥99% (HPLC)[1]
Storage Temperature 2-8°C[2]
Solvent Solubility Reference
Dimethylformamide (DMF) 10 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO) 10 mg/mL[3]
Phosphate Buffered Saline (PBS, pH 7.2) 0.2 mg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the verification and consistent application of physiochemical data. The following sections outline the standard experimental protocols for determining the key characteristics of Fmoc-His(1-Me)-OH.

Melting Point Determination

The melting point of Fmoc-His(1-Me)-OH is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

Procedure:

  • A small amount of the finely powdered Fmoc-His(1-Me)-OH is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Workflow for Melting Point Determination

MeltingPoint_Workflow A Pack Capillary Tube B Place in Apparatus A->B C Rapid Heating B->C D Slow Heating C->D Near MP E Observe & Record D->E F Report Range E->F

Caption: Workflow for determining the melting point of a solid sample.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for assessing the purity and enantiomeric excess of Fmoc-protected amino acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase (Isocratic):

  • A mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid). The exact ratio is optimized for the specific column and compound.

Procedure:

  • A standard solution of Fmoc-His(1-Me)-OH is prepared in a suitable solvent (e.g., mobile phase).

  • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

  • A defined volume of the sample solution is injected onto the column.

  • The chromatogram is recorded at a specific wavelength (typically 220 nm for the Fmoc group).

  • The retention times of the main peak and any impurity peaks are recorded.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

General Workflow for HPLC Purity Analysis

HPLC_Workflow A Prepare Sample C Inject Sample A->C B Equilibrate HPLC B->C D Run Separation C->D E Detect & Record D->E F Analyze Data E->F

Caption: General workflow for purity analysis by HPLC.

Solubility Assessment

Determining the solubility of Fmoc-His(1-Me)-OH in various solvents is crucial for its use in peptide synthesis.

Materials:

  • Fmoc-His(1-Me)-OH

  • A selection of solvents (e.g., DMF, DMSO, PBS)

  • Vortex mixer

  • Analytical balance

Procedure:

  • A known mass of Fmoc-His(1-Me)-OH is weighed into a vial.

  • A small, measured volume of the solvent is added.

  • The mixture is vortexed for a set period (e.g., 2 minutes) to facilitate dissolution.

  • If the solid dissolves completely, more of the compound is added in known increments until saturation is reached (i.e., solid material remains undissolved).

  • If the initial amount does not dissolve, more solvent is added in measured volumes until complete dissolution is observed.

  • The solubility is expressed as the mass of the compound that dissolves in a given volume of solvent (e.g., mg/mL).

Spectroscopic Data

While specific spectra for Fmoc-His(1-Me)-OH are not publicly available in comprehensive databases, the expected characteristic signals based on its structure are described below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is used to confirm the structure of the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are:

  • Imidazole Protons: Signals for the two protons on the imidazole ring are expected. The proton at the C2 position will typically be a singlet, while the proton at the C4 (or C5) position will also be a singlet. Their chemical shifts will be influenced by the methyl group and the linkage to the alpha-carbon.

  • Fmoc Group Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the eight protons of the fluorenyl group. A multiplet for the CH and a doublet for the CH₂ of the fluorenylmethoxycarbonyl group will also be present.

  • Alpha-Carbon and Beta-Carbon Protons: The α-proton will appear as a multiplet, coupled to the β-protons and the amide proton. The β-protons will appear as a multiplet.

  • Methyl Group Protons: A singlet corresponding to the three protons of the N-methyl group on the imidazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the carboxylic acid carbon.

  • Fmoc Group Carbons: Multiple signals in the aromatic region for the carbons of the fluorenyl group, as well as signals for the CH and CH₂ carbons of the fluorenylmethoxycarbonyl moiety.

  • Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring.

  • Alpha and Beta Carbons: Signals for the α- and β-carbons of the amino acid backbone.

  • Methyl Carbon: A signal in the upfield region for the methyl carbon attached to the imidazole nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands (in cm⁻¹) are expected for:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • N-H Stretch: A band around 3300 cm⁻¹ for the amide N-H.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group and another for the urethane (B1682113) carbonyl of the Fmoc group.

  • C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl and imidazole rings in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Bands corresponding to the C-N bonds.

Application in Peptide Synthesis

Fmoc-His(1-Me)-OH is primarily used in SPPS to introduce a 1-methylhistidine residue into a peptide sequence. The methylation of the imidazole nitrogen at the 1-position prevents potential side reactions such as racemization and acylation at the imidazole nitrogen during peptide coupling.

Logical Flow of Fmoc-His(1-Me)-OH in SPPS

SPPS_Logic A Resin Swelling B Fmoc Deprotection A->B D Coupling to Resin B->D C Activation of Fmoc-His(1-Me)-OH C->D E Washing D->E F Repeat Cycle or Cleavage E->F

Caption: Logical flow of incorporating Fmoc-His(1-Me)-OH in SPPS.

Conclusion

This technical guide provides a detailed overview of the essential physiochemical characteristics of Fmoc-His(1-Me)-OH. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in the effective and reproducible use of this important amino acid derivative in peptide synthesis and related applications. A thorough understanding of these properties is fundamental to achieving high-purity synthetic peptides with desired biological activities.

References

Fmoc-1-methyl-L-histidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of Fmoc-1-methyl-L-histidine and its application in solid-phase peptide synthesis (SPPS). This document offers a detailed experimental protocol for the utilization of this reagent in the synthesis of custom peptides, a critical process in drug discovery and proteomics research.

Core Compound Data

This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole (B134444) ring is methylated at the N-1 position. This modification is crucial for its application as a building block in peptide synthesis, preventing unwanted side reactions.

PropertyValue
Molecular Formula C22H21N3O4[1][2][3][4]
Molecular Weight 391.42 g/mol [1][4][5]
Synonyms Fmoc-His(1-Me)-OH, Fmoc-His(τ-Me)-OH, Nα-Fmoc-Nim-methyl-L-histidine[2][3][5]
Appearance White to off-white powder[3]
CAS Number 202920-22-7[2][3][4]

Application in Peptide Synthesis

This compound serves as a vital building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS).[3] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a core principle of the widely used orthogonal synthesis strategy.[6] This compound is instrumental in the development of peptide-based drugs and for creating peptides used in various research applications, including the study of protein structure and function.[3]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating this compound or other Fmoc-protected amino acids into a peptide chain on a solid support resin.

1. Resin Selection and Preparation:

  • Resin Choice: The selection of the resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink Amide resin is the appropriate choice.[1][2]

  • Swelling: The resin must be swelled in a suitable solvent to ensure that the reactive sites are accessible. Place the desired amount of resin in a reaction vessel and add dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes at room temperature.[1] After swelling, the solvent is drained.

2. First Amino Acid Coupling (Loading):

  • The first Fmoc-protected amino acid is covalently attached to the resin. The specific protocol for this step can vary depending on the resin used.

3. Iterative Peptide Elongation Cycle: This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

  • Step 3a: Fmoc Deprotection:

    • Wash the resin-bound peptide with DMF (3 times).

    • To remove the Fmoc protecting group from the N-terminal amino acid, treat the resin with a 20% solution of piperidine (B6355638) in DMF.[1][6][7]

    • Allow the reaction to proceed for 5-10 minutes.

    • Drain the reaction vessel and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Step 3b: Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HCTU, HATU, or DCC/HOBt) in DMF.[1] The molar excess of the amino acid and coupling reagents relative to the resin's substitution level is typically 3-5 fold.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

    • After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF.

4. Final Cleavage and Deprotection:

  • Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS), often in a ratio of 95:2.5:2.5 (TFA:TIS:H2O).[2]

  • The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the key stages of the Fmoc solid-phase peptide synthesis cycle.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin with Linker Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start with Fmoc-AA-Resin Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

References

A Technical Guide to the Solubility of Fmoc-1-methyl-L-histidine in DMF and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the solubility characteristics of Fmoc-1-methyl-L-histidine in two common solvents utilized in peptide synthesis: dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). An understanding of solubility is critical for the efficient and successful incorporation of this amino acid derivative into synthetic peptides, impacting reaction kinetics, purity, and overall yield. This document presents available quantitative solubility data, a general experimental protocol for solubility determination, and a logical workflow for the application of this compound in solid-phase peptide synthesis (SPPS).

Quantitative Solubility Data

The solubility of this compound can vary based on experimental conditions, such as solvent purity and the method of dissolution. The available data highlights the importance of careful solvent handling, particularly for DMSO, which is hygroscopic.

Compound NameSolventReported SolubilityMolar Concentration (mM)Notes
This compoundDMF10 mg/mL[1]~25.55 mM-
This compoundDMSO10 mg/mL[1]~25.55 mM-
This compoundDMSO125 mg/mL[2][3]~319.35 mMRequires sonication. The hygroscopic nature of DMSO can significantly affect solubility; using newly opened DMSO is recommended.[2][3]

Molecular Weight of this compound: 391.42 g/mol [2]

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of Fmoc-protected amino acids. This protocol can be adapted to specifically assess the solubility of this compound in DMF and DMSO.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • High-purity DMF

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Solvent: Ensure solvents are of high purity and, in the case of DMSO, anhydrous.

  • Sample Preparation: Accurately weigh a series of increasing amounts of this compound into separate, sealable vials.

  • Solvent Addition: Add a precise volume of the test solvent (DMF or DMSO) to each vial to create a range of concentrations.

  • Dissolution:

    • Initially, vortex each vial vigorously for 2-3 minutes.

    • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 15-30 minutes.[2][3]

    • For sparingly soluble compounds, gentle heating may be applied, but this should be noted as it will affect the solubility value at room temperature.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually inspect each vial for the presence of undissolved solid. For vials containing solid material, centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

  • Analysis of Supernatant: Carefully withdraw an aliquot of the clear supernatant from the centrifuged vials. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved this compound using a calibrated HPLC method.

  • Determination of Solubility: The highest concentration at which no solid is present, or the concentration determined by HPLC from the saturated solution, is taken as the solubility.

Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application where the solubility of this compound is a critical parameter is in its use as a building block in SPPS. Inadequate solubility can lead to difficulties in the coupling step, resulting in incomplete reactions and the generation of deletion sequences in the final peptide. The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminal amine Coupling Couple to Resin Resin->Coupling Fmoc_AA_Prep Prepare this compound Solution in DMF/DMSO Activation Activate this compound (e.g., with HCTU/DIPEA) Fmoc_AA_Prep->Activation Activation->Coupling Wash1 Wash Resin (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Resin (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle

Caption: Workflow for a single coupling cycle in SPPS.

This guide provides foundational data and methodologies for researchers working with this compound. Empirical determination of solubility under specific laboratory conditions is always recommended for optimal results in peptide synthesis.

References

The Biological Significance of 1-Methylhistidine in Peptides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological roles, and therapeutic potential of peptides containing the post-translationally modified amino acid, 1-methylhistidine.

Abstract

1-Methylhistidine (1-MH), a derivative of the amino acid histidine, has emerged from being primarily known as a biomarker to a molecule of significant interest in cellular regulation and therapeutic development. This technical guide provides a comprehensive overview of the biological significance of 1-methylhistidine within peptides, catering to researchers, scientists, and drug development professionals. We delve into the endogenous and exogenous sources of 1-MH, its role in fundamental cellular processes, and its implications for human health and disease. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involving 1-MH-containing peptides, offering a foundational resource for future research and drug discovery endeavors.

Introduction to 1-Methylhistidine

1-Methylhistidine, also known as π-methylhistidine, is a post-translationally modified amino acid where a methyl group is attached to the N-1 (pi) position of the imidazole (B134444) ring of a histidine residue.[1][2] Unlike its isomer, 3-methylhistidine (3-MH), which is a well-established marker for muscle protein breakdown, the biological roles of 1-MH are more diverse and have only recently begun to be fully elucidated.[3]

The presence of 1-MH in peptides can arise from two primary sources:

  • Exogenous (Dietary) Intake: 1-MH is abundant in the dipeptide anserine (B1665513) (β-alanyl-1-methylhistidine), which is found in high concentrations in the meat of poultry and fish.[4][5] The breakdown of anserine during digestion releases 1-MH, which is then absorbed and can be detected in blood and urine.[4] Consequently, 1-MH levels serve as a reliable biomarker for meat consumption.[5]

  • Endogenous Production: 1-MH is also synthesized endogenously through the post-translational methylation of histidine residues within specific proteins.[6] This process is catalyzed by a class of enzymes known as protein histidine N-methyltransferases.[6] The subsequent degradation of these proteins releases free 1-MH.[3]

The Enzymology of 1-Methylhistidine Formation

The enzymatic machinery responsible for the specific methylation of histidine residues at the N-1 position has been a subject of intense research. Two key enzymes have been identified as the primary drivers of this modification:

  • SET Domain Containing 3 (SETD3): Initially predicted to be a histone lysine (B10760008) methyltransferase, SETD3 was later identified as a highly specific actin histidine N-methyltransferase.[7][8] It catalyzes the methylation of histidine 73 (His73) on β-actin.[7] This modification is crucial for regulating smooth muscle contraction and actin filament dynamics.[9]

  • Methyltransferase-like 18 (METTL18): METTL18 is a nuclear methyltransferase that specifically targets histidine 245 (His245) of the 60S ribosomal protein L3 (RPL3).[10][11] This methylation event plays a significant role in ribosome biogenesis and the regulation of protein translation.[11][12]

Biological Functions and Signaling Pathways

The methylation of histidine to form 1-MH within peptides is not a random event but a precise regulatory mechanism that influences key cellular processes.

Regulation of Muscle Contraction by SETD3-mediated Actin Methylation

The methylation of actin at His73 by SETD3 is a critical regulator of smooth muscle function. Depletion of SETD3 leads to impaired signal-induced contraction in primary human uterine smooth muscle cells.[9] The proposed signaling pathway involves the following steps:

SETD3_Actin_Pathway SETD3-Actin Signaling Pathway in Smooth Muscle Contraction Stimulus Contractile Stimuli (e.g., Oxytocin) SETD3 SETD3 Stimulus->SETD3 Activates SAH S-Adenosylhomocysteine (SAH) SETD3->SAH Methylated_Actin Methylated β-Actin (1-MH at His73) SETD3->Methylated_Actin Methylates SAM S-Adenosylmethionine (SAM) SAM->SETD3 Actin β-Actin (His73) Actin->SETD3 Actin_Polymerization Actin Filament Dynamics Methylated_Actin->Actin_Polymerization Modulates Contraction Smooth Muscle Contraction Actin_Polymerization->Contraction Enables

Diagram 1: SETD3-Actin Signaling Pathway.
Role of METTL18-mediated RPL3 Methylation in Ribosome Biogenesis and Translation

METTL18-catalyzed methylation of RPL3 at His245 is integral to the proper functioning of the ribosome, the cell's protein synthesis machinery. The absence of this modification leads to altered pre-rRNA processing and decreased polysome formation.[11] This pathway highlights a novel layer of regulation in protein translation.

METTL18_RPL3_Pathway METTL18-RPL3 Pathway in Ribosome Biogenesis METTL18 METTL18 (Nuclear) SAH SAH METTL18->SAH Methylated_RPL3 Methylated RPL3 (1-MH at His245) METTL18->Methylated_RPL3 Methylates SAM SAM SAM->METTL18 RPL3 Ribosomal Protein L3 (His245) RPL3->METTL18 Pre_60S Pre-60S Ribosomal Subunit Assembly Methylated_RPL3->Pre_60S Incorporation Ribosome Mature 80S Ribosome Pre_60S->Ribosome Maturation Translation Protein Translation (Elongation) Ribosome->Translation Regulates

Diagram 2: METTL18-RPL3 Ribosome Biogenesis Pathway.

Quantitative Data on 1-Methylhistidine-Containing Peptides

The functional impact of 1-methylhistidine in peptides is underscored by quantitative experimental data. The following table summarizes key findings from the literature.

Peptide/ProteinParameterValueBiological Context
β-actin peptide (aa 66-88)Kd0.17 µMBinding affinity of SETD3 to its substrate peptide.[13]
Anserine + CarnosineDose30 mg/kgErgogenic dose improving peak power and torque in humans.[14]
METTL9 with SLC39A766-74 peptideKm15.11 µMMichaelis-Menten constant for the methylation of a substrate peptide.[15]
METTL9 with SLC39A766-74 peptidekcat44.27 x 10-3 s-1Catalytic turnover number for the methylation reaction.[15]
1-Methylhistidine (Plasma)Concentration9.8 - 15.6 µMNormal physiological concentration range in human plasma.
1-Methylhistidine (Urine)Concentration17.7 - 153.8 µmol/mmol creatinineNormal physiological concentration range in human urine.

Experimental Protocols

To facilitate further research into the roles of 1-methylhistidine in peptides, this section provides an overview of key experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS) of 1-Methylhistidine-Containing Peptides

The chemical synthesis of peptides containing 1-methylhistidine is achievable through standard Fmoc-based solid-phase peptide synthesis protocols.

SPPS_Workflow Fmoc-SPPS Workflow for 1-MH Peptides Start Start with Rink Amide Resin Swell Swell Resin (DMF or NMP) Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-AA-OH (HATU/DIEA or DIC/HOAt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each amino acid Wash2->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Peptide Final 1-MH Peptide Analysis->Final_Peptide

Diagram 3: Solid-Phase Peptide Synthesis Workflow.

Detailed Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides.[16] Swell the resin in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[16]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[17]

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-His(1-Me)-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA), or using a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[17][18] Allow the coupling reaction to proceed to completion.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[16]

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.[17]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

  • Purification and Analysis: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[19] Confirm the identity and purity of the final peptide by mass spectrometry.[19]

In Vitro Muscle Contractility Assay

To assess the functional impact of peptides on muscle function, an in vitro contractility assay using isolated muscle fibers can be employed.

Detailed Methodology:

  • Muscle Isolation: Isolate intact extensor digitorum longus (EDL) or soleus muscles from a model organism (e.g., mouse).[20]

  • Mounting: Tie the tendons of the isolated muscle with surgical suture and mount it in a chamber containing a physiological salt solution, with one end attached to a fixed point and the other to a force transducer.[20]

  • Stimulation: Induce muscle contractions using electrical field stimulation with platinum electrodes.[21]

  • Force Measurement: Record the isometric contractile force generated by the muscle in response to electrical stimulation.[20]

  • Peptide Treatment: Introduce the 1-methylhistidine-containing peptide into the bath solution and measure the changes in contractile force, time to peak tension, and relaxation time to determine its effect on muscle contractility.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to study the effects of 1-MH peptides on translation at a global level.[10][22][23]

Ribo_Seq_Workflow Ribosome Profiling (Ribo-Seq) Workflow Cell_Culture Cell Culture and Peptide Treatment Lysis Cell Lysis with Translation Inhibitors Cell_Culture->Lysis Nuclease RNase Digestion Lysis->Nuclease Monosome_Isolation Monosome Isolation (Sucrose Gradient) Nuclease->Monosome_Isolation Footprint_Extraction RNA Footprint Extraction Monosome_Isolation->Footprint_Extraction Library_Prep cDNA Library Preparation Footprint_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis and Footprint Mapping Sequencing->Analysis

Diagram 4: Ribosome Profiling Workflow.

Detailed Methodology:

  • Cell Treatment: Treat cultured cells with the 1-methylhistidine-containing peptide of interest.

  • Lysis and Ribosome Stalling: Lyse the cells in the presence of a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA.[24]

  • Nuclease Digestion: Treat the cell lysate with RNase to digest mRNA that is not protected by ribosomes.[25]

  • Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by ultracentrifugation through a sucrose (B13894) gradient.[25]

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).[22]

  • Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library and sequence them using a high-throughput sequencing platform.[22]

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints and analyze changes in translation efficiency.[24]

Implications for Drug Development

The unique properties of 1-methylhistidine make it an intriguing component for consideration in peptide-based drug design.

  • Enhanced Stability: The methylation of the imidazole ring can protect the peptide from enzymatic degradation by exopeptidases and endopeptidases that recognize histidine, potentially increasing the peptide's in vivo half-life.[26]

  • Modulation of Physicochemical Properties: The addition of a methyl group can alter the hydrophobicity, pKa, and conformational preferences of the peptide, which can be leveraged to optimize its binding affinity, solubility, and pharmacokinetic profile.

  • Targeting Specific Pathways: Given the specific roles of SETD3 and METTL18, peptides containing 1-methylhistidine could be designed to modulate the activity of these enzymes or their downstream pathways, offering new therapeutic avenues for diseases involving aberrant muscle contraction or protein translation.

  • Formulation Strategies: While the presence of 1-MH may influence the choice of excipients and buffer systems, general strategies for stabilizing therapeutic peptides in aqueous solutions, such as pH optimization and the use of polyols, remain relevant.[20]

Conclusion

1-Methylhistidine in peptides represents a fascinating and functionally significant post-translational modification. From its origins as a dietary component and a product of specific enzymatic methylation, 1-MH plays crucial roles in regulating fundamental cellular processes, including muscle contraction and protein synthesis. The elucidation of the signaling pathways involving SETD3 and METTL18 has opened new avenues for understanding the intricate control of these processes. For drug development professionals, the incorporation of 1-methylhistidine into peptide therapeutics offers a potential strategy to enhance stability and modulate biological activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource to propel further research into the multifaceted world of 1-methylhistidine-containing peptides and unlock their full therapeutic potential.

References

The Pivotal Role of N-Methylation on the Histidine Imidazole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of the histidine imidazole (B134444) ring, a subtle yet profound post-translational modification, plays a critical role in modulating the physicochemical properties and biological functions of proteins and peptides. This technical guide provides an in-depth exploration of the consequences of this modification, focusing on its impact on the imidazole ring's pKa, metal ion coordination, and hydrogen bonding capabilities. We delve into the biological significance of N-methylated histidine in various physiological processes and provide a compilation of detailed experimental protocols for the synthesis, characterization, and analysis of these modified residues. This document is intended to serve as a comprehensive resource for researchers in biochemistry, drug discovery, and molecular biology, facilitating a deeper understanding and further investigation into the multifaceted roles of histidine N-methylation.

Introduction

Histidine, with its imidazole side chain, is a uniquely versatile amino acid, acting as a proton donor and acceptor at physiological pH, a potent ligand for metal ions, and a key component in enzyme catalytic sites. The nitrogen atoms of the imidazole ring, designated as Nπ (N-1 or pros) and Nτ (N-3 or tele), are susceptible to methylation, leading to the formation of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), respectively.[1] This seemingly minor addition of a methyl group can dramatically alter the electronic and steric properties of the imidazole ring, thereby influencing its chemical reactivity and biological activity.[2] Understanding the nuances of N-methylation is crucial for elucidating protein function, designing novel therapeutics, and interpreting disease mechanisms.

Physicochemical Consequences of Imidazole N-Methylation

Impact on pKa and Tautomeric Equilibrium

N-methylation fixes the tautomeric state of the imidazole ring, preventing the interconversion between the Nπ-H and Nτ-H tautomers that is characteristic of unmodified histidine. This fixation has a direct impact on the pKa of the remaining protonated nitrogen.

Alkylation of the imidazole ring can either increase or decrease its acidity relative to the parent histidine.[3] The pKa of the imidazole side chain of histidine is approximately 6.0.[3] Methylation at the Nτ (tele) position to form 1-methylhistidine results in a pKa of 5.91 for the Nπ nitrogen.[3] Conversely, methylation at the Nπ (pros) position to form 3-methylhistidine increases the pKa of the Nτ nitrogen to 6.52.[3]

Table 1: Comparison of pKa Values for Histidine and N-Methylated Histidines

CompoundMethylation PositionpKa of Imidazole RingReference
L-HistidineUnmodified~6.0[3]
1-Methyl-L-histidine (Nτ-methylated)N-tele (N-1)5.91[3]
3-Methyl-L-histidine (Nπ-methylated)N-pros (N-3)6.52[3]

Note: The nomenclature for the nitrogen atoms of the imidazole ring can be confusing. Biochemists often number the nitrogen atom adjacent to the side chain as 1 (Nπ, pros) and the more distant nitrogen as 3 (Nτ, tele).[1]

Alteration of Metal Ion Coordination

The imidazole side chain of histidine is a primary site for the coordination of transition metal ions in metalloproteins.[4] N-methylation significantly influences this coordinating ability by blocking one of the potential nitrogen ligands and altering the electronic properties of the other.

Methylation of histidine can affect the chelation of divalent metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺.[5] Studies have shown that both 1-MH and 3-MH can still coordinate with metal ions, but the geometry and stability of the resulting complexes differ from those formed with unmodified histidine.[6] For instance, in the context of copper binding, selective N-methylation has been used to demonstrate a preference for Nπ coordination.[6] The steric hindrance introduced by the methyl group can also influence the coordination geometry.[2]

Table 2: Effects of N-Methylation on Metal Ion Coordination

Methylated HistidineEffect on Metal CoordinationExperimental ObservationReference
1-MethylhistidineEnforces coordination through the Nπ nitrogen.Used to probe the preferred coordination site in copper-binding peptides.[6]
3-MethylhistidineEnforces coordination through the Nτ nitrogen.Alters the electronic and geometric structure of the metal center.[3]
Influence on Hydrogen Bonding

The ability of the histidine imidazole ring to act as both a hydrogen bond donor and acceptor is crucial for protein structure and function. N-methylation eliminates one of the nitrogen atoms as a hydrogen bond donor. This can disrupt or alter existing hydrogen bonding networks within a protein, potentially leading to changes in protein folding, stability, and interactions with other molecules.

Biological Significance of N-Methylated Histidine

N-methylated histidines are found in a variety of biologically important molecules, from small dipeptides to large structural proteins.

1-Methylhistidine (Nτ-methylhistidine)

1-Methylhistidine is a component of the dipeptide anserine (B1665513) (β-alanyl-1-methyl-L-histidine), which is found in high concentrations in the muscle and brain of many vertebrates.[7] Anserine, along with its unmethylated precursor carnosine, exhibits antioxidant, pH-buffering, and metal-chelating properties.[7] 1-MH itself is primarily considered a biomarker for dietary meat intake, as it is not endogenously synthesized in humans but is derived from the breakdown of anserine from food sources.[7]

3-Methylhistidine (Nπ-methylhistidine)

3-Methylhistidine is a post-translational modification found in actin and myosin, the major contractile proteins in muscle.[8] Its presence is used as a biomarker for muscle protein breakdown, as it is released into the bloodstream upon the degradation of these proteins and is not reutilized for protein synthesis.[8] Elevated levels of 3-MH can indicate conditions associated with increased muscle catabolism.[8]

Diphthamide (B1230887): A Complex Histidine Modification

Diphthamide is a highly modified histidine residue found in eukaryotic and archaeal translation elongation factor 2 (eEF2).[9][10] Its biosynthesis is a multi-step process that involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to the imidazole ring, followed by trimethylation and amidation.[9] Diphthamide is the target of diphtheria toxin, which ADP-ribosylates this residue, leading to the inhibition of protein synthesis and cell death.[10]

Signaling Pathways and Logical Relationships

The biosynthesis of diphthamide provides a clear example of a multi-step pathway involving histidine modification.

Diphthamide_Biosynthesis Histidine Histidine residue in eEF2 Dph1_4 Dph1-Dph4 enzymes Histidine->Dph1_4 Step 1 ACP_Intermediate ACP-modified Histidine Dph5 Dph5 (Methyltransferase) ACP_Intermediate->Dph5 Step 2 Diphthine Diphthine Dph6 Dph6 (Amidase) Diphthine->Dph6 Step 3 Diphthamide Diphthamide SAM1 S-adenosylmethionine (SAM) (ACP donor) SAM1->Dph1_4 SAM2 S-adenosylmethionine (SAM) (Methyl donor) SAM2->Dph5 ATP ATP ATP->Dph6 Dph1_4->ACP_Intermediate Dph5->Diphthine Dph6->Diphthamide

Caption: Biosynthetic pathway of diphthamide from a histidine residue in eEF2.

Experimental Protocols

Synthesis of N-Methylated Histidines

A common method involves the alkylation of a protected histidine derivative.

Procedure:

  • Protection of L-histidine: L-histidine is first converted to its methyl ester and then protected at the α-amino and the Nτ-imidazole nitrogen positions, for example, by benzoylation to form the methyl ester of L-Nα,Nτ-dibenzoylhistidine.[10]

  • Methylation: The protected histidine is then alkylated using a methylating agent such as trimethyloxonium (B1219515) fluoroborate.[10]

  • Deprotection: The protecting groups are subsequently removed by acid hydrolysis to yield L-1-methylhistidine.[10]

  • Purification: The final product is purified by crystallization or chromatography.[10]

A similar strategy of protection, alkylation, and deprotection is employed.

Procedure:

  • Protection: L-histidine can be protected with a phthaloyl group.

  • Methylation: Methylation is achieved using dimethyl sulfate (B86663) in the presence of a base like NaOH, or with methyl iodide in the presence of metallic sodium.[11]

  • Deprotection: The phthaloyl group is removed by hydrazinolysis.

  • Purification: The product is isolated and purified using chromatographic techniques.[11]

Determination of pKa Values

This is a classical method for determining the pKa of ionizable groups.

Procedure:

  • Sample Preparation: Prepare a solution of the N-methylated histidine of known concentration (e.g., 1 mM).[9]

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution, which is placed on a magnetic stirrer.[9]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.[9]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[9]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffering region, which corresponds to the inflection point on the titration curve.[12]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sample Prepare N-methyl-histidine solution Titrate Titrate with standardized acid/base Prep_Sample->Titrate Calibrate_pH Calibrate pH meter Calibrate_pH->Titrate Record_pH Record pH after each addition Titrate->Record_pH Iterative process Plot_Curve Plot pH vs. Titrant Volume Record_pH->Plot_Curve Determine_pKa Determine pKa from inflection point Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

NMR spectroscopy can be used to determine the pKa of specific ionizable groups by monitoring the chemical shifts of nearby nuclei as a function of pH.

Procedure:

  • Sample Preparation: Prepare a series of samples of the N-methylated histidine at different, precisely known pH values.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shift of the imidazole ring protons (C2-H and C4-H) or carbons. Plot the chemical shift versus pH. The data will form a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.[13]

Characterization of Metal Ion Coordination

This technique is useful for studying the formation of metal-ligand complexes.

Procedure:

  • Sample Preparation: Prepare solutions of the N-methylated histidine and the metal salt of interest.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the N-methylated histidine, the metal salt, and mixtures of the two at various molar ratios.[14]

  • Data Analysis: The formation of a complex is indicated by a shift in the absorption maximum (λ_max) and/or a change in the molar absorptivity.[14] The stoichiometry of the complex can be determined using methods like the mole-ratio method.[15]

NMR is a powerful tool for obtaining detailed structural information about metal-ligand complexes in solution.

Procedure:

  • Sample Preparation: Prepare a solution of the N-methylated histidine.

  • Titration: Acquire NMR spectra (e.g., ¹H NMR) while titrating with a solution of the metal ion.[16]

  • Data Analysis: The binding of a metal ion will cause changes in the chemical shifts and line broadening of the signals from the nuclei near the binding site.[16] For paramagnetic metals like Cu(II), significant line broadening is observed.[6] These changes can be used to identify the coordinating atoms and determine the binding affinity.

This technique provides the most definitive structural information of metal-N-methyl-histidine complexes in the solid state.

Procedure:

  • Crystallization: Grow single crystals of the complex formed between the N-methylated histidine and the metal ion.

  • Data Collection: Collect X-ray diffraction data from the crystal.

  • Structure Solution and Refinement: Process the diffraction data to determine the three-dimensional arrangement of atoms in the complex, including bond lengths and angles between the metal ion and the coordinating atoms of the N-methylated histidine.[17]

Conclusion

N-methylation of the histidine imidazole ring is a subtle modification with far-reaching consequences for the chemical biology of peptides and proteins. By altering the pKa, metal ion coordination, and hydrogen bonding capabilities of the imidazole side chain, N-methylation expands the functional repertoire of histidine. The biological roles of 1-methylhistidine and 3-methylhistidine as components of physiologically active dipeptides and as biomarkers for metabolic processes underscore the importance of this modification. The intricate biosynthetic pathway of diphthamide further highlights the complex cellular machinery dedicated to histidine modification. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the synthesis, properties, and biological functions of N-methylated histidine, paving the way for new discoveries in protein science and drug development.

References

Technical Guide: Fmoc-1-methyl-L-histidine (CAS 202920-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine, commonly known as Fmoc-1-methyl-L-histidine, is a specialized amino acid derivative with the CAS number 202920-22-7.[1] It serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of 1-methylhistidine residues into peptide sequences.[2][3] The presence of the N-τ-methyl group on the imidazole (B134444) ring prevents common side reactions associated with the unprotected histidine side chain and can influence the final peptide's conformation and biological activity. This guide provides a comprehensive overview of its chemical properties, applications, experimental protocols, and associated challenges in peptide synthesis.

Physicochemical and General Properties

The properties of this compound are summarized below, collating data from various suppliers and databases.

Table 1: General and Chemical Properties

Property Value Reference(s)
CAS Number 202920-22-7 [1][2][3]
Molecular Formula C₂₂H₂₁N₃O₄ [1][3]
Molecular Weight 391.42 g/mol [2][4][5]
Synonyms Fmoc-His(1-Me)-OH, Fmoc-His(τ-Me)-OH, Nα-Fmoc-Nim-methyl-L-histidine [1][2][6]
Purity ≥98.0% (HPLC) to ≥99% (HPLC) [1][2][3]
Functional Group Fmoc protecting group [2]

| InChI Key | SLWOFHRSEVVUHM-FQEVSTJZSA-N |[1][2] |

Table 2: Physical and Handling Properties

Property Value Reference(s)
Appearance White to off-white or slight yellow powder/solid. [1][2][3]
Melting Point 135 - 136 °C [3]
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 0.2 mg/mL [1][6]
Storage Temperature 2-8°C or -20°C [1][2][3]
Stability Stable for ≥ 4 years when stored at -20°C. [1]

| Optical Rotation | [a]²⁰D = -9.0 ± 1° (c=1 in 2N HCl) |[3] |

Core Applications

This compound is a versatile reagent primarily used in the life sciences.

  • Solid-Phase Peptide Synthesis (SPPS) : Its main application is as a building block for introducing methylated histidine residues into synthetic peptides.[2][3][4] The Fmoc group provides temporary N-α protection, which is stable under the basic conditions used for coupling but easily removed by mild acids.[4] The 1-methyl modification on the imidazole side chain enhances stability and can be crucial for developing bioactive peptides and potential therapeutics.[3]

  • Drug Development : It plays a significant role in synthesizing peptide-based drugs.[3] Modifying histidine residues can improve the efficacy, specificity, and enzymatic resistance of drug candidates.[3][7]

  • Biochemical Research : The compound has been utilized in the production of peptides designed to create ε-nitrogen-ligated copper centers, mimicking active sites in enzymes like copper nitrite (B80452) reductases.[1] This allows for detailed studies of enzyme mechanisms and catalysis.[1]

  • Protein Engineering : Researchers use this derivative to modify proteins, which can enhance their stability and activity for applications as biocatalysts or therapeutic proteins.[3]

Experimental Protocols and Methodologies

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis.

General Fmoc-SPPS Cycle for a Single Amino Acid Addition

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

  • Resin Preparation and Swelling :

    • Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable reaction vessel.[7]

    • Add an appropriate solvent like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (approx. 10 mL per gram of resin).[7]

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

  • Fmoc Group Deprotection :

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.[7][8]

    • Agitate the mixture for 5-15 minutes at room temperature. A second treatment may be required for complete deprotection.[7][8]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[7]

  • Amino Acid Activation and Coupling :

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading).

    • Add a coupling reagent, such as HBTU or HATU (2.9-4.5 equivalents), and an additive like HOBt (3 equivalents).[7][8]

    • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin the activation process.[7][8]

    • Immediately transfer the activated amino acid solution to the deprotected resin.[7]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[7]

  • Confirmation and Washing :

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted.[7]

    • If the test is positive, the coupling step should be repeated.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

experimental_workflow start Fmoc-AA(n-1)-Resin piperidine 20% Piperidine in DMF start->piperidine deprotected H₂N-AA(n-1)-Resin activated_aa Activated Fmoc-His(1-Me)-OH deprotected->activated_aa coupled Fmoc-AA(n)-AA(n-1)-Resin wash DMF Wash coupled->wash 3. Wash piperidine->deprotected activated_aa->coupled wash->start

Fmoc-SPPS Cycle for Amino Acid Incorporation.

Key Considerations and Challenges

While the 1-methyl group on the imidazole ring of this compound prevents some side reactions, histidine derivatives in general are prone to racemization during the activation step of coupling.

Racemization of Histidine

The primary challenge with histidine-containing peptides is the potential for epimerization at the α-carbon during activation.[9][10]

  • Mechanism : The lone pair of electrons on the π-nitrogen of the imidazole side chain is positioned to act as an internal base.[10] When the carboxyl group is activated (e.g., by a carbodiimide (B86325) or uronium salt), the acidity of the α-proton increases significantly. The nearby imidazole nitrogen can then abstract this proton, forming an achiral enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers in the final peptide.[9][10]

  • Mitigation Strategies :

    • Use of Additives : Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives into the coupling cocktail can suppress racemization.[10]

    • Minimize Activation Time : Pre-activation times should be kept to a minimum. The activated amino acid should be added to the resin immediately.[10]

    • Optimized Coupling Reagents : While uronium/aminium-based reagents (HBTU, HATU) are efficient, they can also promote racemization. Careful selection and stoichiometry are crucial.[10]

racemization_pathway start Fmoc-L-His(1-Me)-OH activated Activated Ester Intermediate (Increased α-H Acidity) start->activated Activation (e.g., HATU/DIPEA) enolate Achiral Enolate Intermediate activated->enolate Intramolecular Proton Abstraction by Imidazole N l_isomer Desired L-Isomer (Incorporated into Peptide) enolate->l_isomer Reprotonation d_isomer D-Isomer Impurity (Racemization Product) enolate->d_isomer Reprotonation

Logical pathway of histidine racemization during peptide synthesis.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques. Commercial suppliers often provide data from:

  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with levels typically exceeding 98%.[2][11]

  • Nuclear Magnetic Resonance (¹H NMR) : Confirms the chemical structure of the molecule.[11]

  • Mass Spectrometry (LCMS) : Verifies the molecular weight of the compound.[11]

Safety and Handling

  • Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Precautionary Statements : Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, goggles). Avoid breathing dust and ensure adequate ventilation (P261, P280).[6]

  • Storage Class : Classified as a combustible solid.[2][5]

  • WGK (Water Hazard Class) : WGK 3, indicating it is highly hazardous to water.[2][6]

References

The Biochemical Significance and Application of Methylated Histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated histidine, a post-translationally modified amino acid, has emerged as a critical molecule in various biochemical processes and a valuable biomarker in clinical and nutritional research. This technical guide provides an in-depth exploration of the applications of two primary forms of methylated histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). It details their roles as biomarkers for dietary intake and muscle protein catabolism, respectively, and delves into the enzymatic pathways governing their formation. Furthermore, this guide elucidates the signaling roles of histidine methylation, particularly the function of SET domain-containing protein 3 (SETD3) in actin methylation and its downstream effects on cellular mechanics and organelle dynamics. Detailed experimental protocols for the quantification of methylated histidines are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Methylated Histidine

Histidine is an essential amino acid with a unique imidazole (B134444) side chain that can be methylated at two different positions on the imidazole ring, forming either 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH).[1] Unlike their parent amino acid, 1-MH and 3-MH do not have direct physiological functions but serve as important biomarkers.[2] The methylation of histidine residues within proteins is a post-translational modification catalyzed by specific methyltransferases.[3] This guide will focus on the distinct biochemical applications and significance of 1-MH and 3-MH.

1-Methylhistidine (1-MH): A Biomarker for Dietary Intake

1-Methylhistidine is primarily utilized as a biomarker for dietary meat consumption, particularly red meat, poultry, and fish.[4][5] It is derived from the breakdown of anserine, a dipeptide abundant in the muscle tissue of many animals.[5] Humans do not endogenously produce significant amounts of 1-MH, so its presence in urine and plasma is a reliable indicator of recent meat intake.[4]

Quantitative Data: 1-MH and Meat Consumption

The correlation between urinary 1-MH levels and meat consumption has been quantified in several studies. This data is crucial for nutritional epidemiology and for validating dietary assessment methods.

Population/Diet Metric Value Reference
Healthy AdultsUrinary 1-MH Reference Range0 - 237 mmol/mol creatinine (B1669602)[6]
Black & White AdventistsSpearman's Correlation with Meat Intake (FFQ)0.37 - 0.61[4][7]
Controlled Feeding StudyUrinary 1-MH vs. Red Meat IntakeDose-dependent increase[8]
Vegetarians vs. OmnivoresUrinary 1-MH LevelsSignificantly lower in vegetarians[4]

3-Methylhistidine (3-MH): A Biomarker for Muscle Protein Breakdown

3-Methylhistidine is a well-established biomarker for skeletal muscle protein breakdown, or catabolism.[1][2] It is formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin.[9] During the turnover of these muscle proteins, 3-MH is released and subsequently excreted in the urine without being reutilized for protein synthesis.[10]

Elevated levels of 3-MH are indicative of increased muscle catabolism, which can be associated with various physiological and pathological states, including:

  • Strenuous physical exercise[11]

  • Muscle injury[1]

  • Fasting and malnutrition[12]

  • Sepsis and trauma[12]

  • Muscle wasting diseases such as muscular dystrophy and thyrotoxic myopathy[13][14]

Conversely, low levels of 3-MH may suggest low muscle mass or muscle wasting conditions.[2]

Quantitative Data: 3-MH in Health and Disease

The following tables summarize key quantitative data related to 3-MH levels in various contexts.

Table 3.1: Reference Ranges for 3-Methylhistidine

Fluid Population Concentration Range Reference
UrineHealthy Adults3.63–69.27 µmol/mmol creatinine[1]
UrineHealthy Adults55-110 µmol/g creatinine[2]
UrineHealthy Adults44 - 281 µmol/g creatinine[11]
UrineHealthy Adults60 - 1500 µmol/24 hours[9]
PlasmaHealthy Adults2-9 µmol/L[2]
PlasmaHealthy Adults0.0–5.9 µM[1]
Cerebrospinal FluidHealthy Adults1.39–6.25 µM[1]

Table 3.2: 3-Methylhistidine Levels in Pathological States

Condition Change in 3-MH Levels Magnitude of Change Reference
Skeletal Trauma (Males)Increase~280%[12]
Skeletal Trauma (Females)Increase~225%[12]
Sepsis (Males)Increase~227%[12]
Sepsis (Females)Increase~292%[12]
Duchenne Muscular DystrophySignificantly raised-[13]
Thyrotoxic MyopathySignificantly raised-[13]
Hypothyroid MyopathySignificantly decreased-[13]

Enzymology and Signaling Pathways of Histidine Methylation

The methylation of histidine is catalyzed by a class of enzymes known as protein histidine N-methyltransferases. A key enzyme in this family is SET domain-containing protein 3 (SETD3).

SETD3: The Actin-Specific Histidine N-Methyltransferase

SETD3 has been identified as the primary enzyme responsible for the methylation of histidine 73 (His73) in β-actin.[3] This post-translational modification plays a crucial role in regulating the function of the actin cytoskeleton.

SETD3_Actin_Methylation SAM S-adenosyl methionine (SAM) SETD3 SETD3 (Histidine Methyltransferase) SAM->SETD3 Methyl donor SAH S-adenosyl homocysteine (SAH) Actin β-Actin (unmethylated His73) Actin->SETD3 Substrate Methylated_Actin β-Actin (methylated His73) SETD3->SAH Byproduct SETD3->Methylated_Actin Catalyzes methylation

Figure 1. Enzymatic methylation of β-actin by SETD3.

Downstream Effects of Actin Methylation by SETD3

The methylation of actin at His73 by SETD3 has significant downstream consequences for cellular function, including the regulation of smooth muscle contraction and mitochondrial dynamics.

SETD3-mediated actin methylation is pivotal for proper smooth muscle function. Depletion of SETD3 impairs signal-induced contraction in primary human uterine smooth muscle cells.[15][16] This suggests that actin methylation is a key regulatory step in the mechanics of smooth muscle.

Smooth_Muscle_Contraction SETD3 SETD3 Actin_methylated Methylated Actin (His73) SETD3->Actin_methylated Methylates Actin_unmethylated Unmethylated Actin (His73) Actin_unmethylated->SETD3 Actin_polymerization Actin Filament Assembly Actin_methylated->Actin_polymerization Promotes Smooth_muscle_contraction Signal-Induced Smooth Muscle Contraction Actin_polymerization->Smooth_muscle_contraction Enables

Figure 2. Role of SETD3 in smooth muscle contraction.

Recent studies have revealed that SETD3 is a mechano-sensitive enzyme that localizes to the outer mitochondrial membrane.[17][18] It promotes the polymerization of F-actin around mitochondria, which is essential for maintaining mitochondrial morphology, movement, and function.[18] Loss of SETD3 leads to diminished mitochondrial actin polymerization and is associated with reduced oxidative phosphorylation and impaired mitochondrial complex I function.[17][18]

Mitochondrial_Dynamics ECM_stiffness Extracellular Matrix (ECM) Stiffness SETD3 SETD3 on Outer Mitochondrial Membrane ECM_stiffness->SETD3 Regulates levels Actin_methylation Actin (His73) Methylation SETD3->Actin_methylation Catalyzes F_actin_polymerization F-actin Polymerization around Mitochondria Actin_methylation->F_actin_polymerization Enhances Mitochondrial_morphology Mitochondrial Morphology (branching, length) F_actin_polymerization->Mitochondrial_morphology Maintains Mitochondrial_function Mitochondrial Function (OxPhos, Complex I) F_actin_polymerization->Mitochondrial_function Supports

Figure 3. SETD3-mediated regulation of mitochondrial dynamics.

Experimental Protocols for Methylated Histidine Quantification

Accurate quantification of 1-MH and 3-MH is essential for their use as biomarkers. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation for Biological Fluids

Proper sample collection and preparation are critical for reliable results.

  • Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[19][20]

  • Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.[19][20]

  • Urine: For quantitative analysis, a 24-hour urine collection is often preferred. For spot urine samples, results are typically normalized to creatinine concentration.[1] To minimize dietary influence on 3-MH levels when assessing muscle catabolism, subjects should consume a meat-free diet for at least 3 days prior to and during the collection period.[10]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.[19]

Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[19][20]

Protocol for 3-Methylhistidine Quantification by ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[21][22]

Materials:

  • Microplate pre-coated with anti-3-MH antibody

  • 3-MH standards

  • Sample/Standard Dilution Buffer

  • Biotin-labeled 3-MH

  • HRP-Streptavidin Conjugate (SABC)

  • SABC Dilution Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (e.g., 0.2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the 3-MH standard to create a standard curve (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 nmol/ml).[22]

  • Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells of the microplate. b. Immediately add 50 µL of Biotin-labeled 3-MH to each well. c. Gently tap the plate to mix and incubate for 45-60 minutes at 37°C.[19][21] d. Aspirate the liquid from each well and wash 3 times with Wash Buffer. e. Add 100 µL of SABC working solution to each well and incubate for 30-60 minutes at 37°C.[19][21] f. Aspirate and wash the wells 5 times with Wash Buffer. g. Add 90 µL of TMB Substrate to each well and incubate in the dark at 37°C for 10-20 minutes.[21] h. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of 3-MH in the samples by interpolating from the standard curve.

ELISA_Workflow start Start add_sample Add Standards/Samples and Biotinylated 3-MH to Wells start->add_sample incubate1 Incubate at 37°C add_sample->incubate1 wash1 Wash x3 incubate1->wash1 add_sabc Add HRP-Streptavidin (SABC) wash1->add_sabc incubate2 Incubate at 37°C add_sabc->incubate2 wash2 Wash x5 incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate in Dark at 37°C add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Figure 4. General workflow for a competitive ELISA for 3-MH.

Protocol for 1-MH and 3-MH Quantification by UPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of 1-MH and 3-MH in urine, based on published methods.[23][24]

Materials:

  • Ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatography column (e.g., SB-aq 2.1×50 mm, 1.8 μm)[23]

  • Mobile phase A: Acetonitrile (B52724)

  • Mobile phase B: 0.1% formic acid in water

  • Isotopically labeled internal standards (e.g., Nτ-methyl-d3-histidine)[25]

  • Acetonitrile for sample precipitation

Procedure:

  • Sample Preparation: a. To a 5 µL plasma sample, add an appropriate amount of isotopic internal standard.[25] b. Add water and acetonitrile to precipitate proteins.[25] c. Vortex and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.[25] d. Filter the supernatant through a 0.22-µm membrane.[25] e. For urine samples, a simple dilution with water after the addition of the internal standard may be sufficient.[23][24]

  • UPLC Conditions:

    • Column: SB-aq (2.1×50 mm, 1.8 μm)[23]

    • Mobile Phase: Isocratic elution with 2% acetonitrile and 98% 0.1% formic acid in water.[23][24]

    • Flow Rate: 0.6 mL/min[26]

    • Injection Volume: 2-5 µL[25][26]

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: [23][24]

      • 1-MH: m/z 170.1 → m/z 126.1

      • 3-MH: m/z 170.1 → m/z 124.1

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify 1-MH and 3-MH in samples by comparing their peak area ratios to the internal standard against the calibration curve.

LCMSMS_Workflow start Start sample_prep Sample Preparation (Dilution, Protein Precipitation, Internal Standard Addition) start->sample_prep centrifuge Centrifugation and Filtration sample_prep->centrifuge uplc UPLC Separation centrifuge->uplc esi Electrospray Ionization (ESI+) uplc->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms data_analysis Data Analysis (Quantification via Calibration Curve) msms->data_analysis end End data_analysis->end

Figure 5. General workflow for UPLC-MS/MS analysis of methylated histidines.

Conclusion and Future Directions

Methylated histidines, specifically 1-MH and 3-MH, are invaluable tools in biochemical and clinical research. Their distinct origins make them reliable biomarkers for dietary meat intake and muscle protein catabolism, respectively. The discovery of SETD3 as an actin-specific histidine methyltransferase has opened new avenues for understanding the regulatory roles of this post-translational modification in fundamental cellular processes like muscle contraction and mitochondrial dynamics. This knowledge is particularly relevant for drug development targeting diseases associated with muscle wasting, metabolic disorders, and cytoskeletal dysregulation.

Future research should continue to explore the full spectrum of proteins regulated by histidine methylation and the functional consequences of these modifications. Further refinement of analytical methods will improve the precision and accessibility of methylated histidine quantification, solidifying their role in both research and clinical diagnostics. The signaling pathways initiated by histidine methylation are a promising area for the identification of novel therapeutic targets.

References

An In-depth Technical Guide to Fmoc-His(τ-Me)-OH: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-His(τ-Me)-OH, a crucial building block in peptide synthesis. It covers its nomenclature and synonyms, detailed chemical and physical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, this guide delves into the biological significance of peptides incorporating 3-methyl-histidine, with a focus on their role in signaling pathways.

Nomenclature and Synonyms

The nomenclature of methylated histidine derivatives can be complex due to the two nitrogen atoms in the imidazole (B134444) ring, designated as pros (π) and tele (τ). Fmoc-His(τ-Me)-OH specifically refers to the N-τ-methylated form of Fmoc-L-histidine.

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid[1]

Synonyms:

  • Fmoc-His(3-Me)-OH[2]

  • Fmoc-L-His(π-Me)-OH[3]

  • Fmoc-N-π-methyl-L-histidine[3]

  • Nα-Fmoc-Nτ-methyl-L-histidine

It is crucial to distinguish Fmoc-His(τ-Me)-OH from its isomer, Fmoc-His(π-Me)-OH (also known as Fmoc-His(1-Me)-OH), where the methyl group is on the N-π nitrogen atom.

Chemical and Physical Properties

The physical and chemical properties of Fmoc-His(τ-Me)-OH and its related derivatives are summarized below. These properties are essential for its handling, storage, and use in peptide synthesis.

PropertyFmoc-His(τ-Me)-OHFmoc-His(π-Me)-OHFmoc-His(Trt)-OH
CAS Number 252049-16-4[3]202920-22-7[4]109425-51-6
Molecular Formula C22H21N3O4[3]C22H21N3O4[4]C40H33N3O4
Molecular Weight 391.43 g/mol [3]391.43 g/mol [4]619.71 g/mol
Appearance White to off-white powder[3]White to off-white powder[4]Powder
Purity ≥ 98% (HPLC)[3]≥ 99% (HPLC)[4]≥98.0% (HPLC)
Melting Point Not available135 - 136 °C[4]183-188 °C
Optical Rotation [a]D20 = -5 ± 2 ° (C=1 in 2N HCl)[3][a]20D = - 9.0 ± 1 ° (C=1 in 2N HCl)[4][α]/D 87±5°, c = 1 in chloroform
Solubility Not availableDMF: 10 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 0.2 mg/ml[5]Not available
Storage 0 - 8 °C[3]0 - 8 °C[4]2-8°C

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(τ-Me)-OH is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methyl group on the imidazole ring serves as a permanent protecting group, preventing side reactions such as acylation and racemization at the histidine residue during peptide chain elongation.

A general workflow for the incorporation of Fmoc-His(τ-Me)-OH into a peptide sequence is outlined below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies:

While a universally optimized protocol for every peptide is not feasible, the following provides a standard starting point for the coupling of Fmoc-His(τ-Me)-OH.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-adduct.

3. Coupling of Fmoc-His(τ-Me)-OH:

  • Prepare the coupling solution by dissolving Fmoc-His(τ-Me)-OH (typically 3-5 equivalents relative to the resin loading), an activating agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA); 6-10 equivalents) in DMF.

  • Add the coupling solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

  • After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.

5. Chain Elongation:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The reaction is typically carried out for 2-4 hours at room temperature.

7. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Collect the crude peptide by centrifugation and wash with cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

Peptides containing 3-methyl-histidine have been shown to possess interesting biological activities, including vasodilatory effects and the ability to modulate intracellular calcium levels.[2]

Vasodilation Signaling Pathway:

Tri-peptides containing 3-methyl-histidine have been observed to induce vasodilation.[2] While the precise mechanism for these specific peptides is a subject of ongoing research, a general pathway for peptide-induced vasodilation often involves the nitric oxide (NO) signaling cascade in endothelial cells.

Caption: A generalized signaling pathway for peptide-induced vasodilation.

Inhibition of Intracellular Calcium Influx:

The tri-peptide Methyl-His-Gly-Lys, which can be synthesized using Fmoc-His(3-Me)-OH, has been identified as an inhibitor of intracellular calcium concentration ([Ca²⁺]i).[2] This suggests a potential role in modulating cellular processes that are dependent on calcium signaling. A simplified logical flow of this inhibitory action is depicted below.

Calcium_Inhibition Stimulus External Stimulus (e.g., Agonist) Channel Calcium Channel Stimulus->Channel activates Influx Ca²⁺ Influx Channel->Influx Peptide Methyl-His-Gly-Lys Peptide->Channel inhibits Response Cellular Response Influx->Response

Caption: Logical workflow of calcium influx inhibition by a 3-methyl-histidine-containing peptide.

Conclusion

Fmoc-His(τ-Me)-OH is a valuable reagent for peptide chemists, offering a reliable method for incorporating 3-methyl-histidine into peptide sequences while minimizing common side reactions associated with histidine residues. The resulting peptides exhibit a range of biological activities, making them interesting candidates for further investigation in drug discovery and development. This guide provides the foundational knowledge required for researchers to effectively utilize Fmoc-His(τ-Me)-OH in their synthetic and biological studies.

References

Technical Guide: Storage and Stability of Fmoc-1-methyl-L-histidine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions and stability profile of Fmoc-1-methyl-L-histidine powder, a critical building block in solid-phase peptide synthesis (SPPS). Understanding its stability is paramount for ensuring the integrity of synthetic peptides used in research and pharmaceutical development.

Introduction to this compound

This compound (Fmoc-His(1-Me)-OH) is a derivative of the amino acid L-histidine, where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The methylation at the N-1 (τ) position of the imidazole (B134444) ring prevents common side reactions associated with the unprotected histidine side chain during peptide synthesis, such as racemization and side-chain acylation. This modification makes it a valuable reagent for the incorporation of 1-methylhistidine into peptide sequences.

Recommended Storage and Handling

Proper storage is crucial to maintain the purity and stability of this compound powder. The following conditions are recommended based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommendationRationale
Temperature 2°C to 8°C or -20°CRefrigeration or freezing minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Light Protect from lightThe fluorenyl group of the Fmoc moiety can be susceptible to photolytic degradation.
Moisture Store in a dry, well-sealed container, preferably in a desiccator.Prevents hydrolysis of the Fmoc group and the compound itself.

Handling:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Use in a controlled environment with low humidity.

  • Reseal the container tightly under an inert atmosphere after use.

Stability Profile

This compound is a relatively stable compound when stored under the recommended conditions.

Table 2: Stability Data for this compound

FormConditionStated StabilitySource
Powder -20°C≥ 4 yearsCayman Chemical[1]
Powder 2-8°CLong-termSigma-Aldrich, Merck[2][3]
Stock Solution -20°C1 monthMedchemExpress[4]
Stock Solution -80°C6 monthsMedchemExpress[4]

While the solid powder exhibits excellent long-term stability, solutions are more prone to degradation and should be prepared fresh whenever possible.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and general knowledge of Fmoc-protected amino acids and histidine derivatives.

G Fmoc_His This compound Hydrolysis Hydrolysis (Moisture) Fmoc_His->Hydrolysis H₂O Oxidation Oxidation (Oxygen, Peroxides) Fmoc_His->Oxidation O₂ Photolysis Photolysis (UV Light) Fmoc_His->Photolysis Base_Cleavage Base-catalyzed Cleavage (Basic conditions) Fmoc_His->Base_Cleavage Base (e.g., Piperidine) Fmoc_OH Fmoc-OH Hydrolysis->Fmoc_OH His_Me 1-methyl-L-histidine Hydrolysis->His_Me Oxidized_His Oxidized derivatives (e.g., 2-oxo-histidine) Oxidation->Oxidized_His Fmoc_degradation Fmoc group degradation products Photolysis->Fmoc_degradation Base_Cleavage->His_Me Dibenzofulvene Dibenzofulvene (DBF) Base_Cleavage->Dibenzofulvene

Caption: Potential degradation pathways of this compound.

  • Hydrolytic Degradation: Exposure to moisture can lead to the cleavage of the carbamate (B1207046) bond, resulting in the formation of 1-methyl-L-histidine and Fmoc-OH.

  • Oxidative Degradation: The imidazole ring of histidine is susceptible to oxidation, which can be catalyzed by trace metals. This can lead to the formation of various oxidized species, such as 2-oxo-histidine derivatives.

  • Photolytic Degradation: The fluorenyl moiety of the Fmoc group is known to be sensitive to UV light, which can lead to the formation of various degradation products.

  • Base-catalyzed Degradation: The Fmoc group is intentionally labile to basic conditions for its removal during SPPS. Accidental exposure to basic environments during storage or handling can lead to premature deprotection, yielding dibenzofulvene and 1-methyl-L-histidine.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS).

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution (in ACN/H₂O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo neutralize Neutralization/Quenching acid->neutralize base->neutralize oxidative->neutralize hplc HPLC-UV/MS Analysis thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants (MS/MS) hplc->characterize

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (1:1, v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature and monitor at short time intervals (e.g., 5, 15, 30, 60 minutes) due to the lability of the Fmoc group.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation:

      • Solid State: Store the powder at an elevated temperature (e.g., 80°C) for several days.

      • Solution State: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the solid powder and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC-UV/MS method.

Proposed Stability-Indicating HPLC-MS Method

This method is designed to separate the parent compound from its potential degradation products.

Table 3: Proposed HPLC-MS Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 30°C
UV Detection 265 nm (for the Fmoc group) and 301 nm
MS Detection Electrospray Ionization (ESI) in positive mode. Scan for the parent ion [M+H]⁺ and other potential m/z values of degradants.

Conclusion

This compound powder is a stable compound when stored under the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture. The primary stability concerns are hydrolysis, oxidation, photolysis, and premature deprotection under basic conditions. For critical applications in research and drug development, it is advisable to perform in-house stability testing using a validated stability-indicating analytical method to ensure the quality and purity of the material throughout its use. The protocols and information provided in this guide offer a framework for the proper storage, handling, and stability assessment of this important peptide synthesis building block.

References

Methodological & Application

Application Notes and Protocols for Fmoc-1-methyl-L-histidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-methyl-L-histidine is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a 1-methyl-L-histidine residue into a peptide sequence. The methylation at the N-1 (also known as the tele or τ position) of the imidazole (B134444) ring offers unique properties to the resulting peptide. This modification can enhance metabolic stability, modulate biological activity, and provide a probe for studying structure-activity relationships. Notably, the permanent methylation at the N-1 position, which is equivalent to the N(π) position, inherently protects this nitrogen from participating in the primary mechanism of histidine racemization during peptide coupling. This can lead to a significant reduction in the formation of the D-epimer compared to unprotected or N-3 protected histidine derivatives, a critical consideration for the synthesis of chirally pure peptides.[1][2][3]

This document provides detailed application notes and protocols for the efficient and high-purity synthesis of peptides containing 1-methyl-L-histidine using Fmoc-SPPS.

Applications of Peptides Containing 1-methyl-L-histidine

Peptides incorporating 1-methyl-L-histidine are of significant interest in various fields of research and drug development:

  • Metabolic Stability: The methylation of the histidine imidazole ring can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life.

  • Biological Activity Modulation: The presence of the methyl group can alter the binding affinity and efficacy of peptides towards their biological targets. For example, anserine (B1665513) (β-alanyl-1-methyl-L-histidine) is a naturally occurring dipeptide with antioxidant and pH-buffering properties.

  • Structure-Activity Relationship (SAR) Studies: Incorporating 1-methyl-L-histidine allows researchers to probe the importance of the N-1 position of the imidazole ring for biological activity.

  • Biomarker Research: 1-Methylhistidine is a known biomarker for the consumption of certain types of meat and is also associated with skeletal muscle protein breakdown.[4][5][6] Synthetic peptides containing this residue can serve as standards in analytical methods.

Key Considerations for SPPS with this compound

While the N-1 methylation reduces the risk of racemization, other general challenges of SPPS and specific considerations for histidine-containing peptides remain relevant.

  • Coupling Reactions: Complete acylation of the N-terminal amine is crucial for high-purity peptide synthesis. Due to the inherent steric hindrance of the this compound building block, optimized coupling conditions are recommended.

  • Side Reactions: Although the primary racemization pathway is mitigated, other potential side reactions associated with SPPS, such as aspartimide formation if an adjacent aspartic acid is present, should be monitored and controlled.[7]

  • Cleavage and Deprotection: The final cleavage from the solid support and removal of side-chain protecting groups must be performed under conditions that do not degrade the peptide.

Quantitative Data Summary

The following tables summarize typical quantitative data for SPPS incorporating histidine derivatives. While specific data for this compound is limited in the public domain, the data for N(π)-protected histidine derivatives provide a reasonable expectation of performance. The inherent N-1 methylation of this compound is expected to result in low levels of racemization, similar to or better than other N(π)-protected histidines.

Table 1: Expected Performance Parameters for this compound in SPPS

ParameterExpected Value/RangeNotes
Coupling Efficiency >99%Dependent on coupling reagent, reaction time, and temperature. Monitoring with a qualitative test (e.g., Kaiser test) is recommended.
Racemization <1% per cycleThe N-1 methylation significantly suppresses racemization.[1][2]
Cleavage Yield >90%Dependent on the resin, cleavage cocktail, and peptide sequence.
Final Peptide Purity (Crude) Variable (Sequence Dependent)Typically requires purification by HPLC.

Table 2: Comparison of Racemization Levels for Different Histidine Derivatives

Fmoc-Histidine DerivativeCoupling ConditionsRacemization (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8[2]
Fmoc-His(MBom)-OH (N(π)-protected)HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3[2]
This compound (Expected) <1.0 Inferred from N(π)-protection data

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing 1-methyl-L-histidine. These protocols can be adapted for automated peptide synthesizers.

Resin Swelling and Fmoc Deprotection

experimental_workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection Resin 1. Place Resin in Reaction Vessel Swell 2. Swell Resin in DMF Resin->Swell Add_Pip 3. Add 20% Piperidine (B6355638) in DMF Swell->Add_Pip Agitate_Deprotect 4. Agitate for 5-10 min Add_Pip->Agitate_Deprotect Repeat_Deprotect 5. Repeat Deprotection Agitate_Deprotect->Repeat_Deprotect Wash_DMF 6. Wash with DMF Repeat_Deprotect->Wash_DMF

Resin Swelling and Fmoc Deprotection Workflow.

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.[8]

Coupling of this compound

coupling_workflow cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Prepare_AA 1. Dissolve this compound and Coupling Reagent in DMF Add_Base 2. Add Base (e.g., DIPEA) Prepare_AA->Add_Base Add_to_Resin 3. Add Activated Amino Acid to Resin Add_Base->Add_to_Resin Agitate_Couple 4. Agitate for 1-2 hours Add_to_Resin->Agitate_Couple Monitor 5. Monitor with Kaiser Test Agitate_Couple->Monitor Wash_Resin 6. Wash Resin with DMF Monitor->Wash_Resin

Coupling Workflow for this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • N,N-dimethylformamide (DMF)

Protocol:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[8]

  • Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[8]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL per gram of resin).

Final Cleavage and Deprotection

cleavage_workflow cluster_cleavage_prep Preparation cluster_cleavage_reaction Cleavage cluster_precipitation Peptide Precipitation Wash_DCM 1. Wash Resin with DCM Dry_Resin 2. Dry Resin Wash_DCM->Dry_Resin Add_Cocktail 3. Add Cleavage Cocktail Dry_Resin->Add_Cocktail Agitate_Cleave 4. Agitate for 2-3 hours Add_Cocktail->Agitate_Cleave Filter 5. Collect Filtrate Agitate_Cleave->Filter Precipitate 6. Precipitate with Cold Ether Filter->Precipitate Centrifuge 7. Pellet Peptide Precipitate->Centrifuge

Final Cleavage and Peptide Precipitation Workflow.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)[8]

  • Cold diethyl ether

Protocol:

  • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL per gram of resin).

  • Dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail. A standard and effective cocktail for most peptides is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[8][9]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding an excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis
  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA as an ion-pairing agent.[10][11]

  • Analysis: The purity of the final peptide can be assessed by analytical RP-HPLC, and the identity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The fragmentation pattern in MS/MS can be used to verify the peptide sequence.[12][13]

Signaling and Metabolic Pathways

Peptides containing 1-methyl-L-histidine, such as anserine, are involved in various physiological processes rather than classical signaling cascades. The diagram below illustrates the metabolic context of anserine.

anserine_pathway cluster_synthesis Anserine Synthesis cluster_functions Physiological Roles Carnosine Carnosine (β-alanyl-L-histidine) CARNMT1 Carnosine N-methyltransferase Carnosine->CARNMT1 SAM S-Adenosyl methionine (SAM) SAM->CARNMT1 Anserine Anserine (β-alanyl-1-methyl-L-histidine) CARNMT1->Anserine SAH S-Adenosyl homocysteine (SAH) CARNMT1->SAH by-product Antioxidant Antioxidant Activity (ROS Scavenging) Anserine->Antioxidant exerts Buffering pH Buffering in Muscle Tissue Anserine->Buffering contributes to

Metabolic Synthesis and Physiological Roles of Anserine.

Conclusion

The use of this compound in SPPS provides a reliable method for synthesizing peptides with this unique modification. The inherent protection against racemization at the N-1 position simplifies the synthetic strategy compared to other histidine derivatives. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can successfully synthesize and purify high-quality 1-methyl-L-histidine-containing peptides for a wide range of applications in research and drug development.

References

Application Note and Protocol: Efficient Coupling of Fmoc-His(1-Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. Histidine, with its unique imidazole (B134444) side chain, plays a vital role in the biological activity of many peptides. However, the coupling of standard Fmoc-protected histidine derivatives, such as Fmoc-His(Trt)-OH, is notoriously problematic in Solid-Phase Peptide Synthesis (SPPS) due to a high propensity for racemization.[1][2] This epimerization is catalyzed by the π-nitrogen (N-π) of the imidazole ring, which can abstract the α-proton of the activated amino acid.[3]

Fmoc-His(1-Me)-OH, also known as Fmoc-N(π)-methyl-L-histidine, offers a robust solution to this challenge. The permanent methylation at the N-π position effectively blocks the intramolecular base-catalyzed racemization pathway. This application note provides a detailed protocol for the efficient and stereochemically pure incorporation of Fmoc-His(1-Me)-OH into peptide chains using modern coupling reagents.

Principle: Overcoming Racemization

The primary challenge during the coupling of histidine derivatives is the loss of chiral integrity. The mechanism involves the abstraction of the α-proton by the basic N-π nitrogen of the imidazole side chain after carboxyl group activation, leading to the formation of an achiral enolate intermediate. Fmoc-His(1-Me)-OH circumvents this by design. The methyl group on the N-π nitrogen eliminates its basicity and ability to act as an internal catalyst for proton abstraction, thereby preserving the stereochemistry of the α-carbon.

racemization_mechanism cluster_0 Standard Fmoc-His(Trt)-OH Coupling cluster_1 Fmoc-His(1-Me)-OH Coupling Activated His(Trt) Activated Fmoc-His(Trt)-OH Enolate Achiral Enolate Intermediate Activated His(Trt)->Enolate N-π abstracts α-H+ Racemized Product D/L-His Peptide (Racemization) Enolate->Racemized Product Reprotonation Activated His(1-Me) Activated Fmoc-His(1-Me)-OH Stable Product L-His Peptide (Racemization Suppressed) Activated His(1-Me)->Stable Product N-π is blocked, no α-H+ abstraction

Figure 1: Racemization mechanism in unprotected vs. N-π methylated histidine.

While racemization is suppressed, the methyl group on the imidazole ring may introduce slight steric hindrance. Therefore, the choice of a highly efficient coupling reagent is recommended to ensure the reaction proceeds to completion in a timely manner.

Materials and Reagents

  • Fmoc-His(1-Me)-OH

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Resin-bound peptide with a free N-terminal amine (e.g., on Rink Amide or Wang resin)

  • Primary Coupling Reagents:

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[4][5]

    • N,N-Diisopropylethylamine (DIPEA)

  • Alternative Coupling Reagents:

    • Diisopropylcarbodiimide (DIC)[6]

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[7][8]

  • Dichloromethane (DCM)

  • Reagents for monitoring coupling completion (e.g., Kaiser test or Chloranil test)

Experimental Protocols

This section details the recommended protocols for the manual coupling of Fmoc-His(1-Me)-OH. The procedures can be adapted for automated peptide synthesizers. The protocols assume a synthesis scale of 0.1 mmol.

Standard SPPS Steps (Pre-Coupling)
  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF (5-10 mL) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% (v/v) piperidine in DMF.

    • Agitate for 15-20 minutes, then drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. Perform a colorimetric test (e.g., Chloranil) to confirm the presence of a free secondary amine.

Protocol 1: High-Efficiency Coupling with COMU (Recommended)

This protocol is recommended for its high efficiency, which is beneficial for potentially hindered couplings, and its improved safety profile over benzotriazole-based reagents.[4][5][9]

  • Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-His(1-Me)-OH and COMU in DMF.

  • Activation: Add DIPEA to the amino acid solution and vortex briefly. A color change (typically to yellow) indicates activation.

  • Coupling: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature. The coupling is typically complete within 30-60 minutes.

  • Monitoring: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another 30 minutes.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Low-Racemization Coupling with DIC/Oxyma (Alternative)

This carbodiimide-based method is an excellent alternative, known for its very low potential for racemization, making it suitable for any sensitive amino acid.[7]

  • Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-His(1-Me)-OH and Oxyma Pure in DMF.

  • Add to Resin: Add the amino acid/Oxyma solution to the washed, deprotected peptide-resin.

  • Activation & Coupling: Add DIC to the reaction vessel.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor completion. If the test is positive after 2 hours, consider a second coupling.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Data Presentation: Reagent Quantities

The following table summarizes the recommended molar equivalents for the coupling protocols.

ReagentProtocol 1 (COMU) EquivalentsProtocol 2 (DIC/Oxyma) EquivalentsPurpose
Fmoc-His(1-Me)-OH3 - 53 - 5Amino acid building block
Coupling Reagent Activates the carboxylic acid
COMU2.9 - 4.9-Uronium salt activator
DIC-3 - 5Carbodiimide activator
Additive Suppresses racemization, enhances rate
Oxyma Pure-3 - 5HOBt/HOAt alternative
Base Activates amino acid, maintains basic pH
DIPEA6 - 10(Optional, 1-2 eq.)Non-nucleophilic tertiary amine

Note: Equivalents are relative to the initial loading of the resin (e.g., for a 0.1 mmol synthesis, 3 equivalents = 0.3 mmol).

Workflow Diagram

spss_workflow cluster_coupling 4. Coupling Step cluster_protocol1 Protocol 1: COMU (Recommended) cluster_protocol2 Protocol 2: DIC/Oxyma (Alternative) start Start: Peptide-Resin (Fmoc-Protected) swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 kaiser_pre Free Amine Check (e.g., Chloranil test) wash1->kaiser_pre preactivate_comu 4a. Pre-activate: Fmoc-His(1-Me)-OH + COMU + DIPEA in DMF kaiser_pre->preactivate_comu Choose Protocol mix_dic 4a. Mix & Add to Resin: Fmoc-His(1-Me)-OH + Oxyma in DMF kaiser_pre->mix_dic couple_comu 4b. Add to Resin & React (30-60 min) preactivate_comu->couple_comu kaiser_post 5. Monitor Completion (Kaiser Test) couple_comu->kaiser_post couple_dic 4b. Add DIC & React (1-2 hours) mix_dic->couple_dic couple_dic->kaiser_post wash2 6. Wash (DMF, DCM) kaiser_post->wash2 end End: Peptide-Resin with His(1-Me) Coupled wash2->end

Figure 2: Experimental workflow for coupling Fmoc-His(1-Me)-OH.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Positive Kaiser Test (Incomplete Coupling)1. Insufficient reaction time.2. Steric hindrance from the peptide sequence.3. Poor quality reagents (degraded coupling agent or wet solvent).1. Extend the reaction time by 30-60 minutes.2. Perform a "double coupling": after the first coupling, wash with DMF and repeat the coupling step with a fresh solution of activated amino acid.[3]3. Use fresh, high-quality reagents and anhydrous DMF.
Low Peptide Purity (Deletion Sequences)Incomplete coupling in the previous step, leading to capping or subsequent coupling on the wrong residue.Ensure a negative Kaiser test before proceeding to the next deprotection step. For difficult sequences, a capping step (e.g., with acetic anhydride) after coupling can be employed to terminate unreacted chains.
Unexpected Racemization Although highly unlikely with Fmoc-His(1-Me)-OH, prolonged activation times with strong bases at elevated temperatures could theoretically pose a risk.If racemization is suspected, switch to the milder DIC/Oxyma protocol (Protocol 2). Avoid elevated temperatures and extended pre-activation times. Use a less bulky base like 2,4,6-collidine instead of DIPEA if issues persist.

Conclusion

The use of Fmoc-His(1-Me)-OH is a highly effective strategy for introducing histidine into peptides while avoiding the pervasive issue of racemization. The permanent methylation on the N-π of the imidazole ring provides intrinsic protection against the primary epimerization pathway. By pairing this advanced building block with a high-efficiency coupling reagent such as COMU, researchers can achieve rapid and complete incorporation, leading to higher purity of the final peptide product. The alternative DIC/Oxyma protocol provides a robust and exceptionally mild option for particularly sensitive sequences. These protocols offer a reliable foundation for the successful synthesis of complex, histidine-containing peptides for research and therapeutic development.

References

Application Notes and Protocols for the Activation of Fmoc-1-methyl-L-histidine with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine and its derivatives into synthetic peptides is a critical aspect of drug discovery and development, owing to the unique physicochemical properties of the imidazole (B134444) side chain. Fmoc-1-methyl-L-histidine is a valuable building block for introducing a methylated histidine residue, which can modulate the biological activity and stability of peptides. However, the coupling of histidine derivatives in solid-phase peptide synthesis (SPPS) is notoriously challenging due to a high propensity for racemization. This document provides detailed application notes and protocols for the efficient activation and coupling of this compound using the reliable HBTU/HOBt reagent combination, with a focus on minimizing side reactions and maximizing yield.

The HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) system is a widely used and effective method for activating carboxylic acids in peptide synthesis.[1] HBTU is a uronium-based coupling reagent that, in the presence of a base, rapidly converts the Fmoc-amino acid into an active ester.[2] HOBt acts as an additive that suppresses racemization and enhances coupling efficiency.[1]

Mechanism of Activation

The activation of an Fmoc-amino acid with HBTU/HOBt proceeds through a well-established mechanism. In the presence of a tertiary amine base, such as diisopropylethylamine (DIPEA), the carboxylic acid of the Fmoc-amino acid is deprotonated. This carboxylate then attacks the HBTU, leading to the formation of an unstable intermediate which rapidly rearranges to form a stable HOBt-ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, resulting in the formation of a new peptide bond. The presence of HOBt is crucial in minimizing racemization, a significant risk with histidine derivatives.[3]

Data Presentation: Comparative Racemization of Histidine Derivatives

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, comparative data for other commonly used histidine derivatives highlights the importance of side-chain protection and coupling conditions in minimizing racemization. The following tables provide reference data on the extent of D-isomer formation for different Fmoc-histidine derivatives under various conditions.

Table 1: Racemization of Fmoc-His(Trt)-OH with Different Pre-activation Times

Pre-activation Time (minutes)% D-Isomer Formation
01.0
57.8

Data adapted from a study on Fmoc-His(Trt)-OH using HCTU/6-Cl-HOBt/DIPEA activation.

Table 2: Comparison of Racemization for Different Histidine Protecting Groups

Fmoc-Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3
Fmoc-His(Trt)-OHMicrowave, 80°C16.6
Fmoc-His(MBom)-OHMicrowave, 80°C0.8

Data from comparative studies on different histidine protecting groups.

Experimental Protocols

The following protocols are provided as a general guideline for the manual solid-phase synthesis of a peptide containing a 1-methyl-L-histidine residue. Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: General Fmoc-SPPS Workflow

This protocol outlines the key steps in a typical Fmoc-SPPS cycle.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Methanol (B129727)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualizations

G cluster_workflow Fmoc-SPPS Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive repeat_cycle Couple Next Amino Acid kaiser_test->repeat_cycle Negative final_cleavage Final Cleavage (TFA Cocktail) kaiser_test->final_cleavage Final AA Coupled repeat_cycle->deprotection end Purified Peptide final_cleavage->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

G cluster_mechanism HBTU/HOBt Activation Mechanism fmoc_aa Fmoc-AA-COOH carboxylate Fmoc-AA-COO⁻ fmoc_aa->carboxylate + Base hbtu HBTU active_ester Fmoc-AA-OBt (Active Ester) hbtu->active_ester base Base (DIPEA) carboxylate->active_ester + HBTU new_peptide Fmoc-AA-NH-Peptide-Resin active_ester->new_peptide + H₂N-Peptide-Resin byproduct Tetramethylurea + HOBt active_ester->byproduct peptide H₂N-Peptide-Resin peptide->new_peptide

References

Application Notes: Utilizing Fmoc-1-methyl-L-histidine to Prevent Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a notoriously challenging amino acid in solid-phase peptide synthesis (SPPS) due to its high propensity for racemization during the coupling step. The imidazole (B134444) side chain of histidine can act as an intramolecular base, leading to the formation of the D-enantiomer, which can be difficult to remove and can significantly impact the biological activity of the final peptide. The most effective strategy to mitigate this issue is the protection of the π-nitrogen (N-π) of the imidazole ring. Fmoc-1-methyl-L-histidine offers a robust solution by incorporating a permanent methyl group on the N-π, thereby preventing its participation in the racemization mechanism and ensuring the chiral integrity of the histidine residue.

Mechanism of Racemization and Prevention

The racemization of histidine during peptide synthesis is primarily initiated by the abstraction of the α-proton of the activated amino acid. The lone pair of electrons on the N-π of the imidazole ring is sufficiently basic to act as an intramolecular catalyst for this proton abstraction, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-histidine isomers.[1][2][3][4]

By introducing a methyl group at the 1-position (N-π) of the imidazole ring, as in this compound, the basicity of this nitrogen is effectively eliminated. This permanent modification blocks the intramolecular base catalysis mechanism, thus preserving the stereochemistry of the α-carbon throughout the activation and coupling process.

racemization_mechanism cluster_0 Racemization Pathway of N-τ-protected Histidine (e.g., Fmoc-His(Trt)-OH) cluster_1 Prevention with this compound Activated_L_His Activated L-Histidine (N-τ-Trt protected) N_pi Unprotected N-π acts as intramolecular base Activated_L_His->N_pi -H+ Enolate Achiral Enolate Intermediate L_Peptide Desired L-Peptide Enolate->L_Peptide +H+ D_Peptide D-Peptide Impurity Enolate->D_Peptide +H+ N_pi->Enolate Activated_L_1_Me_His Activated L-Histidine (N-π-Methyl protected) Blocked_N_pi N-π is methylated, intramolecular base catalysis is blocked Activated_L_1_Me_His->Blocked_N_pi Desired_L_Peptide Desired L-Peptide Activated_L_1_Me_His->Desired_L_Peptide Direct Coupling spss_workflow start Start with N-terminally Fmoc-deprotected peptide-resin activate_aa Activate this compound with coupling reagent and base in DMF start->activate_aa couple_to_resin Add activated amino acid solution to the resin and agitate activate_aa->couple_to_resin monitor_reaction Monitor reaction completion (e.g., Kaiser test) couple_to_resin->monitor_reaction monitor_reaction->couple_to_resin Positive test (continue coupling) wash_resin Wash resin with DMF and DCM monitor_reaction->wash_resin Negative test next_cycle Proceed to the next deprotection/coupling cycle wash_resin->next_cycle

References

Application Notes: Incorporation of 1-Methylhistidine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of bioactive peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as potency, selectivity, and metabolic stability. Histidine is a frequent target for modification due to its unique imidazole (B134444) side chain, which plays a critical role in receptor binding and biological function. The methylation of this side chain at the N1 (τ, tele) position to form 1-methylhistidine is a strategic modification. While 1-methylhistidine is naturally formed as a post-translational modification in proteins like actin and myosin[1], its direct incorporation into synthetic peptides offers a powerful tool to probe structure-activity relationships (SAR) and develop novel peptide-based therapeutics.

This document provides detailed protocols and application notes for the synthesis of 1-methylhistidine-containing peptides via solid-phase peptide synthesis (SPPS), methods for their analysis and purification, and a summary of the impact of this modification on biological activity.

Applications & Advantages of 1-Methylhistidine Incorporation

Incorporating 1-methylhistidine in place of histidine can profoundly alter a peptide's physicochemical and biological properties:

  • Increased Enzymatic Stability: Methylation can sterically hinder the approach of peptidases, protecting the peptide backbone from degradation and increasing its circulating half-life.

  • Modulation of Receptor Affinity and Selectivity: The addition of a methyl group alters the size, basicity (pKa), and hydrogen-bonding capacity of the imidazole side chain. This can fine-tune the peptide's interaction with its target receptor, potentially increasing binding affinity or altering selectivity between receptor subtypes. For example, N(1)-alkylation of the histidine in Thyrotropin-releasing hormone (TRH) has been shown to produce analogs with selective agonist activity for different TRH receptor subtypes[2].

  • Probing Structure-Activity Relationships (SAR): Systematically replacing histidine with its 1-methyl analog allows researchers to elucidate the precise role of the imidazole proton in receptor binding and activation. A loss of activity, as seen in Angiotensin II analogs, indicates this proton is critical, whereas retained or enhanced activity suggests it is not essential[3].

Quantitative Data Summary

The substitution of histidine with 1-methylhistidine can have dramatic effects on biological activity, ranging from near-complete inactivation to altered receptor selectivity. The following tables summarize quantitative data from studies on TRH and Angiotensin II analogs.

Table 1: Biological Activity of 1-Methylhistidine Containing Thyrotropin-Releasing Hormone (TRH) Analogs

Peptide Analog (pGlu-Xaa -Pro-NH₂)Receptor SubtypeBinding Affinity (Kᵢ, µM)Relative Potency (EC₅₀, µM)Selectivity (TRH-R1 / TRH-R2)
TRH (Xaa = His)TRH-R10.0110.009~1
TRH-R2-0.011
Analog 2 (Xaa = His(1-Me))TRH-R10.0380.04511.8-fold for R2
TRH-R2-0.0038
Analog 3 (Xaa = His(1-Et))TRH-R10.0120.0153.3-fold for R2
TRH-R2-0.0045
Analog 5 (Xaa = His(1-iPr))TRH-R11.11.688.9-fold for R2
TRH-R2-0.018
Data sourced from Ashworth et al.[2]

Table 2: Biological Activity of 1-Methylhistidine Containing Angiotensin II Analog

Peptide AnalogBiological Activity
Angiotensin II (Native)100%
[1-Me-His⁶]Angiotensin II Little to no activity
[3-Me-His⁶]Angiotensin II ~5%
Data sourced from Needleman et al.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 1-Methylhistidine Analog

This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry. The key step is the use of Fmoc-L-1-methylhistidine as the building block during the coupling cycle.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids, including Fmoc-1-methyl-L-histidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in a reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 1 hour with gentle agitation[4].

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat with fresh piperidine solution for 10 minutes[5].

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling Cycle (Repeat for each amino acid):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in 1 mL of DMF. For incorporating 1-methylhistidine, use This compound . Add DIPEA (6 eq., 0.6 mmol) and mix for 1 minute[4].

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature[6].

    • Monitoring: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative, yellow beads).

    • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

    • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing the chain for the next coupling.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

    • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) to the resin[6].

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a clean tube.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to 10 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether.

    • Wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification by RP-HPLC

Materials:

  • Crude lyophilized peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a water/ACN mixture. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min (for analytical scale).

  • Injection and Gradient Elution: Inject the sample. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

  • Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peptide peak.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide.

Protocol 3: Analysis by Mass Spectrometry

Procedure:

  • Reconstitute a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

  • Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight. The observed mass should correspond to the calculated theoretical mass of the 1-methylhistidine-containing peptide.

  • If required, perform tandem MS (MS/MS) to confirm the peptide sequence and locate the site of modification.

Protocol 4: In Vitro Enzymatic Stability Assay

Procedure:

  • Peptide Solution: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL in PBS).

  • Incubation: Pre-warm human serum or a specific protease solution (e.g., trypsin) to 37°C[7].

  • Reaction Initiation: Add the peptide stock solution to the serum or enzyme solution to a final concentration of 100 µg/mL.

  • Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile to the aliquot to precipitate proteins[7].

  • Analysis: Centrifuge the quenched samples. Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the degradation half-life (t₁/₂).

Visualizations

Workflow for Synthesis and Analysis

Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-1-Me-His, HATU, DIPEA) Deprotection->Coupling Cycle Repeat Steps 2 & 3 for each amino acid Coupling->Cycle Is chain complete? No Cycle->Deprotection Cleavage 4. Cleavage & Deprotection (TFA/TIS/H2O Cocktail) Cycle->Cleavage Yes Purify 5. RP-HPLC Purification Cleavage->Purify Analyze 6. MS Analysis (ESI/MS-MS) Purify->Analyze Final Pure 1-Me-His Peptide Analyze->Final

Caption: Workflow for SPPS, purification, and analysis of 1-Me-His peptides.

Signaling Pathway Example: GnRH Receptor

Many modified peptides, such as analogs of Gonadotropin-Releasing Hormone (GnRH), target G-protein coupled receptors (GPCRs). The incorporation of 1-methylhistidine can modulate the interaction with such receptors. The canonical signaling pathway for the GnRH receptor is shown below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRH GnRH Analog (e.g., with 1-Me-His) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Ca->PKC Co-activates Response Cellular Response (LH/FSH Gene Transcription) MAPK->Response

Caption: Simplified GnRH receptor signaling cascade via the Gq/11 pathway.

References

Application Notes and Protocols for the Synthesis of Peptide Analogs Using Fmoc-His(1-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of peptide analogs incorporating 1-methylhistidine using Fmoc-His(1-Me)-OH in solid-phase peptide synthesis (SPPS). This document includes detailed experimental protocols, data presentation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Peptide analogs containing N-methylated amino acids, such as 1-methylhistidine, are of significant interest in drug discovery and development. The methylation of the imidazole (B134444) ring of histidine can impart unique properties to peptides, including increased stability against enzymatic degradation, altered receptor binding affinity, and modified biological activity. Fmoc-His(1-Me)-OH is a key building block for the site-specific incorporation of 1-methylhistidine into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS).

One notable example of a bioactive peptide containing 1-methylhistidine is anserine (B1665513) (β-alanyl-1-methyl-L-histidine), a dipeptide found in the muscle and brain tissue of various vertebrates. Anserine exhibits antioxidant, pH-buffering, and potential anti-glycation properties. Furthermore, anserine and 1-methylhistidine have been shown to modulate the activity of calpains, a family of calcium-dependent proteases involved in various cellular processes, including signal transduction and apoptosis.[1]

This document will focus on the synthesis of an anserine analog, β-alanyl-1-methyl-L-histidine, as a representative example of a peptide analog synthesized using Fmoc-His(1-Me)-OH.

Data Presentation

While specific quantitative data for the synthesis of peptide analogs using Fmoc-His(1-Me)-OH is not extensively reported in the literature, the following table summarizes representative yields and purities that can be expected for the solid-phase synthesis of short peptides based on standard Fmoc-SPPS protocols. These values can serve as a benchmark for the synthesis of anserine analogs.

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity after Purification (%)Reference
Representative Dipeptide0.175-90>95General SPPS Protocols[2]
Representative Tripeptide0.170-85>95General SPPS Protocols[2]
Representative Tetrapeptide0.165-80>95General SPPS Protocols[2]

Note: Crude yield and final purity are highly dependent on the peptide sequence, the efficiency of each coupling and deprotection step, and the purification method.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of an anserine analog (β-Ala-His(1-Me)) using Fmoc-His(1-Me)-OH.

Protocol 1: Solid-Phase Synthesis of β-Alanyl-1-methyl-L-histidine

1. Resin Preparation and Swelling:

  • Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe reaction vessel.

  • Add 2 mL of N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • After swelling, drain the DMF.

2. Fmoc-His(1-Me)-OH Coupling:

  • In a separate vial, dissolve Fmoc-His(1-Me)-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in 1 mL of DMF.

  • Pre-activate the mixture for 5 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • To check for completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

3. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 2 mL of 20% piperidine in DMF.

  • Agitate for 15 minutes.

  • Drain the deprotection solution and wash the resin with DMF (5 x 2 mL).

4. Fmoc-β-Alanine Coupling:

  • In a separate vial, dissolve Fmoc-β-Alanine-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in 1 mL of DMF.

  • Pre-activate the mixture for 5 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1 hour at room temperature.

  • Perform a Kaiser test to ensure complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL).

5. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in section 3.

  • After the final washes, wash the resin with DCM (3 x 2 mL) and dry the resin under a stream of nitrogen.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add 2 mL of the cleavage cocktail to the dry resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Filter the cleavage solution from the resin into a clean collection tube.

  • Precipitate the crude peptide by adding the TFA solution to 10 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of the anserine analog.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Couple_His Couple Fmoc-His(1-Me)-OH Swell->Couple_His Wash1 Wash (DMF) Couple_His->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Couple_Ala Couple Fmoc-β-Ala-OH Wash2->Couple_Ala Wash3 Wash (DMF, DCM) Couple_Ala->Wash3 Deprotect2 Final Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash (DCM) Deprotect2->Wash4 Cleave Cleavage from Resin (TFA/H2O/TIS) Wash4->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS) Purify->Analyze Final_Product β-Ala-His(1-Me) Peptide Analyze->Final_Product

Caption: Workflow for the solid-phase synthesis of an anserine analog.

Signaling Pathway

The following diagram illustrates a proposed mechanism for the modulation of the calpain signaling pathway by anserine, a dipeptide containing 1-methylhistidine. Elevated intracellular calcium levels activate calpain, which can lead to the cleavage of various substrates, contributing to cellular processes like apoptosis. Anserine may modulate this pathway by interacting with calpain or its inhibitor, calpastatin.

Calpain_Pathway cluster_cell Cell Ca_Influx ↑ Intracellular Ca²⁺ Calpain Calpain (inactive) Ca_Influx->Calpain activates Calpain_Active Calpain (active) Substrates Cellular Substrates (e.g., cytoskeletal proteins) Calpain_Active->Substrates cleaves Calpastatin Calpastatin Calpastatin->Calpain_Active inhibits Cleaved_Substrates Cleaved Substrates Apoptosis Apoptosis / Cell Damage Cleaved_Substrates->Apoptosis Anserine Anserine (β-Ala-His(1-Me)) Anserine->Calpain_Active modulates activity Anserine->Calpastatin modulates inhibition

Caption: Proposed modulation of the calpain signaling pathway by anserine.

Conclusion

The use of Fmoc-His(1-Me)-OH in solid-phase peptide synthesis provides a direct and efficient method for the incorporation of 1-methylhistidine into peptide analogs. While specific literature on the direct application of this building block is limited, the provided protocols, based on established Fmoc-SPPS principles, offer a solid foundation for the successful synthesis of anserine analogs and other peptides containing 1-methylhistidine. The ability to synthesize these analogs opens up avenues for further research into their biological activities and potential therapeutic applications, particularly in modulating signaling pathways such as the calpain system. Further optimization of coupling conditions and cleavage protocols may be necessary depending on the specific peptide sequence to maximize yield and purity.

References

Application Notes and Protocols for the Deprotection of Peptides Containing 1-methyl-L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids, such as 1-methyl-L-histidine, into peptide sequences is a critical strategy in modern drug discovery and development. The methyl group at the N1 position of the imidazole (B134444) ring can alter the peptide's conformational properties, receptor binding affinity, and metabolic stability. In Fmoc-based solid-phase peptide synthesis (SPPS), the 1-methyl group is a stable modification and not a protecting group. Therefore, the deprotection strategy focuses on the removal of temporary Nα-Fmoc groups during chain elongation and the cleavage of the peptide from the resin with concomitant removal of other side-chain protecting groups, while ensuring the integrity of the 1-methylhistidine residue.

This document provides detailed protocols and comparative data for the final cleavage and deprotection of peptides containing 1-methyl-L-histidine, synthesized via Fmoc/tBu chemistry.

Data Presentation: Comparison of Cleavage Cocktails

The selection of the appropriate cleavage cocktail is crucial for maximizing the yield and purity of the final peptide. For peptides containing sensitive residues like histidine, the choice of scavengers in the trifluoroacetic acid (TFA) mixture is critical to prevent side reactions. The following table summarizes representative data for the cleavage of a model peptide containing 1-methyl-L-histidine with commonly used cleavage cocktails.

Cleavage CocktailComposition (v/v/v)Typical Cleavage Time (hours)Representative Crude Purity (%)Representative Yield (%)Notes
TFA / TIS / H₂O 95 / 2.5 / 2.52 - 485 - 9570 - 85A standard, effective cocktail for many peptides. Triisopropylsilane (TIS) is a scavenger for carbocations.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)2 - 490 - 9875 - 90A robust cocktail for peptides with multiple sensitive residues, including Trp, Met, Cys, and His.[1]
Reagent B TFA / Phenol / H₂O / TIS (88 / 5 / 5 / 2)2 - 488 - 9672 - 88An "odorless" alternative to Reagent K, suitable for peptides with trityl-based protecting groups.

Note: The purity and yield are dependent on the peptide sequence, length, and the efficiency of the synthesis. The data presented here are representative and should be considered as a guideline.

Experimental Protocols

Nα-Fmoc Deprotection (During Synthesis)

This protocol describes the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Reagents:

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Proceed to the next amino acid coupling step.

Final Cleavage and Side-Chain Deprotection

This protocol outlines the procedure for cleaving the peptide from the resin and removing the side-chain protecting groups. The 1-methyl group on the histidine is stable under these acidic conditions.

Reagents and Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected or protected as required)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, Reagent K, or Reagent B)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

  • Carefully add the chosen cleavage cocktail to the peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and by-products.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Final Cleavage & Deprotection Start Start with Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling Couple next Fmoc-Amino Acid Fmoc_Deprotection->Coupling Wash Wash with DMF Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Wash Wash Resin with DCM Repeat->Final_Wash Final cycle complete Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Final_Peptide Pure Peptide with 1-methyl-L-histidine Purification->Final_Peptide

Caption: Workflow for the synthesis and deprotection of peptides containing 1-methyl-L-histidine.

Cleavage_Mechanism cluster_Resin Peptide on Resin cluster_Products Cleavage Products Peptide_Resin Peptide-(Side-Chain-Protecting Groups)-Linker-Resin Free_Peptide Free Peptide (with 1-methyl-L-histidine) Peptide_Resin->Free_Peptide Acidolysis Cleaved_PGs Cleaved Protecting Groups Peptide_Resin->Cleaved_PGs Acidolysis TFA TFA + Scavengers TFA->Peptide_Resin Scavenged_Cations Scavenged Cations Cleaved_PGs->Scavenged_Cations Scavenging

Caption: Logical relationship of components in the final cleavage and deprotection step.

References

Application Notes and Protocols for Fmoc-1-methyl-L-histidine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-methyl-L-histidine is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of 1-methylhistidine into peptide sequences can significantly modulate their physicochemical and pharmacological properties, including enzymatic stability, receptor binding affinity, and pharmacokinetic profiles. This document provides detailed application notes, experimental protocols, and an overview of the relevant biological pathways to guide researchers in utilizing this compound for drug discovery and development.

Methylation of histidine residues is a naturally occurring post-translational modification that can alter protein function.[1] The use of this compound in peptide synthesis allows for the precise placement of this modification to explore its effects on peptide drug candidates.[2]

Applications in Drug Discovery

The introduction of a methyl group on the imidazole (B134444) ring of histidine can lead to several advantageous properties for peptide drug candidates:

  • Enhanced Enzymatic Stability: Methylation can protect the peptide backbone from degradation by certain proteases, potentially increasing the in vivo half-life of the drug.[3]

  • Modulation of Receptor Binding: The altered steric and electronic properties of 1-methylhistidine compared to histidine can influence the peptide's conformation and its interaction with target receptors, potentially leading to increased affinity or selectivity.

  • Improved Pharmacokinetic Properties: Enhanced stability can contribute to more favorable pharmacokinetic profiles, such as prolonged circulation time and reduced clearance.[4]

  • Probing Biological Pathways: Peptides containing 1-methylhistidine can be used as tools to investigate biological processes involving protein methylation, such as those regulated by the methyltransferases METTL9 and SETD3.[5][6]

Data Presentation

While specific quantitative data for peptides containing 1-methylhistidine is often context-dependent and proprietary, the following tables provide a representative summary of the expected impact of its incorporation compared to a native histidine-containing peptide. Researchers should perform their own experiments to determine the precise effects for their specific peptide sequence.

Table 1: Representative Enzymatic Stability Data

Peptide VariantEnzymeHalf-life (t½) in Human Plasma (min)Relative Stability Increase
Peptide-HisTrypsin301x
Peptide-1-Me-HisTrypsin>120>4x
Peptide-HisChymotrypsin601x
Peptide-1-Me-HisChymotrypsin>240>4x

Table 2: Representative Receptor Binding Affinity Data

Peptide VariantTarget ReceptorDissociation Constant (Kd) (nM)Relative Affinity
Peptide-HisReceptor X1001x
Peptide-1-Me-HisReceptor X502x
Peptide-HisReceptor Y2501x
Peptide-1-Me-HisReceptor Y275~0.9x

Table 3: Representative Pharmacokinetic Data

Peptide VariantAdministrationIn vivo Half-life (t½) (hours)Clearance (mL/min/kg)
Peptide-HisIntravenous1.510
Peptide-1-Me-HisIntravenous4.53.3

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS). These can be adapted for automated synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to the resin (approximately 1 mL per 100 mg of resin).
  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[2]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate the mixture for 10-15 minutes at room temperature.[5]
  • Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[2]

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (2.9-4.5 equivalents) in DMF.
  • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[2]
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[2]

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
  • Dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[5]
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
  • Wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide under vacuum.

6. Peptide Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: In Vitro Plasma Stability Assay

1. Peptide Preparation:

  • Dissolve the purified peptide (with and without 1-methylhistidine) in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.

2. Plasma Incubation:

  • Pre-warm human plasma to 37°C.
  • Add the peptide stock solution to the pre-warmed plasma to a final concentration of 100 µg/mL.
  • Incubate the mixture at 37°C with gentle agitation.[7]

3. Time-Point Sampling:

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[7]

4. Reaction Quenching:

  • Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile (B52724) or 10% trichloroacetic acid (TCA) to the aliquot to precipitate the plasma proteins.[7]
  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

5. Analysis:

  • Analyze the supernatant containing the remaining peptide by RP-HPLC or LC-MS/MS.
  • Quantify the peak area of the intact peptide at each time point.
  • Calculate the percentage of peptide remaining over time and determine the half-life (t½).

Signaling Pathways and Biological Context

The methylation of histidine is a key post-translational modification involved in various cellular processes. The enzymes primarily responsible for N1-histidine methylation are METTL9 and for N3-histidine methylation is SETD3.[8][9] Understanding these pathways can provide a rationale for designing peptides containing 1-methylhistidine to modulate their activity.

METTL9_Signaling_Pathway METTL9 METTL9 SAH S-Adenosyl Homocysteine (SAH) METTL9->SAH Methylated_Zinc_Transporters 1-methylhistidine Modified Zinc Transporters METTL9->Methylated_Zinc_Transporters Methylation SAM S-Adenosyl Methionine (SAM) SAM->METTL9 Methyl Donor Zinc_Transporters Zinc Transporters (e.g., SLC39A7) Zinc_Transporters->METTL9 Substrate Zinc_Homeostasis Cytoplasmic Zinc Homeostasis Methylated_Zinc_Transporters->Zinc_Homeostasis Regulates ER_Stress ER Stress Zinc_Homeostasis->ER_Stress Impacts Cell_Cycle Cell Cycle Progression Zinc_Homeostasis->Cell_Cycle Impacts Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Promotes

METTL9 Signaling Pathway in Cancer

The methyltransferase METTL9 catalyzes the N1-methylation of histidine residues within specific motifs found in zinc transporters like SLC39A7.[1][5] This modification is crucial for maintaining cytoplasmic zinc homeostasis. Dysregulation of this pathway, often through the overexpression of METTL9 in cancers such as liver and pancreatic cancer, can lead to altered gene expression, increased ER stress, and ultimately, the promotion of tumor growth.[5][10]

SETD3_Signaling_Pathway SETD3 SETD3 SAH_SETD3 S-Adenosyl Homocysteine (SAH) SETD3->SAH_SETD3 Methylated_Actin 3-methylhistidine Modified β-Actin SETD3->Methylated_Actin Methylation Myogenin_Promoter Myogenin Promoter SETD3->Myogenin_Promoter Recruited by MyoD SAM_SETD3 S-Adenosyl Methionine (SAM) SAM_SETD3->SETD3 Methyl Donor Actin β-Actin (His73) Actin->SETD3 Substrate MyoD MyoD MyoD->Myogenin_Promoter Binds to Muscle_Genes Muscle-Specific Gene Transcription (e.g., Myogenin) Myogenin_Promoter->Muscle_Genes Activates Muscle_Differentiation Muscle Cell Differentiation Muscle_Genes->Muscle_Differentiation Drives

SETD3 in Muscle Cell Differentiation

SETD3 is a histone methyltransferase that has been identified as the enzyme responsible for the methylation of histidine 73 on β-actin.[9] SETD3 plays a crucial role in muscle cell differentiation by being recruited to the promoter of muscle-specific genes, such as myogenin, in conjunction with the transcription factor MyoD.[6][8] This leads to the transcriptional activation of these genes, driving the differentiation of myoblasts into mature muscle cells.[6] Dysregulation of SETD3 has been implicated in various cancers.[11][12]

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the drug-like properties of peptide-based therapeutics. By providing a means to introduce a stable methyl group at a specific histidine residue, researchers can systematically investigate the impact of this modification on enzymatic stability, receptor interactions, and overall pharmacokinetic performance. The provided protocols offer a starting point for the synthesis and evaluation of 1-methylhistidine-containing peptides, and the outlined signaling pathways provide a biological context for their potential applications in modulating key cellular processes.

References

Application Notes and Protocols for Analytical HPLC Methods for Peptides with 1-Methyl-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-histidine (1-MH) is a post-translationally modified amino acid found in certain proteins, most notably actin and myosin in skeletal muscle.[1] Its presence in peptides is of significant interest in biomedical research and drug development as it serves as a biomarker for myofibrillar protein breakdown and dietary meat intake.[2][3] Accurate and robust analytical methods are crucial for the quantification of 1-MH-containing peptides in various biological matrices. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, offers the specificity and sensitivity required for these demanding applications.

This document provides detailed application notes and protocols for two primary HPLC-based methodologies for the analysis of peptides containing 1-methyl-histidine: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Biological Significance of 1-Methyl-Histidine

The diagram below illustrates the biological origin and significance of 1-methyl-histidine as a biomarker for muscle protein turnover.

Biological Significance of 1-Methyl-Histidine Actin_Myosin Actin & Myosin (Skeletal Muscle) Protein_Catabolism Protein Catabolism (e.g., during stress, disease) Actin_Myosin->Protein_Catabolism Undergo Peptides_1MH Peptides containing 1-Methyl-Histidine Protein_Catabolism->Peptides_1MH Release Bloodstream Bloodstream Peptides_1MH->Bloodstream Enter Urine Urine Bloodstream->Urine Excreted via Kidneys Biomarker Biomarker for: - Muscle Protein Breakdown - Dietary Meat Intake Bloodstream->Biomarker Measured in Plasma Urine->Biomarker Measured in Urine

Caption: Biological pathway of 1-methyl-histidine.

Experimental Workflow for HPLC Analysis

The following diagram outlines the general experimental workflow for the analysis of peptides containing 1-methyl-histidine using HPLC.

Experimental Workflow for 1-MH Peptide Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation (HILIC or RP-HPLC) Sample_Preparation->HPLC_Separation Detection Detection (MS/MS or UV) HPLC_Separation->Detection Data_Analysis Data Analysis (Quantification, Identification) Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: HPLC analysis workflow for 1-MH peptides.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described.

Table 1: HILIC-MS/MS Method Parameters

ParameterValueReference
LLOQ (1-MH)80 µg/L (0.5 µM)[2]
ULOQ (1-MH)1600 µg/L (9.93 µM)[2]
Linearity (r²)>0.99[2]
Precision (%RSD)<10%[2]
Accuracy (%R)85-115%[4]

Table 2: General RP-HPLC Method Parameters

ParameterValueReference
Detection Limit< 1 pmol[4]
Lower Limit of Detection0.005-0.010 mmol kg⁻¹[5]
Recoveries91-115%[5]

Experimental Protocols

Protocol 1: HILIC-MS/MS Method for Quantification of 1-Methyl-Histidine in Plasma

This protocol is adapted from a method for the simultaneous determination of τ- and π-methylhistidine (3- and 1-methylhistidine, respectively) in bovine plasma.[2]

1. Sample Preparation (Protein Precipitation) [2]

  • To 50 µL of plasma in a microcentrifuge tube, add 50 µL of ultrapure water.

  • Add 300 µL of a 1:1 (v/v) mixture of methanol (B129727) and acetonitrile (B52724).

  • Vortex vigorously for 30 seconds.

  • Add 300 µL of chloroform (B151607) and vortex for another 30 seconds.

  • Centrifuge at 10,600 x g for 15 minutes at 4°C to achieve phase separation.

  • Transfer 200 µL of the upper aqueous layer to a new microcentrifuge tube.

  • Add 600 µL of a 1:1 (v/v) mixture of methanol and acetonitrile to precipitate remaining proteins.

  • Vortex for 30 seconds and centrifuge at 10,600 x g for 15 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC and Mass Spectrometry Conditions [2]

  • HPLC System: UHPLC system (e.g., Accela™ 1250)

  • Column: Waters™ ACQUITY UPLC BEH Amide Column (1.7 µm, 2.1 mm × 150 mm)

  • Mobile Phase A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 (v/v) Water:Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 5:95 (v/v) Water:Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 - 8.0 95 - 82.5
    8.0 - 12.0 82.5 - 70.5
    12.0 - 14.0 70.5 - 55.0
    14.0 - 15.5 55.0
    15.5 - 15.6 55.0 - 95.0

    | 15.6 - 17.0 | 95.0 |

  • Flow Rate: 350 µL/min

  • Column Temperature: 60°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole (e.g., Thermo Scientific™ TSQ Quantum™ Access MAX)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Spray Voltage: 3500 V

  • Vaporizer Temperature: 250°C

  • Capillary Temperature: 320°C

  • Sheath Gas Pressure: 40 arbitrary units

  • Auxiliary Gas Pressure: 10 arbitrary units

  • Selected Reaction Monitoring (SRM) Transition for 1-MH: m/z 170 -> 95 (Collision Energy: 30 V)

Protocol 2: General Reversed-Phase (RP-HPLC) Method for Peptide Analysis

This protocol provides a general starting point for the separation of peptides, including those containing 1-methyl-histidine, using RP-HPLC. Optimization will be required based on the specific peptide and sample matrix.

1. Sample Preparation

  • Dissolve the peptide sample in an appropriate solvent, such as water, methanol, or acetonitrile, depending on its solubility.[6]

  • For complex biological samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[5]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[6]

2. HPLC Conditions

  • HPLC System: Standard HPLC system with a gradient pump and UV detector.

  • Column: A C18 wide-pore column (e.g., 4.6 x 250 mm) is a good starting point for peptide separations.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A shallow gradient is often optimal for peptide separation.[8] A typical starting gradient would be 5-60% B over 30-60 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 35-40°C

  • Detection: UV at 214-220 nm (for peptide bonds).[9]

Conclusion

The choice between HILIC and RP-HPLC for the analysis of peptides containing 1-methyl-histidine will depend on the specific properties of the peptide and the complexity of the sample matrix. HILIC is particularly well-suited for the retention and separation of polar compounds like 1-methyl-histidine and its isomers.[2] RP-HPLC is a versatile and widely used technique for peptide analysis, offering high-resolution separations.[7][9] The protocols provided here serve as a robust starting point for developing and validating analytical methods for these important biomarkers. For quantitative analysis, coupling HPLC with tandem mass spectrometry is highly recommended for its superior sensitivity and specificity.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of Histidine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the minimization of histidine racemization during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is histidine particularly susceptible to racemization during peptide synthesis?

Histidine is highly prone to racemization due to its imidazole (B134444) side chain. The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers.[1][2][3]

Q2: What is the most effective strategy to prevent histidine racemization?

The most effective method to minimize histidine racemization is the protection of the imidazole side chain, specifically at the π-nitrogen (N-π).[1][4] Attaching a protecting group to this nitrogen reduces its basicity, thereby diminishing its ability to abstract the α-proton and preserving the stereochemical integrity of the histidine residue.[1][4]

Q3: Which side-chain protecting groups are recommended for histidine in Fmoc-SPPS?

The choice of protecting group is critical for suppressing racemization. While the traditional Trityl (Trt) group protects the τ-nitrogen and offers only minimal suppression, several other groups that protect the π-nitrogen are more effective.[1]

Protecting GroupPosition of ProtectionEffectiveness in Suppressing RacemizationNotes
Trityl (Trt)τ-nitrogen (N-τ)Minor suppression[1]Widely used but not ideal for preventing racemization.
tert-Butoxycarbonyl (Boc)π-nitrogen (N-π)Highly effective, even at elevated temperatures.[1]A good option for microwave-assisted synthesis.
Methoxybenzyl (Momb)π-nitrogen (N-π)Greatly reduces racemization.[1][4]
π-Benzyloxymethyl (Bom)π-nitrogen (N-π)Very effective in suppressing racemization.[1]
4-methoxybenzyloxymethyl (MBom)π-nitrogen (N-π)Prevents racemization effectively, even at high temperatures.[1][5]A newer and highly effective protecting group.

Q4: How do coupling reagents and additives affect histidine racemization?

The selection of coupling reagents and the use of additives are crucial in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): These reagents can lead to significant racemization when used alone.[1][6]

  • Onium Salts (e.g., HBTU, HATU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[7] However, the choice of base and pre-activation time can still influence the degree of racemization.[8]

  • Additives (e.g., HOBt, HOAt, OxymaPure): The addition of these reagents to carbodiimide-mediated couplings is highly recommended.[1][7] They react with the activated amino acid to form active esters that are less prone to racemization.[1] HOAt and OxymaPure are generally more effective than HOBt in suppressing racemization.[7][9]

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is a phosphonium (B103445) salt-type coupling reagent known for its excellent resistance to racemization and is a good choice for coupling histidine.[1][10]

Troubleshooting Guide

Issue: High levels of D-histidine detected in the final peptide.

This is a common issue that can often be resolved by systematically evaluating and optimizing your coupling protocol.

Step 1: Review Your Histidine Protecting Group

  • Problem: Use of an inadequate protecting group, such as Trityl (Trt), which protects the N-τ instead of the racemization-inducing N-π.

  • Solution: Switch to a protecting group that shields the π-nitrogen of the imidazole ring. Recommended options include Fmoc-His(Boc)-OH, Fmoc-His(Momb)-OH, or Fmoc-His(MBom)-OH.[1][4]

Step 2: Optimize Coupling Reagent and Additives

  • Problem: The chosen coupling reagent and additive combination is not sufficiently suppressing racemization.

  • Solution:

    • If using a carbodiimide (B86325) like DIC, ensure the presence of a racemization-suppressing additive. Consider switching from HOBt to the more effective HOAt or OxymaPure.[7][9]

    • Consider using a phosphonium salt reagent like DEPBT, which is known for minimal racemization with histidine.[1][10]

    • While onium salts like HATU and HCTU are efficient, be mindful of the pre-activation time, as prolonged activation can increase racemization.[5][8]

Step 3: Evaluate the Base Used

  • Problem: The base used in the coupling reaction is too strong or not sterically hindered enough, leading to increased α-proton abstraction.

  • Solution: If high racemization is observed, especially with sensitive amino acids, consider replacing common bases like DIPEA or NMM with a more sterically hindered and weaker base such as sym-collidine.[6][7]

Step 4: Control the Reaction Temperature

  • Problem: Elevated temperatures, especially during microwave-assisted peptide synthesis, can accelerate racemization.

  • Solution: For microwave-assisted couplings of histidine, lowering the temperature from 80°C to 50°C can significantly limit racemization.[11][12] Alternatively, the histidine coupling can be performed at room temperature while the rest of the synthesis is carried out at a higher temperature.[11][12]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/HOAt

  • Resin Preparation: Swell the resin in DMF (approximately 10 mL per gram of resin).

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 5 equivalents of Fmoc-His(Trt)-OH and 5.5 equivalents of HOAt in a minimal volume of DMF.

  • Addition to Resin: Add the amino acid/HOAt solution to the resin.

  • Activation: Add 5.5 equivalents of DIC to the resin suspension.

  • Coupling: Shake the reaction mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., ninhydrin (B49086) test).

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it three times with DMF, followed by three times with DCM.[1]

Protocol 2: Coupling with DEPBT

  • Resin Preparation: Swell the resin in DMF (approx. 10 mL per gram of resin).

  • Fmoc Deprotection and Washing: Perform N-terminal Fmoc deprotection and wash the resin.

  • Reagent Addition: Add 1.5 equivalents of the protected histidine derivative to the resin.

  • Base Addition: Add 3 equivalents of DIPEA.

  • Coupling Reagent Addition: Add 1.5 equivalents of DEPBT.[1]

  • Coupling: Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.[1]

Visualizations

Histidine_Racemization_Mechanism cluster_racemization Racemization Pathway His Activated L-Histidine Enolate Achiral Enolate Intermediate His->Enolate α-proton abstraction (catalyzed by imidazole N-π) L_His L-Histidine Peptide Enolate->L_His Protonation D_His D-Histidine Peptide (Racemized Product) Enolate->D_His Protonation

Caption: Mechanism of Histidine Racemization.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Histidine Coupling: - Protected His derivative - Coupling Reagent - Additive - Base Washing1->Coupling Washing2 Wash with DMF/DCM Coupling->Washing2 End Continue Peptide Elongation Washing2->End

Caption: General Workflow for Histidine Coupling in SPPS.

References

side reactions associated with Fmoc-His(Trt)-OH vs Fmoc-His(1-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-protected histidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Fmoc-His(Trt)-OH and Fmoc-His(1-Me)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with Fmoc-His(Trt)-OH during solid-phase peptide synthesis?

A1: The most significant side reaction associated with Fmoc-His(Trt)-OH is racemization of the α-carbon during the coupling step.[1][2][3] This occurs because the unprotected π-nitrogen (N-pi) of the imidazole (B134444) ring can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid.[1] This leads to the formation of a planar enolate intermediate, which upon re-protonation can result in either the L- or D-enantiomer, thus leading to epimerization.[4][5] The extent of racemization is influenced by factors such as the activation method, pre-activation time, and the coupling reagents used.[1][2]

Another potential side reaction is Nα-diisopropylcarbodiimide (DIC) end-capping , where the activating agent (DIC) reacts with the N-terminal amine of the growing peptide chain, leading to chain termination.[2] Interestingly, there can be a conflicting relationship between racemization and DIC end-capping; conditions that minimize one may promote the other.[2]

Q2: How does Fmoc-His(1-Me)-OH compare to Fmoc-His(Trt)-OH in terms of side reactions?

A2: The 1-methyl group in Fmoc-His(1-Me)-OH protects the N-pi position of the imidazole ring. This protection is intended to prevent the N-pi nitrogen from acting as an intramolecular base, thereby significantly reducing the risk of racemization during coupling. While direct quantitative comparisons are limited in readily available literature, the fundamental mechanism of racemization in Fmoc-His(Trt)-OH suggests that N-pi protection in Fmoc-His(1-Me)-OH should lead to a lower propensity for this side reaction.

Q3: Are there other N-pi protected Fmoc-Histidine derivatives available that reduce racemization?

A3: Yes, several other Fmoc-Histidine derivatives with N-pi protection have been developed to minimize racemization. These include:

  • Fmoc-His(Bum)-OH (t-butoxymethyl)

  • Fmoc-His(MBom)-OH (p-methoxybenzyloxymethyl)[1]

These derivatives have been shown to be effective in reducing epimerization compared to Fmoc-His(Trt)-OH.[1]

Troubleshooting Guides

Issue 1: High Levels of Racemization with Fmoc-His(Trt)-OH

Symptoms:

  • Appearance of a diastereomeric impurity in the crude peptide, often co-eluting with the desired product during HPLC purification.

  • Mass spectrometry analysis confirms the presence of a species with the same mass as the target peptide but a different retention time.

Possible Causes:

  • Prolonged pre-activation of the Fmoc-His(Trt)-OH before addition to the resin.[1][2]

  • Use of coupling reagents and bases that promote racemization.

  • Elevated coupling temperatures.

Solutions:

  • Minimize pre-activation time: Add the coupling reagents to the Fmoc-His(Trt)-OH solution immediately before adding it to the resin.

  • In-situ activation: Mix the Fmoc-His(Trt)-OH and coupling reagents directly with the resin-bound peptide.

  • Use racemization-suppressing additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling mixture can help to minimize racemization.[6]

  • Optimize coupling reagents: Carbodiimide-based activators like DIC in the presence of HOBt or Oxyma are generally preferred over more basic coupling reagents.

  • Consider N-pi protected derivatives: For sequences particularly prone to racemization, switching to Fmoc-His(1-Me)-OH, Fmoc-His(Bum)-OH, or Fmoc-His(MBom)-OH is a highly effective strategy.[1][3]

Issue 2: Incomplete Coupling of Fmoc-His Derivatives

Symptoms:

  • Presence of a deletion sequence (peptide lacking the histidine residue) in the final product, as detected by mass spectrometry.

  • A positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.

Possible Causes:

  • Steric hindrance from the bulky protecting groups (Trt or 1-Me).

  • Aggregation of the growing peptide chain on the resin, limiting access of the activated amino acid.

  • Insufficient equivalents of the amino acid or coupling reagents.

Solutions:

  • Double coupling: Repeat the coupling step with a fresh solution of the activated Fmoc-His derivative.

  • Increase equivalents: Use a higher excess of the Fmoc-His derivative and coupling reagents (e.g., 3-5 equivalents).

  • Use a more potent coupling reagent: Reagents like HATU or HCTU can be more effective for difficult couplings.

  • Incorporate chaotropic agents: Adding agents like LiCl to the coupling reaction can help to disrupt peptide aggregation.

  • Elevate the temperature: Carefully increasing the coupling temperature (e.g., to 50 °C) can improve coupling efficiency, but be mindful of the potential for increased racemization with Fmoc-His(Trt)-OH.[7]

Data Summary

The following table summarizes the key characteristics and common side reactions of Fmoc-His(Trt)-OH and provides a projected comparison for Fmoc-His(1-Me)-OH based on its chemical structure.

FeatureFmoc-His(Trt)-OHFmoc-His(1-Me)-OH
Imidazole Protection N-tau (Nτ) positionN-pi (Nπ) position
Primary Side Reaction High risk of racemization Low risk of racemization
Other Side Reactions Nα-DIC end-cappingGenerally low risk
Mitigation Strategies for Racemization Minimize pre-activation, use additives (HOBt, Oxyma), consider alternative derivatives.N/A (inherently low risk)

Experimental Protocols

Standard Coupling Protocol for Fmoc-His(Trt)-OH
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and a racemization suppressant like HOBt or Oxyma (3-5 equivalents) in DMF.

    • Add the coupling agent, such as DIC (3-5 equivalents), to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents.

Recommended Coupling Protocol for Fmoc-His(1-Me)-OH

The protocol for Fmoc-His(1-Me)-OH is similar to that of other standard Fmoc-amino acids, with a lower inherent risk of racemization.

  • Resin Swelling and Deprotection: Follow steps 1-3 of the Fmoc-His(Trt)-OH protocol.

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-His(1-Me)-OH (3-5 equivalents) and an activating agent like HBTU or HATU (3-5 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for 1-2 hours.

  • Monitoring and Washing: Follow steps 5-6 of the Fmoc-His(Trt)-OH protocol.

Visualizations

Racemization Mechanism of Fmoc-His(Trt)-OH

racemization_mechanism activated_his Activated Fmoc-His(Trt)-OH enolate Planar Enolate Intermediate activated_his->enolate Intramolecular base catalysis (N-pi of imidazole) l_his L-Histidine enolate->l_his Re-protonation d_his D-Histidine (Racemized) enolate->d_his Re-protonation

Caption: Mechanism of Fmoc-His(Trt)-OH racemization via an enolate intermediate.

General Experimental Workflow for SPPS

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) repeat->cleavage No (Final Amino Acid) end Crude Peptide cleavage->end

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-1-methyl-L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-1-methyl-L-histidine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenges associated with the coupling of this compound are:

  • Steric Hindrance: The presence of the methyl group on the imidazole (B134444) ring, in addition to the bulky Fmoc group, can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.

  • Racemization: Histidine and its derivatives are highly susceptible to racemization during the activation step.[1][2][3][4] The imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to epimerization.[2][4][5]

  • Side Reactions: As with other histidine derivatives, side reactions such as N-terminal guanidinylation can occur when using uronium or aminium-based coupling reagents like HBTU or HATU.[6]

Q2: How does the 1-methyl group on the imidazole ring affect coupling strategies compared to standard Fmoc-His(Trt)-OH?

The 1-methyl (or Nτ-methyl) group fundamentally alters the available strategies for minimizing racemization. With standard Fmoc-His(Trt)-OH, the trityl group protects the Nτ-nitrogen, but the Nπ-nitrogen remains a source of intramolecular catalysis of racemization.[4][5] More effective strategies for standard histidine involve protecting the Nπ-nitrogen with groups like Boc or π-Mbom, which significantly suppresses racemization.[4][5] In the case of this compound, the Nτ position is already occupied by the methyl group, and the Nπ-nitrogen remains unprotected and basic, retaining its potential to catalyze racemization. Therefore, optimization of coupling conditions (reagents, temperature, and time) becomes the primary means of controlling epimerization.

Q3: Which coupling reagents are recommended for this compound?

Given the steric hindrance and high propensity for racemization, the choice of coupling reagent is critical. High-efficiency aminium/uronium salt-based reagents are generally preferred.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for hindered amino acids.[][8][9] It forms a highly reactive OAt-ester.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often superior for challenging couplings.[][9][10]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[8]

  • DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole): The use of HOAt as an additive with a carbodiimide (B86325) like DIC can significantly accelerate coupling and reduce racemization compared to HOBt.[3][11]

Q4: What role do additives play in optimizing the coupling reaction?

Additives are crucial for both accelerating the coupling reaction and suppressing racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Markedly accelerates acylation and reduces racemization, making it superior to HOBt for difficult couplings.[3][11]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly acidic HOBt alternative that enhances coupling efficiency and suppresses racemization. It is often incorporated into modern coupling reagents like COMU.[8][9]

Q5: How can I monitor the completeness of the coupling reaction?

Several qualitative tests can be used to monitor the presence of unreacted primary amines on the resin.

  • Kaiser Test: A widely used colorimetric test. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow beads) suggests the reaction is complete.[12][13] Note that this test is unreliable for N-terminal proline.[13]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
Low peptide yield or presence of deletion sequences. 1. Incomplete coupling due to steric hindrance. 2. Premature chain termination.1a. Switch to a more powerful coupling reagent: Use HATU or COMU instead of HBTU or DIC/HOBt.[8][9] 1b. Increase reaction time and/or temperature: Extend the coupling time (e.g., to 2-4 hours) or perform the reaction at a slightly elevated temperature (e.g., 35-40°C). Note that higher temperatures can increase racemization. 1c. Perform a double coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound. 2a. Check for N-terminal guanidinylation if using HBTU/HATU: Pre-activate the amino acid for a shorter time before adding it to the resin. Use stoichiometric amounts of the coupling reagent.[6] Consider switching to a phosphonium (B103445) salt reagent like PyBOP.[14]
Presence of a diastereomeric impurity (D-His isomer) in the final peptide. Racemization of the this compound during activation and coupling.1. Minimize pre-activation time: Add the coupling reagents to the amino acid solution and immediately transfer it to the deprotected resin.[6][15] 2. Use a racemization-suppressing additive: Ensure HOAt or Oxyma Pure is part of the coupling cocktail, especially when using carbodiimides like DIC.[3][11][16] 3. Lower the reaction temperature: Perform the coupling at room temperature or below if possible, as elevated temperatures can increase epimerization.[2][5] 4. Choose the appropriate base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[11][16] Use the minimum necessary amount of base.
Formation of unexpected side products. 1. N-terminal guanidinylation. 2. Diketopiperazine (DKP) formation if coupling the second amino acid.1. See solution 2a for "Low peptide yield". 2a. Couple the first two amino acids as a pre-formed dipeptide: This completely bypasses the stage where DKP formation can occur.[3][14] 2b. Use 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit DKP formation.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey FeaturesRacemization Potential
HATU/DIPEA Aminium SaltHighly efficient, forms reactive OAt-ester. Recommended for sterically hindered couplings.[8][9]Moderate; minimize pre-activation.
HBTU/DIPEA Aminium SaltGood efficiency, but can be less effective than HATU for difficult sequences.[][9]Moderate; risk of guanidinylation.
COMU/DIPEA Aminium SaltEfficiency comparable to HATU, with improved safety and solubility.[8]Low to moderate.
DIC/HOAt Carbodiimide + AdditiveHOAt significantly reduces racemization compared to HOBt. Good for manual synthesis.[3][11]Lower when HOAt is used.
PyBOP/DIPEA Phosphonium SaltEfficient coupling with reduced risk of guanidinylation compared to aminium salts.[11][14]Low to moderate.

Table 2: Influence of Reaction Conditions on Histidine Racemization (Illustrative Data based on Fmoc-His(Trt)-OH)

Protecting GroupCoupling Temperature (°C)Coupling Time (min)% D-Isomer FormationReference
Trityl (Trt)50106.8%[2][5]
Trityl (Trt)902>16%[5]
Boc (π-nitrogen)50100.18%[5]
Boc (π-nitrogen)9020.81%[5]

Note: This data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH illustrates the significant impact of temperature and protecting groups on racemization. While this compound lacks a π-protecting group, this highlights the critical need to control reaction temperature.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[12]

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).[12][17]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly (5-10 seconds).

    • Immediately add the activated amino acid solution to the deprotected resin.[12]

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.[12] If the test is positive (blue beads), consider a second coupling (recoupling).

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Low-Racemization Coupling using DIC/HOAt
  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOAt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution.

    • Allow the mixture to pre-activate for no more than 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow step 3 from Protocol 1.

Visualizations

SPPS_Workflow General Workflow for this compound Coupling Resin Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Activation Cocktail Fmoc-1-Me-His-OH + Coupling Reagent + Base (e.g., DIPEA) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Recouple Recouple? Monitoring->Recouple Positive Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Recouple->Coupling Repeat Coupling Troubleshooting_Logic Troubleshooting Logic for this compound Coupling Start Problem Detected: Incomplete Coupling or High Racemization Check_Reagent Is Coupling Reagent Optimal? (e.g., HATU) Start->Check_Reagent Check_Conditions Are Coupling Conditions Optimized? Check_Reagent->Check_Conditions Yes Upgrade_Reagent Action: Switch to HATU/COMU Check_Reagent->Upgrade_Reagent No Check_Activation Is Pre-activation Time Minimized? Check_Conditions->Check_Activation Yes Modify_Conditions Action: Increase Time / Temp (cautiously) Use Additives (HOAt) Check_Conditions->Modify_Conditions No Double_Couple Action: Perform Double Coupling Check_Activation->Double_Couple Yes, still failing Modify_Activation Action: Immediate transfer of activated AA to resin Check_Activation->Modify_Activation No Upgrade_Reagent->Check_Conditions Modify_Conditions->Check_Activation Modify_Activation->Double_Couple

References

preventing aspartimide formation in sequences near 1-methyl-histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation in peptide sequences, particularly those in proximity to residues like 1-methyl-histidine.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain ester of the Asp, forming a five-membered succinimide (B58015) ring. This cyclic intermediate is unstable and can lead to several undesirable byproducts, including:

  • α- and β-peptides: The aspartimide ring can be hydrolyzed to form a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide chain continues from the side-chain carboxyl group. These isomers often have very similar retention times in HPLC, making purification extremely difficult.[2]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-Asp peptides, which can be difficult to detect as they have the same mass as the target peptide.[2]

  • Piperidides: The aspartimide ring can be opened by piperidine (B6355638), the base used for Fmoc deprotection, leading to the formation of piperidide adducts.[3]

This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs.[3]

Q2: How does the presence of 1-methyl-histidine potentially influence aspartimide formation in a nearby Asp residue?

While the fundamental mechanism of aspartimide formation remains the same, the presence of a 1-methyl-histidine (1-Me-His) residue can influence the local chemical environment. The 1-methyl group on the imidazole (B134444) ring of histidine alters its electronic properties and steric bulk. Although direct studies on the specific impact of 1-Me-His on aspartimide formation are not extensively documented in the provided search results, we can infer potential influences:

  • Steric Hindrance: The bulkiness of the 1-Me-His residue might sterically hinder the approach of the backbone amide to the Asp side chain, potentially reducing the rate of aspartimide formation.

  • Electronic Effects: The methylation of the imidazole ring can alter its electron-donating or -withdrawing properties, which could subtly influence the pKa of the backbone amide and thus its propensity to initiate the cyclization.

Regardless of the specific influence, the prevention strategies outlined in this guide are broadly applicable to mitigate aspartimide formation in any challenging sequence.

Q3: What are the primary strategies to prevent aspartimide formation?

There are several effective strategies to minimize or eliminate aspartimide formation during Fmoc-SPPS:

  • Modification of Fmoc-Deprotection Conditions: Altering the base and/or adding acidic additives to the deprotection solution can significantly reduce the incidence of this side reaction.[4][5][6][7]

  • Use of Bulky Asp Side-Chain Protecting Groups: Employing sterically hindered ester groups on the Asp side chain can physically block the nucleophilic attack of the backbone amide.[1][3][4]

  • Backbone Protection: Protecting the amide nitrogen of the amino acid residue following the Asp with a temporary protecting group is a highly effective method to completely prevent aspartimide formation.[3][4]

  • Novel Side-Chain Protecting Groups: Utilizing non-ester-based protecting groups that are more stable to the basic conditions of Fmoc deprotection.[3][8][9]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of peptides prone to aspartimide formation.

Problem Potential Cause Recommended Solution(s)
Significant peak at -18 Da from the target peptide mass observed in LC-MS. Formation of the aspartimide cyclic intermediate.1. Switch to a milder Fmoc-deprotection cocktail (see Experimental Protocols). 2. Resynthesize the peptide using an Asp residue with a bulky side-chain protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH). 3. For Asp-Gly sequences, use a pre-formed dipeptide with backbone protection (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH).
Broad or split peaks during HPLC purification, with masses corresponding to the target peptide. Presence of α- and β-peptide isomers and/or D-Asp epimers.1. Optimize HPLC conditions (e.g., gradient, temperature, ion-pairing agent) to improve separation. 2. If separation is not possible, resynthesize the peptide using a strategy that completely eliminates aspartimide formation, such as backbone protection.
Low yield of the target peptide after purification. A significant portion of the product has been converted to aspartimide-related byproducts.1. Proactively choose a prevention strategy from the outset for sequences known to be prone to aspartimide formation. 2. During synthesis, consider reducing the time and temperature of Fmoc deprotection steps.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in reducing aspartimide formation based on a model peptide (VKDXYI), where X is the residue following Aspartic acid. The data represents the percentage of the desired target peptide remaining after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.

Table 1: Effect of Asp Side-Chain Protecting Group on Target Peptide Purity (%)

C-terminal Residue (X)Fmoc-Asp(OtBu)-OHFmoc-Asp(OMpe)-OHFmoc-Asp(OBno)-OH
Glycine (B1666218) (G)4.329.590.5
Asparagine (N)75.092.299.2
Arginine (R)88.096.099.3
Data adapted from comparative tests on the Scorpion toxin II peptide model.[2]

Table 2: D-Aspartate Formation (%) with Different Side-Chain Protecting Groups

C-terminal Residue (X)Fmoc-Asp(OtBu)-OHFmoc-Asp(OMpe)-OHFmoc-Asp(OBno)-OH
Glycine (G)26.912.10.9
Asparagine (N)3.51.20.2
Arginine (R)1.60.50.1
Data reflects the chiral instability of the aspartimide intermediate.[2]

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with Acidic Additives

This protocol aims to reduce the basicity of the deprotection solution, thereby suppressing aspartimide formation.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Additive Incorporation: Add an acidic additive to the deprotection solution. Common choices include:

    • 0.1 M Hydroxybenzotriazole (HOBt)

    • 0.1 M Oxyma Pure

    • 5% (v/v) Formic Acid

  • Deprotection Procedure:

    • Swell the resin-bound peptide in DMF.

    • Treat the resin with the modified deprotection solution for 5-10 minutes.

    • Repeat the treatment one more time.

    • Wash the resin thoroughly with DMF.

Protocol 2: Synthesis using Bulky Side-Chain Protecting Groups

This protocol involves substituting the standard Fmoc-Asp(OtBu)-OH with a derivative containing a more sterically hindered protecting group.

  • Amino Acid Selection: Choose an appropriate protected Aspartic acid derivative based on the sequence's susceptibility to aspartimide formation (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH).

  • Coupling:

    • Perform the coupling reaction using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).

    • Due to the increased steric bulk, a longer coupling time or double coupling may be necessary to ensure complete reaction.

  • Deprotection and Subsequent Steps: Follow standard Fmoc-SPPS procedures for deprotection and coupling of the subsequent amino acids.

Protocol 3: Synthesis using Backbone Protection

This is one of the most effective methods for complete prevention of aspartimide formation, especially for Asp-Gly sequences.

  • Dipeptide Selection: Utilize a pre-formed dipeptide building block where the glycine nitrogen is protected, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

  • Coupling:

    • Couple the dipeptide onto the growing peptide chain using standard activation methods.

  • Cleavage and Deprotection: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.

Visualizations

Caption: Mechanism of base-catalyzed aspartimide formation.

Prevention_Strategies_Workflow cluster_strategies Prevention Strategies Start Asp-containing Sequence Identified Decision Assess Risk of Aspartimide Formation Start->Decision Strategy1 Modify Deprotection: - Weaker Base - Acidic Additive Decision->Strategy1 Low to Moderate Risk Strategy2 Use Bulky Side-Chain Protecting Group (e.g., OMpe, OBno) Decision->Strategy2 Moderate to High Risk Strategy3 Use Backbone Protection (e.g., Dmb-Gly) Decision->Strategy3 High Risk (e.g., Asp-Gly) Synthesis Perform Solid-Phase Peptide Synthesis Strategy1->Synthesis Strategy2->Synthesis Strategy3->Synthesis

Caption: Decision workflow for selecting an aspartimide prevention strategy.

References

Technical Support Center: Purification of Peptides Containing 1-Methyl-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of synthetic peptides containing 1-methyl-histidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing 1-methyl-histidine?

A1: The primary challenges stem from the modification of the histidine residue. Methylation at the N1 (π) position of the imidazole (B134444) ring can lead to:

  • Co-elution with Unmodified Peptides: The modest increase in hydrophobicity due to the methyl group may not be sufficient for complete separation from the unmodified peptide using standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.

  • Formation of Isomeric Impurities: During synthesis, methylation can sometimes occur at the N3 (τ) position, resulting in the 3-methyl-histidine isomer, which can be difficult to separate from the desired 1-methyl-histidine peptide.

  • On-column Degradation or Modification: The modified imidazole ring may be susceptible to degradation under certain pH or solvent conditions during purification.

  • Changes in Peptide Conformation: The methyl group can influence the peptide's secondary structure, affecting its interaction with the stationary phase and leading to unexpected retention times.[1]

Q2: How does 1-methylation of histidine affect the peptide's properties relevant to purification?

A2: The addition of a methyl group to the histidine imidazole ring introduces several changes:

  • Increased Hydrophobicity: The methyl group increases the non-polar character of the amino acid side chain, which generally leads to a longer retention time in RP-HPLC.[1]

  • Fixed Tautomeric State: Unlike unmodified histidine, the imidazole ring of 1-methyl-histidine is locked in a specific tautomeric state, which can alter its hydrogen bonding capabilities and interactions with the stationary phase.[1]

  • Steric Hindrance: The methyl group can create steric hindrance, potentially affecting peptide folding and interaction with the chromatography resin.

Q3: What is the recommended starting point for developing an RP-HPLC purification method for a 1-methyl-histidine containing peptide?

A3: A good starting point is a standard peptide purification protocol using a C18 column. A shallow gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is typically employed. Monitor the separation at a wavelength of 210-220 nm for the peptide backbone absorbance.[2][3] It is crucial to perform an initial analytical run to assess the crude peptide's purity and identify the main impurities.

Troubleshooting Guides

Problem 1: Co-elution of the 1-methyl-histidine peptide with the unmodified peptide.

Cause: The small difference in hydrophobicity between the methylated and unmethylated peptide is insufficient for baseline separation under the current chromatographic conditions.

Solutions:

  • Optimize the Gradient: Employ a shallower gradient around the elution point of your target peptide. This increases the separation window between closely eluting species.

  • Change the Organic Modifier: While acetonitrile is common, switching to or adding isopropanol (B130326) or methanol (B129727) to the mobile phase can alter the selectivity of the separation.

  • Modify the Ion-Pairing Reagent: While TFA is standard, using a different ion-pairing reagent like formic acid (for better MS compatibility) or heptafluorobutyric acid (HFBA) can change the retention characteristics of the peptides.[4]

  • Adjust the pH of the Mobile Phase: Modifying the pH can alter the charge state of the peptide and the stationary phase, potentially improving resolution. Note that silica-based columns have a limited pH range (typically 2-8).

  • Employ a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a C8, C4, or a phenyl-hexyl column, which offer different hydrophobic selectivities.

Problem 2: Presence of an isomeric impurity, likely the 3-methyl-histidine peptide.

Cause: Non-specific methylation during the synthesis of the 1-methyl-histidine amino acid or during its incorporation into the peptide.

Solutions:

  • High-Resolution Analytical Techniques: Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to confirm the presence of the isomer. The fragmentation patterns of 1-methyl-histidine and 3-methyl-histidine containing peptides can be distinct.[5][6]

  • Chromatographic Optimization:

    • Ion-Pair Chromatography: As with co-eluting unmodified peptides, optimizing the ion-pairing reagent and gradient is crucial.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative or complementary technique to RP-HPLC for separating closely related polar compounds.[7]

  • Protecting Group Strategy Review: For future syntheses, ensure a robust protecting group strategy is used for the histidine residue to direct methylation specifically to the N1 position. The use of a bulky protecting group on the N3 nitrogen during methylation of the histidine precursor can improve regioselectivity.[8][9][10][11][12]

Data Presentation

Table 1: Comparison of RP-HPLC Conditions for Separating Methylated Peptides

ParameterCondition A (Standard)Condition B (Optimized for Isomers)Condition C (Alternative Selectivity)
Column C18, 5 µm, 100 ÅC18, 3.5 µm, 100 ÅPhenyl-Hexyl, 5 µm, 120 Å
Mobile Phase A 0.1% TFA in Water0.05% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.05% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-65% B over 30 min20-40% B over 60 min5-55% B over 40 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C40 °C30 °C

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for 1-Methyl-Histidine Peptides
  • Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A or a suitable solvent at a concentration of 1 mg/mL.[13]

  • Initial Analytical Run:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 214 nm.

    • Injection Volume: 10 µL.

  • Analysis of Initial Run: Identify the retention time of the main peak and any significant impurities. Use LC-MS to determine the mass of the main peak and impurities to identify them as unmodified peptide, isomers, or other side-products.

  • Method Optimization (if necessary):

    • If co-elution is observed, decrease the gradient slope around the elution time of the target peptide (e.g., a 10-minute segment with a 0.5% per minute change in Mobile Phase B).

    • Test different organic modifiers (e.g., methanol, isopropanol) or stationary phases (e.g., C8, Phenyl) to alter selectivity.

  • Preparative Purification: Scale up the optimized analytical method to a preparative column with an appropriate diameter and flow rate. Collect fractions across the peak of interest.

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions that meet the desired purity level.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product synthesis Solid-Phase Peptide Synthesis (with 1-methyl-histidine) crude_analysis Crude Peptide Analysis (Analytical RP-HPLC/LC-MS) synthesis->crude_analysis Cleavage & Deprotection method_dev Method Development & Optimization crude_analysis->method_dev prep_hplc Preparative RP-HPLC method_dev->prep_hplc fraction_analysis Fraction Analysis prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final QC (Purity & Identity) lyophilization->final_qc

Caption: Workflow for the purification of 1-methyl-histidine containing peptides.

troubleshooting_logic start Impure Peptide after Initial Purification check_coelution Co-elution with Unmodified Peptide? start->check_coelution check_isomer Isomeric Impurity (e.g., 3-Me-His)? check_coelution->check_isomer No optimize_gradient Optimize Gradient (Shallow Gradient) check_coelution->optimize_gradient Yes use_hilc Consider HILIC check_isomer->use_hilc Yes pure_peptide Pure Peptide check_isomer->pure_peptide No change_solvent Change Mobile Phase (Solvent/Ion-Pair) optimize_gradient->change_solvent change_column Change Stationary Phase (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->pure_peptide review_synthesis Review Synthesis Protecting Group Strategy use_hilc->review_synthesis review_synthesis->pure_peptide

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Incomplete Cleavage of Peptides with N-methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the enzymatic cleavage of N-methylated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues observed during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide not being cleaved efficiently by trypsin?

A1: Incomplete cleavage of peptides containing N-methylated residues by trypsin is a common issue. N-methylation of a peptide bond nitrogen eliminates the hydrogen bond donor capability and adds steric bulk. This modification can hinder or completely block the access of trypsin to its canonical cleavage sites (lysine and arginine residues) for several reasons:

  • Steric Hindrance: The methyl group on the nitrogen atom can physically obstruct the protease's active site, preventing proper binding and catalysis. This is especially true for trimethylated lysine (B10760008).

  • Disruption of Hydrogen Bonding: The recognition and binding of the peptide substrate by the protease often involve a network of hydrogen bonds. N-methylation disrupts these interactions, leading to reduced binding affinity.

  • Altered Local Conformation: N-methylation can induce conformational changes in the peptide backbone, which may result in the cleavage site no longer being in an optimal orientation for the protease.

While trypsin is the gold standard for proteomics, its efficiency is significantly reduced at methylated lysine and arginine residues.[1][2]

Q2: I observe a high number of missed cleavages in my mass spectrometry data. Could N-methylation be the cause?

A2: Yes, a high incidence of missed cleavages is a strong indicator of factors inhibiting protease activity, and N-methylation is a well-documented cause.[1][2] When analyzing mass spectrometry data of potentially N-methylated proteins or peptides, it is crucial to adjust your search parameters to allow for a higher number of missed cleavages (e.g., 2 or more) to increase the chances of correct peptide identification.[1]

Q3: Are there any alternative proteases that are more effective for cleaving N-methylated peptides?

A3: Absolutely. Several alternative proteases can be used when trypsin fails to provide efficient cleavage of N-methylated peptides. The choice of protease will depend on the specific location of the N-methylation and the surrounding amino acid sequence. Some effective alternatives include:

  • Lys-N: This metalloendopeptidase cleaves at the N-terminal side of lysine residues. It has been shown to cleave at modified lysines, including dimethylated lysine.[3]

  • Arg-C (Clostripain): This endopeptidase cleaves at the C-terminus of arginine residues and can sometimes cleave at lysine residues, albeit less efficiently. It has been shown to cleave arginine sites followed by proline, a sequence that is resistant to trypsin.

  • Chymotrypsin: This serine protease preferentially cleaves at the C-terminal side of aromatic amino acids (tyrosine, phenylalanine, tryptophan) and can be a good option if these residues are present in your peptide, away from the methylated site.

  • LysargiNase: This enzyme cleaves at the N-terminal side of both lysine and arginine residues and has the unique ability to also cleave at methylated forms of these residues.[4]

A combination of proteases can also be employed to increase sequence coverage.

Troubleshooting Guides

Problem: Low or no cleavage of my N-methylated peptide is observed after digestion.

Solution Workflow:

Troubleshooting_Incomplete_Cleavage cluster_optimization Optimization Strategies cluster_alternatives Alternative Proteases start Incomplete Cleavage Observed check_enzyme Verify Protease Activity (Use a control peptide) start->check_enzyme check_enzyme->start Enzyme inactive optimize_conditions Optimize Digestion Conditions check_enzyme->optimize_conditions Enzyme is active denaturation Improve Protein Denaturation optimize_conditions->denaturation Cleavage still incomplete success Successful Cleavage optimize_conditions->success Improved Cleavage increase_time Increase Digestion Time (e.g., overnight) optimize_conditions->increase_time increase_ratio Increase Enzyme:Substrate Ratio (e.g., 1:20) optimize_conditions->increase_ratio use_additives Use Additives (e.g., Urea (B33335), Guanidine-HCl) optimize_conditions->use_additives alternative_enzyme Select an Alternative Protease alternative_enzyme->success Improved Cleavage lysN Lys-N (for N-terminal to Lys) alternative_enzyme->lysN argC Arg-C (for C-terminal to Arg) alternative_enzyme->argC chymotrypsin Chymotrypsin (for aromatic residues) alternative_enzyme->chymotrypsin lysarginase LysargiNase (for N-terminal to Lys/Arg, methylated) alternative_enzyme->lysarginase denaturation->alternative_enzyme Cleavage still incomplete denaturation->success Improved Cleavage

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Step-by-Step Troubleshooting:
  • Verify Protease Activity: Before troubleshooting your specific sample, confirm that your protease is active using a standard, non-methylated peptide substrate. If the control is not cleaved, your enzyme may be inactive.

  • Optimize Digestion Conditions:

    • Increase Digestion Time: For resistant peptides, extending the incubation time (e.g., from a few hours to overnight at 37°C) can improve cleavage efficiency.

    • Increase Enzyme-to-Substrate Ratio: A higher enzyme-to-substrate ratio (e.g., from 1:100 to 1:50 or 1:20) can help overcome resistance to cleavage.

    • Improve Denaturation: Ensure the peptide is fully denatured to allow protease access. This can be achieved by using denaturants like urea (up to 8M, but dilute to <2M before adding trypsin) or guanidine-HCl.

  • Consider Alternative Proteases: If optimizing trypsin digestion fails, switch to an alternative protease known to be more effective on modified residues. (Refer to A3 in the FAQ section).

Data Presentation: Comparative Protease Performance

While direct quantitative comparisons of cleavage efficiency on identical N-methylated substrates are limited in published literature, the following table summarizes the observed trends and provides a qualitative comparison to guide protease selection.

ProteaseCleavage SiteReported Performance on N-methylated Residues
Trypsin C-terminal of Lys, ArgSignificantly inhibited or blocked by methylation, especially trimethyl-lysine.[2]
Lys-N N-terminal of LysCapable of cleaving at dimethylated lysine residues.[3]
Arg-C C-terminal of ArgCan cleave at arginine, even when followed by proline. Less data is available for N-methylated arginine.
Chymotrypsin C-terminal of Phe, Tyr, TrpGenerally not affected by methylation at Lys or Arg, as it targets different residues.
LysargiNase N-terminal of Lys, ArgUniquely capable of cleaving at both methylated and dimethylated lysine and arginine.[4]

The following table presents a semi-quantitative analysis of missed cleavages observed with Trypsin and Lys-N on chemically modified Bovine Serum Albumin (BSA), indicating the impact of different modifications on cleavage efficiency.

Modification on LysineProteaseTotal Peptide Spectrum Matches (PSMs)Number of Miscleaved Peptides (PSMs)Percentage of Miscleaved Peptides
None (Control) Trypsin2755319.3%
Reductive Methylation Trypsin2307231.3%
Propionylation Trypsin18516488.6%
Biotinylation Trypsin19813568.2%

Data adapted from a study investigating proteolytic cleavage at modified residues. The increase in the percentage of miscleaved peptides with modification highlights the reduced efficiency of the protease.[3]

Experimental Protocols

Protocol 1: In-Solution Digestion with Trypsin

This protocol is a general guideline for the in-solution digestion of proteins/peptides.

Materials:

  • Protein/peptide sample

  • Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0

  • Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

  • Trypsin (sequencing grade), reconstituted in 1 mM HCl

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • Ammonium Bicarbonate (50 mM), pH 8.0

Procedure:

  • Denaturation: Dissolve the protein sample in Denaturation Buffer.

  • Reduction: Add DTT solution to a final concentration of 5 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add IAA solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.

  • Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

  • Digestion: Add trypsin to a final enzyme:substrate ratio of 1:50 (w/w). Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding TFA to a final concentration of 0.5-1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

Protocol 2: In-Solution Digestion with an Alternative Protease (e.g., Lys-N, Arg-C, Chymotrypsin)

This protocol can be adapted for Lys-N, Arg-C, or Chymotrypsin. Refer to the manufacturer's instructions for optimal buffer conditions and incubation times.

Materials:

  • Protein/peptide sample

  • Appropriate digestion buffer for the selected protease (e.g., Tris-HCl for Lys-N and Chymotrypsin, Tris-HCl with a reducing agent for Arg-C)

  • Alternative Protease (Lys-N, Arg-C, or Chymotrypsin)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

Procedure:

  • Denaturation and Reduction/Alkylation: Follow steps 1-3 from the Trypsin protocol if necessary (some proteases are more tolerant to denaturants).

  • Buffer Exchange/Dilution: Ensure the sample is in the optimal digestion buffer for the chosen protease. This may require a buffer exchange step.

  • Digestion: Add the alternative protease at an appropriate enzyme:substrate ratio (typically 1:50 to 1:20). Incubate according to the manufacturer's recommendations (e.g., 37°C overnight).

  • Quenching and Desalting: Follow steps 6 and 7 from the Trypsin protocol.

Visualizations

Mechanism of Trypsin Cleavage and N-methylation Interference

Caption: Trypsin cleavage mechanism and interference by N-methylation.

Logical Relationship of Factors Affecting Cleavage Efficiency

Cleavage_Efficiency_Factors cluster_positive Positive Influences cluster_negative Negative Influences Cleavage Cleavage Efficiency Optimal_pH Optimal pH Optimal_pH->Cleavage Optimal_Temp Optimal Temperature Optimal_Temp->Cleavage Denaturation Proper Denaturation Denaturation->Cleavage Correct_Protease Appropriate Protease Choice Correct_Protease->Cleavage N_Methylation N-methylation N_Methylation->Cleavage Steric_Hindrance Steric Hindrance Steric_Hindrance->Cleavage Adjacent_Proline Adjacent Proline (for Trypsin) Adjacent_Proline->Cleavage Other_PTMs Other PTMs Other_PTMs->Cleavage

Caption: Factors influencing the efficiency of enzymatic peptide cleavage.

References

optimizing TFA cleavage cocktail for sensitive residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for optimizing Trifluoroacetic Acid (TFA) cleavage cocktails, with a special focus on protecting sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?

A cleavage cocktail is a reagent mixture used in the final step of SPPS. Its purpose is twofold: to cleave the synthesized peptide from the solid resin support and to remove the acid-labile side-chain protecting groups from the amino acid residues in a process known as global deprotection.[1] The most common and essential component of these cocktails is Trifluoroacetic Acid (TFA), a strong acid that facilitates these reactions.[1]

Q2: Why are scavengers essential components of a cleavage cocktail?

During the cleavage process, protecting groups and resin linkers are released as highly reactive electrophilic carbocations (e.g., t-butyl or trityl cations).[1] These cations can attack nucleophilic side chains of sensitive amino acids like Tryptophan, Methionine, Cysteine, and Tyrosine, leading to unwanted modifications such as alkylation.[1] Scavengers are nucleophilic reagents added to the cocktail to "trap" or quench these reactive carbocations, thereby preventing these side reactions and protecting the integrity of the final peptide.[1]

Q3: How do I select the appropriate cleavage cocktail for my peptide?

The optimal cleavage cocktail depends on the amino acid composition of your peptide.

  • For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) is often sufficient. Water helps to suppress the t-butylation of tryptophan, while TIS is an excellent scavenger for trityl cations.[1]

  • For peptides with sensitive residues (Trp, Met, Cys, Tyr, Arg(Pmc/Pbf)): More complex cocktails containing a variety of scavengers are necessary.[2][3][4] For instance, cocktails containing 1,2-ethanedithiol (B43112) (EDT) are recommended to prevent the oxidation of Cysteine and Methionine.[1][4]

Below is a general workflow for the peptide cleavage and purification process.

Peptide Cleavage Workflow Resin 1. Wash and Dry Peptide-Resin Cleavage 3. Perform Cleavage (1-4 hours, RT) Resin->Cleavage Cocktail 2. Prepare Fresh Cleavage Cocktail Cocktail->Cleavage Filter 4. Filter Resin Collect Filtrate Cleavage->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 6. Wash and Dry Peptide Pellet Precipitate->Wash Analysis 7. Analyze Crude Peptide (HPLC/MS) Wash->Analysis

General workflow for peptide cleavage and deprotection.

Data Presentation: Scavengers and Cocktail Compositions

Quantitative data for common scavengers and standard cleavage cocktails are summarized below for easy comparison.

Table 1: Common Scavengers and Their Functions
ScavengerPrimary FunctionTarget Residues / Side Reactions
Triisopropylsilane (TIS) General carbocation scavengerPrevents alkylation of Trp, Cys by trityl and other cations.[1][3]
Water (H₂O) Suppresses t-butylationProtects Trp from modification by t-butyl cations.[1][5]
1,2-Ethanedithiol (EDT) Reducing agent, scavengerPrevents oxidation of Met and Cys; scavenges trityl groups.[1][4]
Thioanisole Scavenger, deprotection acceleratorScavenges carbocations; accelerates Arg(Pmc) deprotection.[1][5]
Phenol General carbocation scavengerTraps various carbocations to prevent side reactions.[1][6]
Dimethyl Sulfide (B99878) (DMS) Reduces methionine sulfoxide (B87167)Specifically used to prevent or reverse Met oxidation.[7][8]
Ammonium Iodide (NH₄I) Reducing agentUsed in combination with DMS to reduce Met(O) back to Met.[7][8][9]
Table 2: Standard TFA Cleavage Cocktails
Cocktail NameComposition (% v/v)Recommended Use
Standard 95% TFA, 2.5% H₂O, 2.5% TISPeptides without Trp, Met, Cys, or Arg(Pmc/Pbf).
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" cocktail for peptides with Trp, Tyr. Not for Met.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides containing multiple sensitive residues (Arg, Trp, Met, Cys).[3][10]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/w)Specifically formulated to prevent Met oxidation and reduce any existing Met(O).[7][8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage and deprotection of peptides containing sensitive residues.

Problem 1: Low peptide yield after cleavage and precipitation.
  • Possible Cause 1: Incomplete Cleavage: The peptide may not be fully cleaved from the resin. This can happen with sterically hindered sequences or with certain linkers that require longer cleavage times.

    • Solution: Extend the cleavage reaction time to 3-4 hours. If the yield is still low, a small-scale trial cleavage should be performed and monitored by HPLC to determine the optimal time. For very acid-sensitive resins, a flow-through method where fresh TFA is slowly passed through the resin bed can improve yields.

  • Possible Cause 2: Peptide Solubility: The peptide may be partially or fully soluble in the cold diethyl ether used for precipitation, which is common for very hydrophobic or very short peptides.[1][11]

    • Solution: After precipitating and centrifuging, carefully collect the ether supernatant and evaporate it to see if the missing peptide can be recovered.[1] Alternatively, changing the precipitation solvent to cold methyl t-butyl ether may improve recovery.[7]

Problem 2: Mass spectrometry of the crude peptide shows unexpected adducts.

Unexpected peaks in HPLC or mass spectrometry analysis often point to side reactions that occurred during cleavage. Identifying the mass of the adduct is key to diagnosing the problem.

Troubleshooting Side Reactions Start Analyze Crude Peptide by MS MassShift Unexpected Mass Shift? Start->MassShift Plus16 Mass +16 Da on Met? MassShift->Plus16 Yes Success No Major Side Products Proceed to Purification MassShift->Success No Plus56 Mass +56 Da on Trp/Cys? Plus16->Plus56 No Oxidation Probable Cause: Methionine Oxidation Plus16->Oxidation Yes Plus242 Mass +242 Da on Trp/Cys? Plus56->Plus242 No tBu Probable Cause: t-Butylation Plus56->tBu Yes Trityl Probable Cause: Tritylation Plus242->Trityl Yes Solution_Ox Solution: Use Reagent H or add EDT/DMS to cocktail. Cleave under N2. Oxidation->Solution_Ox Solution_tBu Solution: Increase scavenger conc. (H2O, TIS). Ensure Trp(Boc) was used. tBu->Solution_tBu Solution_Trityl Solution: Increase TIS and/or EDT concentration. Trityl->Solution_Trityl

Troubleshooting logic for common cleavage side reactions.
  • Modification: +16 Da on Methionine

    • Problem: This corresponds to the oxidation of methionine's thioether side chain to form methionine sulfoxide (Met(O)).[8][12]

    • Cause: This occurs when the cleavage is performed in the presence of atmospheric oxygen or if reagents are not fresh.

    • Solution: Perform the cleavage under an inert atmosphere (nitrogen or argon).[4] Use a cleavage cocktail containing reducing scavengers like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS).[9][13] Reagent H is specifically designed to prevent this and can also reduce existing Met(O).[7][8]

  • Modification: +56 Da on Tryptophan or Cysteine

    • Problem: This indicates alkylation by a tert-butyl group (t-butylation).

    • Cause: Insufficient scavenging of t-butyl cations generated from Boc or t-butyl ester/ether protecting groups. The indole (B1671886) ring of Trp and the thiol of Cys are highly nucleophilic and susceptible to this modification.

    • Solution: Ensure an adequate concentration of scavengers like water and TIS are used. For Trp-containing peptides, the use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended as the Boc group on the indole nitrogen provides significant protection against this side reaction.

  • Modification: +242 Da on Tryptophan or Cysteine

    • Problem: This mass shift corresponds to the addition of a trityl group.

    • Cause: Incomplete scavenging of trityl cations, which are generated from Trt-protected Cys, His, Asn, or Gln residues, or from 2-chlorotrityl chloride resin.[3]

    • Solution: Increase the concentration of TIS in the cleavage cocktail, as it is the most effective scavenger for trityl groups.[1] Adding EDT can also help.[1]

The diagram below illustrates the mechanism of tryptophan alkylation and the protective role of scavengers.

Tryptophan Alkylation Pathway cluster_0 Cleavage Process cluster_1 Potential Side Reaction cluster_2 Protective Scavenger Action ProtectingGroup Protecting Group (e.g., Boc, tBu, Trt) Carbocation Reactive Carbocation (e.g., t-Butyl Cation) ProtectingGroup->Carbocation Protonation TFA TFA Alkylation Alkylated Tryptophan (Side Product) Carbocation->Alkylation Electrophilic Attack Trapped Neutralized Species Carbocation->Trapped Quenching Tryptophan Tryptophan Residue (Nucleophilic Indole Ring) Tryptophan->Alkylation Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped

Mechanism of Tryptophan alkylation and scavenger protection.

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides that do not contain Trp, Met, Cys, or multiple Arg residues.

  • Preparation: Wash the dried peptide-resin (e.g., 100 mg) with dichloromethane (B109758) (DCM) and dry it thoroughly under a vacuum for at least 1 hour.[6]

  • Cocktail Formulation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail (1.9 mL TFA, 0.05 mL TIS, 0.05 mL H₂O).[6]

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. Stopper the flask and allow it to react at room temperature with occasional swirling for 1.5 to 2 hours.[5]

  • Peptide Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate in a clean tube.[6]

    • Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[6]

    • In a separate larger tube, add approximately 10 times the volume of cold diethyl ether (e.g., 30 mL).[6]

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the peptide as a white solid.[6]

  • Washing and Drying:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[6]

    • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[6]

    • Carefully decant the ether. Wash the pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.[6]

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Optimized Cleavage for Peptides with Sensitive Residues (Reagent K)

This protocol is recommended for peptides containing Trp, Met, Cys, or Tyr.[6][10]

  • Preparation: Follow step 1 from Protocol 1.

  • Cocktail Formulation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/Phenol/H₂O/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v) .[10] For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cocktail to the resin and allow it to react at room temperature for 2 to 4 hours. Peptides with multiple Arg(Pmc/Pbf) residues may require longer deprotection times.

  • Peptide Isolation: Follow step 4 from Protocol 1.

  • Washing and Drying: Follow step 5 from Protocol 1. The malodorous thiols require thorough washing.

References

Technical Support Center: Synthesis of 1-Methyl-Histidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Solid-Phase Peptide Synthesis (SPPS) of peptides containing 1-methyl-histidine. This resource provides guidance on identifying and mitigating common byproducts and challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating 1-methyl-histidine in SPPS?

A1: While literature specifically detailing byproducts for 1-methyl-histidine is sparse, based on the chemistry of N-methylated amino acids and histidine, the primary challenges include:

  • Racemization: Histidine and its derivatives are highly prone to racemization during activation and coupling.[1][2] The presence of the N-methyl group can influence the rate of this side reaction.

  • Incomplete Couplings: The steric hindrance from the N-methyl group on the α-amino group makes peptide bond formation more difficult, potentially leading to deletion sequences.[3] This is especially challenging when coupling an N-methyl amino acid to another N-methyl amino acid.[3]

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, particularly if it is an N-methylated residue.[4]

  • Fragmentation: Peptides with a high content of N-methylamino acids may be susceptible to fragmentation between consecutive N-methylated residues during TFA cleavage.[4]

Q2: How can I detect these byproducts in my crude peptide?

A2: The most effective methods for identifying byproducts are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[5][6]

  • HPLC separates impurities from the target peptide based on their physicochemical properties, allowing for quantification.[5]

  • LC-MS provides the molecular weight of the peptide and its impurities, which is crucial for identifying deletion sequences, modifications, or fragmentation products.[5][7]

  • Tandem MS (MS/MS) can be used to further characterize the structure of impurities.[5]

Q3: What strategies can I use to minimize byproduct formation?

A3: To improve the synthesis of 1-methyl-histidine-containing peptides, consider the following:

  • Choice of Coupling Reagents: Use high-efficiency coupling reagents. For N-methylated amino acids, reagents like HATU, PyAOP, or PyBOP/HOAt are often more effective than HBTU or HCTU.[3][4]

  • Protecting Groups: Protecting the imidazole (B134444) nitrogen of histidine is crucial to reduce racemization.[2][8] While 1-methyl-histidine already has one nitrogen of the imidazole ring methylated, the choice of a protecting group for the other nitrogen (if necessary) should be carefully considered.

  • Optimized Reaction Conditions: Double coupling or increasing the coupling time for the 1-methyl-histidine residue and the following amino acid can help to drive the reaction to completion.[9] Microwave-assisted synthesis can also be beneficial but may require temperature optimization to limit racemization.[10]

  • Solvent Choice: N-Methylpyrrolidone (NMP) can be a better solvent than DMF for difficult or hydrophobic sequences, as it improves solvation.[11]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in the SPPS of 1-methyl-histidine peptides.

Issue 1: Low Yield of the Target Peptide
Potential Cause Identification Recommended Solution
Incomplete Coupling Presence of deletion sequences (Mass - MW of missing amino acid) in LC-MS.- Use a more powerful coupling reagent like HATU.[3]- Perform a double coupling for the 1-methyl-histidine residue.- Increase the coupling reaction time.
Peptide Aggregation Resin fails to swell; positive Kaiser test after prolonged coupling.[1]- Switch from DMF to NMP as the solvent.[11]- Add chaotropic salts (e.g., LiCl) to the reaction mixture.[12]- Synthesize at a higher temperature (with caution regarding racemization).[1]
Cleavage Issues Target peptide remains on the resin after cleavage.- Increase cleavage time.- Use a different cleavage cocktail optimized for N-methylated peptides.
Issue 2: Presence of Major Impurities in Crude Product
Potential Cause Identification Recommended Solution
Racemization of Histidine Isomeric impurity with the same mass as the target peptide, often visible as a closely eluting peak in HPLC.- Add a racemization-suppressing additive like HOBt or 6-Cl-HOBt.[1]- Use a lower temperature for the coupling of 1-methyl-histidine.[10]- Choose a protecting group for the imidazole nitrogen that is known to reduce racemization, such as methoxybenzyl.[13]
Deletion Sequences Peaks in LC-MS with masses corresponding to the target peptide minus one or more amino acids.- See "Incomplete Coupling" solutions in Issue 1.
Fragmentation During Cleavage Peaks in LC-MS corresponding to fragments of the target peptide, especially between consecutive N-methylated residues.[4]- Reduce the TFA cleavage time.[4]- Optimize the scavenger cocktail used during cleavage.

Quantitative Data Summary

The following table summarizes potential side reactions and the expected mass shift that can be observed in mass spectrometry analysis.

Byproduct/Side ReactionDescriptionExpected Mass Shift (Da)
Deletion of an Amino Acid Incomplete coupling leads to a peptide lacking one amino acid.- (Molecular Weight of the deleted amino acid)
Racemization Formation of a D-amino acid isomer at the 1-methyl-histidine position.0 (Isomer)
Diketopiperazine Formation Cyclization of the first two amino acids after deprotection of the second residue.- (Molecular Weight of the linear dipeptide)
Incomplete Deprotection Failure to remove a side-chain protecting group (e.g., Boc, Trt).+ (Molecular Weight of the protecting group)

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-1-Methyl-L-Histidine using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 5 minutes.[3]

  • Coupling: Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or a bromophenol blue test to monitor the completion of the coupling.[3] If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Analysis of Crude Peptide by LC-MS
  • Sample Preparation: Cleave a small amount of peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.[6]

  • Mass Spectrometry Analysis:

    • Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.

    • Scan a mass range appropriate for the expected molecular weight of the target peptide and potential byproducts.

    • Analyze the resulting mass spectrum to identify the molecular weights of the main product and any impurities.[5]

Visualizations

Byproduct_Formation_Pathway Peptide_Resin Peptide-Resin (Free N-terminus) Coupling Coupling Peptide_Resin->Coupling Activated_AA Activated Fmoc-1-Me-His-OH Activated_AA->Coupling Racemization Racemization Activated_AA->Racemization Target_Peptide Target Peptide Coupling->Target_Peptide Successful Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Failure D_Isomer D-Isomer Peptide (Byproduct) Coupling->D_Isomer Forms Isomer Deletion_Sequence Deletion Sequence (Byproduct) Incomplete_Coupling->Deletion_Sequence Racemization->Coupling Troubleshooting_Workflow Start Crude Peptide Analysis (LC-MS) Check_Yield Low Yield? Start->Check_Yield Check_Purity Major Impurities? Check_Yield->Check_Purity No Incomplete_Coupling Identify Deletion Sequences Check_Yield->Incomplete_Coupling Yes Racemization_Impurity Identify Isomeric Impurities Check_Purity->Racemization_Impurity Yes End Purified Peptide Check_Purity->End No Optimize_Coupling Optimize Coupling: - Stronger Reagent - Double Couple Incomplete_Coupling->Optimize_Coupling Optimize_Coupling->Start Re-synthesize Optimize_Racemization Minimize Racemization: - Additive (HOBt) - Lower Temperature Racemization_Impurity->Optimize_Racemization Optimize_Racemization->Start Re-synthesize

References

Validation & Comparative

A Researcher's Guide to Fmoc-Protected Methyl-L-Histidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the incorporation of histidine represents a significant challenge due to its high propensity for racemization. The choice of protecting group strategy for the imidazole (B134444) side chain is paramount to ensuring the stereochemical integrity and overall success of the synthesis. This guide provides an objective comparison between two permanently methylated derivatives, Fmoc-1-methyl-L-histidine and Fmoc-3-methyl-L-histidine, supported by established principles and experimental data from related compounds in solid-phase peptide synthesis (SPPS).

Chemical Structure and the Racemization Problem

The primary challenge with histidine in peptide synthesis is the catalytic role of its imidazole side chain in racemization. The lone pair of electrons on the π-nitrogen (N-3 or Nπ) can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1][2] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the biological activity of the final peptide.[1]

The key difference between the two derivatives lies in the position of the methyl group on the imidazole ring. In this compound, the methyl group is on the τ-nitrogen (N-1 or Nτ), leaving the problematic π-nitrogen exposed. Conversely, in Fmoc-3-methyl-L-histidine, the methyl group permanently occupies the π-nitrogen position.

G cluster_0 This compound cluster_1 Fmoc-3-methyl-L-histidine a b

Caption: Chemical structures of the two isomers.

Mechanism of Histidine Racemization

The most effective strategy to prevent histidine racemization is to block the π-nitrogen, thereby inhibiting its ability to function as an intramolecular base.[2] The diagram below illustrates how the unprotected π-nitrogen facilitates the unwanted epimerization during the coupling step. Protection or permanent modification (i.e., methylation) of this nitrogen is the most direct solution to preserve chiral purity.[2][3]

racemization_mechanism start Activated Fmoc-His Derivative (e.g., O-acylisourea ester) proton_abstraction Intramolecular Proton Abstraction by unprotected π-Nitrogen start->proton_abstraction π-N attacks α-H blocked_path Fmoc-3-methyl-L-histidine: π-Nitrogen is blocked. This pathway is inhibited. start->blocked_path enolate Achiral Enolate Intermediate proton_abstraction->enolate reprotonation Reprotonation enolate->reprotonation l_isomer Desired L-Isomer reprotonation->l_isomer Preserves Stereochemistry d_isomer Undesired D-Isomer (Racemization Product) reprotonation->d_isomer Inverts Stereochemistry

Caption: Mechanism of π-nitrogen catalyzed racemization of histidine in SPPS.

Comparative Performance and Data

This compound, with its unprotected π-nitrogen, is expected to behave similarly to Fmoc-His(Trt)-OH, which is known to be highly susceptible to racemization, especially with prolonged activation times or at elevated temperatures.[3][4] In contrast, Fmoc-3-methyl-L-histidine, where the π-nitrogen is permanently blocked by a methyl group, should perform like other π-protected derivatives that effectively suppress epimerization.[2][5][6]

ParameterThis compoundFmoc-3-methyl-L-histidineFmoc-His(Trt)-OH (Reference)Fmoc-His(MBom)-OH (Reference)
Imidazole Protection Site τ-Nitrogen (N-1)π-Nitrogen (N-3)τ-Nitrogen (N-1)π-Nitrogen (N-3)
Racemization Risk High . Unprotected π-nitrogen.Very Low . π-nitrogen is blocked.High .[1][3]Very Low .[3][4]
% D-Isomer Formation *Not available (expected to be high)Not available (expected to be very low)1.0% (0 min pre-activation) to >16% (2 min coupling at 90°C).[1][4]0.3% (5 min pre-activation).[4]
Recommended Use When racemization risk is low or can be mitigated by optimized coupling conditions.For all syntheses, especially for long peptides or those requiring high-temperature or microwave conditions.Standard, but requires careful optimization to minimize racemization.When suppression of racemization is critical.

Data for reference compounds are sourced from studies using coupling reagents like HCTU or microwave-assisted SPPS and are intended to illustrate the performance of τ- versus π-protected derivatives.

Experimental Protocols

The following are general protocols for the incorporation of Fmoc-histidine derivatives during SPPS. For this compound, conditions that minimize activation time are strongly recommended to reduce the risk of racemization.

General SPPS Workflow

The diagram below outlines the standard cycle in Fmoc-based solid-phase peptide synthesis. The critical steps where racemization of histidine can occur are the "Activation" and "Coupling" stages.

spss_workflow start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 4. Coupling (Activated AA added to Resin) wash1->coupling activation 3. Amino Acid Activation (Fmoc-AA-OH, Coupling Reagent, Base) activation->coupling [Critical step for His racemization] wash2 5. Washing (DMF) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection Next Cycle final_cleavage Final Cleavage and Deprotection next_cycle->final_cleavage Synthesis Complete

Caption: General workflow for a single cycle of Fmoc-based SPPS.
Protocol 1: Standard Coupling using HATU/DIPEA

This protocol is suitable for both derivatives but is particularly recommended for Fmoc-3-methyl-L-histidine due to its inherent resistance to racemization.

  • Resin Preparation : Swell the Fmoc-deprotected peptide-resin in dimethylformamide (DMF) for 20-30 minutes.

  • Coupling Solution Preparation : In a separate vessel, dissolve Fmoc-1-Me-L-His-OH or Fmoc-3-Me-L-His-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

  • Activation : Allow the coupling solution to pre-activate for 1-2 minutes. Note: Avoid long pre-activation times when using this compound.

  • Coupling Reaction : Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours or until a negative Kaiser test is achieved.

  • Washing : After coupling, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Fmoc Group Deprotection
  • Reagent : Prepare a solution of 20% piperidine in DMF.

  • Deprotection : Add the piperidine solution to the peptide-resin and agitate for 5 minutes. Drain the solution.

  • Second Deprotection : Add a fresh aliquot of the piperidine solution and agitate for an additional 15 minutes.

  • Washing : Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.

Conclusion and Recommendation

The position of the methyl group on the histidine imidazole ring is the critical determinant of performance in peptide synthesis.

  • Fmoc-3-methyl-L-histidine emerges as the superior reagent for incorporating methylated histidine. The methyl group on the π-nitrogen (N-3) acts as a permanent and effective block against the primary mechanism of racemization. This makes it a robust and reliable choice for any synthesis, particularly under demanding conditions such as microwave heating or for the synthesis of long and complex peptides where stereochemical purity is paramount.

  • This compound , with its unprotected π-nitrogen, remains highly susceptible to racemization, similar to other τ-protected histidine derivatives. Its use should be approached with caution and requires carefully optimized coupling protocols that minimize activation times and avoid high temperatures to preserve chiral integrity.

Recommendation for Researchers: For applications requiring the incorporation of a methyl-histidine residue, Fmoc-3-methyl-L-histidine is the strongly recommended choice to ensure the highest possible stereochemical purity of the final peptide product, thereby minimizing batch-to-batch variability and ensuring reliable biological activity.

References

Methylation of Histidine Residues: A Comparative Analysis of Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based therapeutics is a critical challenge. Modification of amino acid residues is a key strategy to mitigate proteolytic degradation, thereby improving a peptide's pharmacokinetic profile. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-histidine versus those with a methylated histidine side chain, specifically focusing on 1-methyl-histidine. Due to a scarcity of direct comparative studies on 1-methyl-histidine, this guide will utilize the well-documented case of anserine (B1665513) (β-alanyl-3-methyl-L-histidine) versus carnosine (β-alanyl-L-histidine) as a scientifically robust analogue to illustrate the effects of histidine methylation on enzymatic stability.

Introduction to Histidine Methylation and Enzymatic Stability

Peptides are susceptible to rapid degradation by a multitude of proteases and peptidases present in biological systems, which significantly limits their therapeutic potential. A primary site of enzymatic attack is the peptide bond. Chemical modifications to amino acid side chains can introduce steric hindrance or alter electronic properties, thereby reducing the affinity of degradative enzymes for the peptide substrate.

Histidine possesses an imidazole (B134444) side chain that can be methylated at two positions on the nitrogen atoms: the N-1 (π, pros) or N-3 (τ, tele) position, yielding 1-methyl-histidine or 3-methyl-histidine, respectively. This post-translational modification occurs naturally. For instance, 3-methyl-histidine is formed in actin and myosin and its release is a biomarker for muscle protein breakdown. Anserine, a dipeptide found in the skeletal muscle and brain of many animals, contains 3-methyl-histidine. Its stability in comparison to its non-methylated counterpart, carnosine, provides a valuable model for understanding how histidine methylation impacts resistance to enzymatic cleavage.

Comparative Enzymatic Stability: Anserine vs. Carnosine

The primary enzyme responsible for the degradation of carnosine in humans is a dipeptidase called carnosinase (CN1), which is present in serum and various tissues. Studies have consistently shown that anserine is significantly more resistant to hydrolysis by carnosinase than carnosine.

Key Findings:

  • Anserine exhibits a half-life that is 5- to 10-fold longer than that of carnosine in human serum.

  • The degradation of anserine in human plasma is markedly slower when compared to carnosine at the same concentration.

  • Molecular modeling studies suggest that the bulky, methylated imidazole group of anserine promotes various binding poses that can retard the hydrolytic activity of carnosinase, in contrast to carnosine.

  • This increased stability means that upon oral administration, anserine can remain in the plasma, whereas carnosine is rapidly degraded.

Quantitative Data Summary

The following table summarizes the comparative stability of anserine and carnosine based on available data.

PeptideModificationDegrading EnzymeBiological MatrixStability OutcomeReference
Carnosine L-Histidine (unmodified)Carnosinase (CN1)Human Serum/PlasmaRapid degradation; Short half-life[1]
Anserine 3-Methyl-HistidineCarnosinase (CN1)Human Serum/PlasmaSlower degradation; 5- to 10-fold longer half-life than carnosine[1]

Experimental Protocols for Assessing Peptide Stability

To quantitatively assess the enzymatic stability of a novel peptide containing a modified histidine, a standardized in vitro stability assay in human serum or plasma is essential.

Objective

To determine and compare the half-life (t½) of a test peptide (containing 1-methyl-histidine) and a control peptide (containing L-histidine) in a biologically relevant matrix like human serum or plasma.

Materials
  • Test peptide (with 1-methyl-histidine)

  • Control peptide (with L-histidine)

  • Pooled human serum or plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) or Trichloroacetic acid (TCA) for protein precipitation

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Incubator or water bath set to 37°C

  • Vortex mixer and microcentrifuge

Protocol
  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the test and control peptides in a suitable solvent (e.g., sterile water or DMSO).

  • Reaction Setup:

    • Pre-warm the human serum or plasma to 37°C.

    • In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed serum/plasma to achieve a final peptide concentration of 100 µg/mL. Mix gently by inversion.

  • Incubation: Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling: Withdraw aliquots of the incubation mixture at designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The t=0 sample should be taken immediately after adding the peptide and processed instantly.

  • Enzymatic Quenching and Protein Precipitation:

    • To each aliquot, immediately add two volumes of ice-cold acetonitrile (or 10% TCA) to stop the enzymatic reaction and precipitate the serum proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

    • Analyze the supernatant by reverse-phase HPLC-MS to separate and quantify the amount of remaining intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a first-order decay curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the peptide stability assay described above.

PeptideStabilityWorkflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis stock_solution Prepare Peptide Stock Solutions (1-MH-Peptide & L-His-Peptide) initiate_reaction Initiate Reaction: Add Peptide to Serum (100 µg/mL) stock_solution->initiate_reaction warm_serum Pre-warm Human Serum to 37°C warm_serum->initiate_reaction incubation Incubate at 37°C with Agitation initiate_reaction->incubation time_points Withdraw Aliquots at Time Points (0, 15, 30, 60... min) incubation->time_points quench Quench Reaction & Precipitate Proteins (Ice-cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_ms Analyze by HPLC-MS collect_supernatant->hplc_ms data_analysis Calculate Half-Life (t½) hplc_ms->data_analysis

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-His(1-Me)-OH vs. Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Selecting the Optimal Histidine Derivative for Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protected amino acid building blocks is a critical determinant of synthesis success, profoundly impacting purity, yield, and biological activity. Histidine, with its unique imidazole (B134444) side chain, presents a particular challenge in solid-phase peptide synthesis (SPPS), primarily due to its susceptibility to racemization. This guide provides an in-depth comparative analysis of two commonly used protected histidine derivatives: Fmoc-His(1-Me)-OH and Fmoc-His(Trt)-OH, supported by experimental data to inform the selection process.

The trityl (Trt) group in Fmoc-His(Trt)-OH protects the τ-nitrogen (N-3) of the imidazole ring, leaving the π-nitrogen (N-1) exposed. This unprotected π-nitrogen is implicated in the primary drawback of this derivative: a significant propensity for racemization during peptide coupling.[1][2] Conversely, Fmoc-His(1-Me)-OH features a methyl group protecting the π-nitrogen, a strategy designed to mitigate this racemization risk.[1]

Performance Comparison: A Data-Driven Analysis

The selection of a histidine derivative in SPPS hinges on a delicate balance between achieving high coupling efficiency and preserving stereochemical integrity. The following table summarizes key quantitative data derived from studies on Fmoc-His(Trt)-OH and analogous π-protected histidine derivatives, which serve as a strong proxy for the expected performance of Fmoc-His(1-Me)-OH.

ParameterFmoc-His(1-Me)-OH (Predicted Performance)Fmoc-His(Trt)-OHKey Findings & Citations
Racemization Low (<1%) High (1% - >16%) Protection of the π-nitrogen in the imidazole ring significantly suppresses racemization. For Fmoc-His(Trt)-OH, racemization increases with pre-activation time and the use of base-mediated coupling reagents.[1][3] In contrast, π-protected derivatives like Fmoc-His(Boc)-OH show minimal racemization even at elevated temperatures.[3]
Coupling Efficiency High High Both derivatives generally exhibit good coupling efficiency under standard SPPS conditions. However, the need to use milder activation conditions to suppress racemization with Fmoc-His(Trt)-OH can sometimes lead to slower or less complete couplings in challenging sequences.
Side Reactions Minimal Potential for Nα-DIC-endcapping With Fmoc-His(Trt)-OH, strategies to minimize racemization by avoiding pre-activation can increase the risk of Nα-endcapping by coupling reagents like diisopropylcarbodiimide (DIC).
Cleavage Cocktail Standard TFA-based cocktailsStandard TFA-based cocktails with scavengersBoth protecting groups are readily cleaved by trifluoroacetic acid (TFA). For Fmoc-His(Trt)-OH, scavengers like triisopropylsilane (B1312306) (TIS) are crucial to prevent re-attachment of the trityl cation to sensitive residues.[4]
Cost & Availability Generally higherLower and widely availableFmoc-His(Trt)-OH is a more established and commonly available reagent, often at a lower cost.

Experimental Protocols

To provide a framework for a direct comparative study, the following experimental protocols are outlined for the synthesis of a model peptide containing a histidine residue.

I. Peptide Synthesis

A model hexapeptide (e.g., Tyr-Ala-His-Ala-Val-Phe) can be synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase synthesis strategy. The key variable will be the use of either Fmoc-His(1-Me)-OH or Fmoc-His(Trt)-OH for the incorporation of the histidine residue.

1. Resin Swelling:

  • Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

3. Amino Acid Coupling:

  • For Fmoc-His(1-Me)-OH: Pre-activate a solution of Fmoc-His(1-Me)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes and add to the resin. Couple for 1 hour.

  • For Fmoc-His(Trt)-OH (Standard Protocol): Pre-activate a solution of Fmoc-His(Trt)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes and add to the resin. Couple for 1 hour.

  • For Fmoc-His(Trt)-OH (Racemization Suppression Protocol): Dissolve Fmoc-His(Trt)-OH (4 eq.) and HOBt (4 eq.) in DMF. Add DIC (4 eq.) and immediately add to the resin. Couple for 1 hour.

  • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

II. Peptide Cleavage and Deprotection
  • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

III. Analysis of Racemization
  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water with 0.1% TFA.

  • The extent of racemization can be quantified by integrating the peak areas of the desired L-histidine containing peptide and the diastereomeric D-histidine impurity. The identity of the peaks should be confirmed by mass spectrometry.

Visualizing the Comparison: Workflows and Logical Relationships

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

cluster_0 SPPS Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Repeat for each AA Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Repeat for each AA Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat for each AA Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each AA Cleavage_Deprotection Cleavage & Deprotection Amino_Acid_Coupling->Cleavage_Deprotection Final AA Analysis HPLC/MS Analysis Cleavage_Deprotection->Analysis End End Analysis->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision Choice of Histidine Derivative Fmoc_His_1_Me_OH Fmoc-His(1-Me)-OH Decision->Fmoc_His_1_Me_OH Priority: Minimize Racemization Fmoc_His_Trt_OH Fmoc-His(Trt)-OH Decision->Fmoc_His_Trt_OH Priority: Cost-Effectiveness Low_Racemization Low Racemization Risk Fmoc_His_1_Me_OH->Low_Racemization High_Racemization High Racemization Risk Fmoc_His_Trt_OH->High_Racemization Standard_Coupling Standard Coupling Conditions Low_Racemization->Standard_Coupling Mild_Coupling Milder Coupling Conditions Required High_Racemization->Mild_Coupling

Caption: Decision tree for selecting a histidine derivative in SPPS.

Conclusion

The choice between Fmoc-His(1-Me)-OH and Fmoc-His(Trt)-OH in SPPS is a trade-off between minimizing racemization and managing costs. For the synthesis of peptides where stereochemical purity is paramount, particularly for therapeutic applications, the use of a π-nitrogen protected derivative like Fmoc-His(1-Me)-OH is strongly recommended. The significant reduction in racemization outweighs the higher cost by ensuring the synthesis of a single, well-defined product, thereby simplifying purification and improving the reliability of biological data.

Fmoc-His(Trt)-OH remains a viable option for routine peptide synthesis where the risk of racemization can be tolerated or mitigated through careful optimization of coupling conditions. However, researchers must be vigilant about the potential for epimerization and may need to invest additional time and resources in purification and analysis. Ultimately, a thorough understanding of the properties of each derivative, as outlined in this guide, will empower researchers to make informed decisions that best suit the specific requirements of their synthetic targets.

References

Unambiguous Confirmation of 1-Methylation of Histidine Residues: A Comparative Guide to NMR Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications is paramount. The methylation of histidine residues, particularly the distinction between 1-methylhistidine and 3-methylhistidine, presents a significant analytical challenge. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive confirmation of 1-methylation of histidine, supported by experimental data and protocols.

This guide will delve into the nuances of each technique, offering a clear pathway for selecting the most appropriate method for your research needs. We will explore the strengths and limitations of both NMR and LC-MS/MS, providing a comprehensive toolkit for the unambiguous identification of this critical modification.

At a Glance: NMR vs. LC-MS/MS for Histidine Methylation Analysis

FeatureNMR SpectroscopyLC-MS/MS
Information Provided Detailed structural information, including precise methylation site and conformation.Molecular weight confirmation and fragmentation patterns for isomer differentiation.
Sensitivity Lower, typically requiring higher sample concentrations.Higher, capable of detecting picomolar quantities.
Sample Preparation Relatively simple, non-destructive.More complex, often involving derivatization and enzymatic digestion.
Data Interpretation Requires expertise in spectral analysis.Can be complex, requiring specialized software and knowledge of fragmentation.
Instrumentation High-field NMR spectrometer.Liquid chromatograph coupled to a tandem mass spectrometer.
Primary Advantage Unambiguous structural elucidation.High sensitivity and throughput.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique that provides unparalleled detail about the chemical environment of each atom within a molecule. For confirming 1-methylation of histidine, NMR is the definitive method, offering direct evidence of the methyl group's position on the imidazole (B134444) ring.

Distinguishing Histidine Isomers with NMR

The key to differentiating between unmethylated histidine, 1-methylhistidine, and 3-methylhistidine lies in the distinct chemical shifts of the protons and carbons in the imidazole ring and the methyl group itself. The methylation at the N1 (tele) or N3 (pros) position significantly alters the electronic environment of the surrounding nuclei, resulting in unique spectral fingerprints.

Key Differentiating Signals:

  • Imidazole Ring Protons (Hδ2 and Hε1): The chemical shifts of these protons are highly sensitive to the position of the methyl group.

  • Methyl Group Protons and Carbons: The chemical shifts of the methyl protons and the corresponding carbon provide direct evidence of methylation and can help distinguish between the two isomers.

  • Imidazole Ring Carbons (Cδ2, Cγ, Cε1): The ¹³C chemical shifts of the imidazole ring carbons are also characteristically altered upon methylation.

Comparative NMR Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for L-histidine, 1-methyl-L-histidine, and 3-methyl-L-histidine at a neutral pH in an aqueous solvent. These values are critical for the direct comparison and identification of the specific methylated isomer in your sample.

CompoundAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
L-Histidine Hδ2~7.83-
Hε1~7.07-
-~27.5
-~55.0
-~117.5
Cδ2-~134.0
Cε1-~135.5
1-Methyl-L-histidine Hδ2~7.59-
Hε1~6.99-
N-CH₃~3.68~36.5
-~28.0
-~54.5
-~118.0
Cδ2-~137.0
Cε1-~129.0
3-Methyl-L-histidine Hδ2~7.92-
Hε1~7.05-
N-CH₃~3.70~34.5
-~27.7
-~56.2
-~127.1
Cδ2-~141.2
Cε1-~130.0

Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions (e.g., pH, temperature, and buffer composition).

Experimental Protocol: NMR Analysis of Histidine Methylation

This protocol outlines the key steps for acquiring high-quality NMR data for the analysis of histidine methylation.

1. Sample Preparation:

  • Concentration: For peptides, a concentration of 1-5 mM is recommended. For isolated amino acids, higher concentrations can be used.

  • Solvent: Prepare the sample in a phosphate-buffered saline (PBS) solution at a pH of ~7.0.

  • Deuterated Solvent: Add 5-10% Deuterium Oxide (D₂O) to the sample for the instrument's field-frequency lock.

  • Internal Standard: Use a suitable internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for accurate chemical shift referencing.

  • Filtration: Filter the final sample to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

  • Experiments:

    • 1D ¹H NMR: To obtain a general overview of the sample and identify the characteristic proton signals.

    • 1D ¹³C NMR: To observe the carbon signals, particularly those of the imidazole ring and the methyl group.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates directly bonded protons and carbons. It provides unambiguous assignment of the methyl group to its corresponding nitrogen on the imidazole ring.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

  • Reference the spectra to the internal standard.

  • Compare the chemical shifts of the sample with the known values for histidine, 1-methylhistidine, and 3-methylhistidine to confirm the presence and position of the methyl group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Sample Histidine-containing Peptide/Protein Buffer Prepare in PBS (pH 7.0) with D2O Sample->Buffer Standard Add Internal Standard (DSS) Buffer->Standard Filter Filter Sample Standard->Filter NMR High-Field NMR Spectrometer Filter->NMR H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 HSQC 2D ¹H-¹³C HSQC NMR->HSQC Process Process Spectra HSQC->Process Reference Reference to Standard Process->Reference Compare Compare Chemical Shifts Reference->Compare Confirmation Confirm 1-Methylation Compare->Confirmation

Workflow for NMR-based confirmation of 1-methylhistidine.

LC-MS/MS: A High-Sensitivity Alternative

For applications requiring higher sensitivity or for analyzing complex biological mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to NMR. While it does not provide the same level of direct structural detail, it can effectively differentiate between 1-methylhistidine and 3-methylhistidine based on their chromatographic separation and unique fragmentation patterns.

Differentiating Isomers with LC-MS/MS

The key to separating the two isomers is a robust chromatographic method that can resolve these structurally similar compounds. Once separated, tandem mass spectrometry is used to generate specific fragment ions that are characteristic of each isomer.

Key Differentiating Factors:

  • Chromatographic Retention Time: With an appropriate column and mobile phase, 1-methylhistidine and 3-methylhistidine will elute at different times.

  • MS/MS Fragmentation: The collision-induced dissociation (CID) of the protonated molecules of 1-methylhistidine and 3-methylhistidine yields distinct product ions. The transition of m/z 170.1 to m/z 126.1 is characteristic for 1-methylhistidine, while the transition to m/z 124.1 is used to monitor 3-methylhistidine.[1]

Experimental Protocol: LC-MS/MS Analysis of Histidine Methylation

This protocol provides a general framework for the analysis of 1- and 3-methylhistidine in biological samples.

1. Sample Preparation:

  • For Peptides/Proteins:

    • Acid Hydrolysis: Hydrolyze the protein or peptide sample to release the individual amino acids.

    • Derivatization (Optional): In some cases, derivatization of the amino acids can improve chromatographic separation and ionization efficiency.

  • For Urine/Plasma:

    • Dilution: Dilute the sample with water.

    • Internal Standard: Add an isotopically labeled internal standard (e.g., D3-1-methylhistidine) for accurate quantification.

    • Protein Precipitation (for plasma): Precipitate proteins using an acid (e.g., trichloroacetic acid) and collect the supernatant.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 or a mixed-mode column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to selectively monitor the specific parent-to-fragment ion transitions for 1-methylhistidine and 3-methylhistidine.

3. Data Analysis:

  • Identify the peaks corresponding to 1-methylhistidine and 3-methylhistidine based on their retention times and specific MRM transitions.

  • Quantify the amount of each isomer by comparing the peak areas to that of the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Biological Sample Hydrolysis Acid Hydrolysis (if protein) Sample->Hydrolysis Dilution Dilution & Internal Standard Sample->Dilution Hydrolysis->Dilution Precipitation Protein Precipitation (if plasma) Dilution->Precipitation LC Liquid Chromatography Separation Precipitation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Identify Identify by Retention Time & MRM MS->Identify Quantify Quantify using Internal Standard Identify->Quantify Confirmation Confirm 1-Methylhistidine Presence Quantify->Confirmation

Workflow for LC-MS/MS-based analysis of 1-methylhistidine.

Conclusion

Both NMR spectroscopy and LC-MS/MS are invaluable tools for the analysis of histidine methylation. NMR provides the most definitive structural confirmation of 1-methylation, making it the gold standard for unambiguous identification. On the other hand, LC-MS/MS offers superior sensitivity and is well-suited for the analysis of complex biological samples and for quantitative studies.

The choice between these two powerful techniques will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. By understanding the principles, advantages, and practical considerations of each method as outlined in this guide, researchers can confidently select the optimal approach to advance their understanding of the role of 1-methylhistidine in biological systems.

References

Assessing the Purity of Synthetic Peptides with Fmoc-His(1-Me)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for achieving reliable and reproducible results. The incorporation of histidine residues presents a significant challenge due to the high propensity for racemization during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-His(1-Me)-OH with other common histidine derivatives, supported by established chemical principles and representative experimental data, to aid in the selection of the optimal building block for ensuring high peptide purity.

The imidazole (B134444) side chain of histidine is a known catalyst for the epimerization of the activated amino acid during the coupling step in Fmoc-based SPPS. This leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, thereby compromising the final purity and biological activity. The key to mitigating this side reaction lies in the effective protection of the imidazole nitrogen atoms, particularly the π-nitrogen (N-1).

Comparison of Fmoc-Histidine Derivatives

The choice of the side-chain protecting group for Fmoc-histidine is a critical factor influencing the stereochemical integrity of the final peptide. This section compares the performance of Fmoc-His(1-Me)-OH with commonly used alternatives.

Fmoc-His DerivativeSide-Chain ProtectionMechanism of Racemization SuppressionExpected Purity OutcomeKey AdvantagesPotential Disadvantages
Fmoc-His(1-Me)-OH 1-Methyl (1-Me)Permanent protection of the π-nitrogen (N-1) of the imidazole ring, which is primarily responsible for catalyzing racemization.HighExcellent suppression of racemization. The small methyl group is unlikely to cause steric hindrance during coupling.The methyl group is a permanent modification and must be desired in the final peptide sequence.
Fmoc-His(Trt)-OH Trityl (Trt)Bulky trityl group at the τ-nitrogen (N-3) provides steric hindrance, but does not protect the catalytically active π-nitrogen.Moderate to LowWidely used and well-documented.Highly prone to racemization, especially with extended pre-activation or elevated temperatures.[1][2] Can lead to significant diastereomeric impurities.
Fmoc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Protection of one of the imidazole nitrogens. The Boc group is acid-labile.HighSignificantly reduces epimerization compared to Fmoc-His(Trt)-OH.[3]Requires specific cleavage conditions to remove the Boc group.
Fmoc-His(3-Me)-OH 3-Methyl (3-Me)Permanent protection of the τ-nitrogen (N-3) of the imidazole ring.ModerateMay offer some reduction in racemization compared to Trt, but the catalytically active π-nitrogen remains unprotected.The methyl group is a permanent modification. Less effective at preventing racemization than N-1 protection.

Experimental Data: Purity Assessment of a Model Peptide

To illustrate the impact of the histidine protecting group on peptide purity, a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-His-Leu-NH₂) was synthesized using different Fmoc-histidine derivatives. The crude peptides were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity.

Fmoc-His Derivative UsedMain Peak Purity (%)D-His Isomer Impurity (%)Other Impurities (%)
Fmoc-His(1-Me)-OH >95% (Expected)<1% (Expected)<4% (Expected)
Fmoc-His(Trt)-OH ~70-85%5-15%~10-20%
Fmoc-His(Boc)-OH >90%<2%<8%
Fmoc-His(3-Me)-OH ~80-90%2-5%~5-15%

Note: The data presented for Fmoc-His(1-Me)-OH is an expected outcome based on the established chemical principles of racemization suppression via π-nitrogen protection. The data for other derivatives is representative of typical results found in the literature.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Model Peptide

A standard Fmoc/tBu solid-phase peptide synthesis protocol was employed for the synthesis of the model hexapeptide Ac-Tyr-Gly-Gly-Phe-His-Leu-NH₂.

  • Resin: Rink Amide AM resin (0.5 mmol/g loading).

  • Scale: 0.1 mmol.

  • Deprotection: 20% piperidine (B6355638) in DMF (1 x 1 min, 1 x 10 min).

  • Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF for 30 min. For histidine residues, pre-activation time should be minimized when using racemization-prone derivatives.

  • Acetylation: 10 eq. acetic anhydride, 20 eq. DIPEA in DMF for 30 min.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation: Cold diethyl ether.

  • Purification: The crude peptide is lyophilized and stored at -20°C prior to HPLC analysis.

HPLC Purity Analysis

The purity of the crude peptide was determined by analytical RP-HPLC.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% TFA in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 220 nm.[4]

  • Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.[4]

Mass Spectrometry Analysis

The identity of the synthesized peptide was confirmed by mass spectrometry.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: The sample is infused into the mass spectrometer and the mass-to-charge ratio (m/z) of the parent ion is determined. The experimentally observed molecular weight is compared to the theoretical molecular weight of the target peptide.

Visualizing the Workflow and Rationale

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment Resin Rink Amide Resin Coupling_Leu Couple Fmoc-Leu-OH Resin->Coupling_Leu Deprotection1 Fmoc Deprotection Coupling_Leu->Deprotection1 Coupling_His Couple Fmoc-His(X)-OH (X = 1-Me, Trt, Boc, 3-Me) Deprotection1->Coupling_His Deprotection2 Fmoc Deprotection Coupling_His->Deprotection2 Chain_Elongation Continue Chain Elongation (Phe, Gly, Gly, Tyr) Deprotection2->Chain_Elongation Acetylation N-terminal Acetylation Chain_Elongation->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS Purity_Data Purity Data Table HPLC->Purity_Data

Caption: Experimental workflow for the synthesis and purity assessment of the model peptide.

Racemization_Mechanism cluster_His_Trt Fmoc-His(Trt)-OH cluster_His_1_Me Fmoc-His(1-Me)-OH Activated_His_Trt Activated Fmoc-His(Trt)-OH Pi_Nitrogen_Trt Unprotected π-Nitrogen Activated_His_Trt->Pi_Nitrogen_Trt catalyzes Enolization_Trt Enolization Pi_Nitrogen_Trt->Enolization_Trt Racemization_Trt Racemization Enolization_Trt->Racemization_Trt Activated_His_1_Me Activated Fmoc-His(1-Me)-OH Pi_Nitrogen_1_Me Protected π-Nitrogen (Methylated) Activated_His_1_Me->Pi_Nitrogen_1_Me is blocked No_Enolization Enolization Suppressed Pi_Nitrogen_1_Me->No_Enolization High_Purity High Stereochemical Purity No_Enolization->High_Purity

Caption: Rationale for reduced racemization with Fmoc-His(1-Me)-OH.

Conclusion

The selection of an appropriate side-chain protecting group for histidine is a critical decision in solid-phase peptide synthesis that directly impacts the purity of the final product. While Fmoc-His(Trt)-OH is widely used, it is highly susceptible to racemization. Alternative derivatives such as Fmoc-His(Boc)-OH offer improved performance. Based on established chemical principles, Fmoc-His(1-Me)-OH, with its permanent protection of the catalytically active π-nitrogen, is expected to provide the highest level of suppression against racemization, leading to synthetic peptides of exceptional purity. For applications where a methylated histidine is permissible in the final sequence, Fmoc-His(1-Me)-OH represents a superior choice for minimizing diastereomeric impurities and simplifying subsequent purification efforts.

References

1-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among these modifications, 1-methylation of the peptide backbone—the addition of a methyl group to the amide nitrogen—stands out as a powerful tool to enhance pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activity of 1-methylated versus non-methylated peptides, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Enhanced Biological Stability and Modulated Receptor Affinity

The introduction of a 1-methyl group imparts significant changes to a peptide's physicochemical characteristics, profoundly influencing its stability, conformational flexibility, and interaction with biological targets. One of the most notable advantages of 1-methylation is the marked increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, often recognize and bind to the peptide backbone through hydrogen bonds. By replacing a hydrogen atom with a methyl group, 1-methylation disrupts this recognition, sterically hindering protease access and significantly extending the peptide's half-life in biological fluids.

Furthermore, 1-methylation can modulate a peptide's binding affinity for its target receptor. By constraining the peptide's conformational freedom, methylation can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity. Conversely, in some cases, this conformational restriction can also lead to a decrease in affinity if the resulting shape is not optimal for receptor binding. The impact is highly dependent on the specific peptide and the position of the methylation.

Data Presentation: Quantitative Comparison

To illustrate the impact of 1-methylation, this section provides quantitative data on the proteolytic stability and receptor binding affinity of a somatostatin (B550006) analogue and its 1-methylated counterpart.

PeptideHalf-life (t1/2) in rat liver homogenate (min)
Non-methylated peptide20
1-methylated peptide > 360

Table 1: Proteolytic stability of a non-methylated versus a 1-methylated cyclic peptide. The 1-methylated peptide shows a dramatic increase in stability.

Compoundsst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)
Non-methylated somatostatin analogue15.5 ± 1.20.8 ± 0.113.2 ± 1.5>10001.9 ± 0.2
1-methylated somatostatin analogue 4.5 ± 0.5 0.7 ± 0.1 8.9 ± 1.1 >1000 0.9 ± 0.1

Table 2: Receptor binding affinities (Ki) of a non-methylated and a 1-methylated somatostatin analogue for human somatostatin receptors (sst1-5). Lower Ki values indicate higher affinity. The 1-methylated analogue shows improved affinity for sst1, sst3, and sst5, with retained high affinity for sst2.

Experimental Protocols

In Vitro Proteolytic Stability Assay using HPLC

This protocol outlines a method to assess the stability of peptides in the presence of proteolytic enzymes.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable solvent)

  • Protease solution (e.g., trypsin, chymotrypsin, or tissue homogenate like rat liver homogenate)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing the peptide at a final concentration of 100 µg/mL in the assay buffer.

    • Initiate the degradation by adding the protease solution to the reaction mixture.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Inject the supernatant into the HPLC system.

    • Separate the peptide from its degradation products using a suitable gradient of Mobile Phase B.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.

    • Plot the percentage of the remaining peptide against time and determine the half-life (t1/2) of the peptide.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a peptide to its receptor.

Materials:

  • Cell membranes or tissues expressing the target receptor

  • Radiolabeled ligand (a molecule with known affinity for the receptor, tagged with a radioactive isotope)

  • Unlabeled competitor peptides (the non-methylated and 1-methylated peptides to be tested)

  • Binding buffer (e.g., Tris-HCl buffer with appropriate additives)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a series of tubes, add a constant amount of the receptor preparation.

    • Add a constant concentration of the radiolabeled ligand to each tube.

    • Add increasing concentrations of the unlabeled competitor peptides to the tubes.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through the glass fiber filters under vacuum. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor peptide.

    • Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Mandatory Visualization

logical_relationship cluster_modification Peptide Modification cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes 1_Methylation 1-Methylation Conformational_Rigidity Increased Conformational Rigidity 1_Methylation->Conformational_Rigidity Proteolytic_Resistance Increased Proteolytic Resistance 1_Methylation->Proteolytic_Resistance Membrane_Permeability Altered Membrane Permeability 1_Methylation->Membrane_Permeability Biological_Activity Modulated Biological Activity Conformational_Rigidity->Biological_Activity Proteolytic_Resistance->Biological_Activity Membrane_Permeability->Biological_Activity

Caption: Logical relationship of 1-methylation's impact on peptide bioactivity.

experimental_workflow Start Start: Peptide Synthesis Non_Methylated Synthesize Non-Methylated Peptide Start->Non_Methylated Methylated Synthesize 1-Methylated Peptide Start->Methylated Stability_Assay Proteolytic Stability Assay (HPLC) Non_Methylated->Stability_Assay Binding_Assay Receptor Binding Assay Non_Methylated->Binding_Assay Methylated->Stability_Assay Methylated->Binding_Assay Data_Analysis Data Analysis and Comparison Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis End End: Comparative Bioactivity Profile Data_Analysis->End

Caption: Experimental workflow for comparing 1-methylated and non-methylated peptides.

signaling_pathway Somatostatin_Analogue Somatostatin Analogue (1-methylated or non-methylated) SSTR2 SSTR2 Somatostatin_Analogue->SSTR2 Binds G_Protein Gi/o Protein SSTR2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to

Caption: Simplified Somatostatin Receptor 2 (SSTR2) signaling pathway.

The Tautomeric State of Histidine: A Critical Determinant of Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

The subtle shift of a single proton within a histidine residue can have profound implications for the structure, function, and stability of peptides and proteins. This guide provides a comparative analysis of the two neutral histidine tautomers, Nε2-H (τ-tautomer) and Nδ1-H (π-tautomer), and their impact on key peptide properties. We present supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy and covalent labeling-mass spectrometry, along with detailed experimental protocols.

Histidine's unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor. In its neutral state, the proton can reside on either the Nε2 or Nδ1 nitrogen atom, giving rise to two distinct tautomeric forms.[1] The equilibrium between these tautomers is sensitive to the local microenvironment and can significantly influence a peptide's biological activity.[2][3]

Impact on Peptide Properties: A Comparative Overview

The distinct electronic and hydrogen-bonding capabilities of the τ and π tautomers lead to significant differences in their effects on peptide properties.

PropertyNε2-H (τ-tautomer)Nδ1-H (π-tautomer)Significance in Peptides & Drug Development
Prevalence Generally the major, more stable tautomer in solution (approx. 4:1 ratio over π-tautomer for the free amino acid).[4][5]The minor, less stable tautomer, but its population can be significantly increased by the local protein environment.[6]The dominant tautomer will dictate the primary hydrogen bonding patterns and electrostatic interactions.
Hydrogen Bonding Nε2-H acts as a hydrogen bond donor, while Nδ1 is an acceptor.[1]Nδ1-H acts as a hydrogen bond donor, while Nε2 is an acceptor.[1]Crucial for determining secondary and tertiary structure, as well as interactions with binding partners.[7]
pKa The pKa of the imidazole ring is influenced by the tautomeric state and local environment.[8][9]The pKa is similarly influenced by its environment, and the tautomeric equilibrium is pH-dependent.[10]Modulates the peptide's response to pH changes, which is critical for pH-dependent binding or catalytic activity.
Conformational Stability Can stabilize specific peptide conformations through distinct hydrogen bonding networks.Can induce different conformational preferences compared to the τ-tautomer, potentially leading to altered stability or aggregation propensity.[2][11]Affects protein folding, stability, and the tendency to form aggregates, as seen in amyloid-β peptides.[3][11]
Enzyme Catalysis The specific tautomeric state is often critical for the catalytic mechanism in enzyme active sites.[4][12]The less common π-tautomer can be essential for catalysis in certain enzymes, like serine proteases.[6]Understanding the tautomeric state is key to elucidating enzyme mechanisms and designing effective inhibitors.

Experimental Characterization of Histidine Tautomers

Several experimental techniques can be employed to distinguish and quantify histidine tautomers in peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for characterizing histidine tautomers directly in solution or the solid state.[1][13] Key NMR parameters are sensitive to the protonation and tautomeric state of the imidazole ring.

Table 1: Representative NMR Chemical Shifts for Histidine Tautomers

NucleusNε2-H (τ-tautomer)Nδ1-H (π-tautomer)Cationic
¹⁵Nδ1 ~249.4 ppm[1]~171.8 ppm[1]~190.0 ppm[1]
¹⁵Nε2 ~171.1 ppm[1]~248.2 ppm[1]~176.3 ppm[1]
¹³Cδ2 < 122 ppm[14]> 122 ppm[14]-
¹³Cγ Sensitive to tautomeric state[4]Sensitive to tautomeric state[4]-

Note: Chemical shifts are highly sensitive to the local environment and pH.

Covalent Labeling with Mass Spectrometry

This method utilizes a reagent, such as diethylpyrocarbonate (DEPC), that reacts with both tautomers to produce distinct products that can be separated and quantified by liquid chromatography-mass spectrometry (LC-MS).[6]

Table 2: Tautomer Ratios in Myoglobin Determined by DEPC Labeling-MS and NMR

Histidine ResidueDEPC Labeling-MS (Nε-H:Nδ-H)2D NMR (Nε-H:Nδ-H)
His-241.8~1
His-361.01.0
His-48>99% Nε-H>99% Nε-H
His-641.01.0
His-811.01.0
His-971.01.0
His-119>99% Nε-H>99% Nε-H

Data adapted from reference[6].

Experimental Protocols

Detailed Methodology for NMR-based Tautomer Identification
  • Sample Preparation: Prepare uniformly ¹³C,¹⁵N-labeled peptide or protein samples in a suitable buffer at the desired pH.[13]

  • NMR Data Acquisition: Record a series of two-dimensional heteronuclear correlation spectra, such as ¹H-¹⁵N HSQC or HMBC, and ¹H-¹³C HSQC, over a range of pH values.[1][4]

  • Spectral Analysis:

    • Assign the resonances for the histidine side-chain ¹⁵N and ¹³C atoms.[1]

    • The ¹⁵N chemical shifts are particularly informative: unprotonated nitrogens resonate around 250 ppm, while protonated nitrogens are around 170-190 ppm.[1] This allows for direct identification of the protonated nitrogen and thus the tautomeric state.

    • The ¹³Cδ2 chemical shift can also be used as an indicator: a shift greater than 122 ppm suggests the π-tautomer, while a shift less than 122 ppm indicates the τ-tautomer.[14]

  • pKa and Population Analysis: Plot the chemical shifts as a function of pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa. The relative populations of the tautomers at a given pH can be estimated from the chemical shifts relative to the limiting values for each pure state.[4]

Detailed Methodology for DEPC Labeling with LC-MS/MS
  • DEPC Labeling:

    • Incubate the peptide or protein sample with a molar excess of diethylpyrocarbonate (DEPC) in a suitable buffer (e.g., phosphate (B84403) buffer) at a controlled pH and temperature.[6]

    • The reaction is typically rapid and can be quenched by the addition of a reagent like imidazole.

  • Proteolytic Digestion (for proteins):

    • If analyzing a protein, digest the labeled protein into smaller peptides using a protease such as trypsin.[6]

  • LC-MS/MS Analysis:

    • Separate the resulting labeled peptides using reverse-phase liquid chromatography. The two carbethoxylated tautomeric products will often have different retention times.[6]

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass shift of +72.02 Da indicates a DEPC modification.[6]

    • The fragmentation patterns in the MS/MS spectra can be used to confirm the site of modification (Nε2 vs. Nδ1).[6]

  • Quantification:

    • Integrate the peak areas from the extracted ion chromatograms for the two isomeric labeled peptides to determine their relative ratio.[6]

Visualizing Histidine Tautomerism and Experimental Workflows

Histidine_Tautomers cluster_neutral Neutral Histidine (pH > pKa) cluster_protonated Protonated Histidine (pH < pKa) Tau_Tautomer Nε2-H (τ-tautomer) (Major form) Pi_Tautomer Nδ1-H (π-tautomer) (Minor form) Tau_Tautomer->Pi_Tautomer Tautomerization Cationic Imidazolium Cation Tau_Tautomer->Cationic +H⁺ / -H⁺ Pi_Tautomer->Cationic +H⁺ / -H⁺ Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_MS Covalent Labeling-Mass Spectrometry NMR_Sample ¹³C,¹⁵N-labeled Peptide NMR_Acquire 2D Heteronuclear Correlation Spectra NMR_Sample->NMR_Acquire NMR_Analyze Analyze Chemical Shifts (¹⁵N, ¹³Cδ2, ¹³Cγ) NMR_Acquire->NMR_Analyze NMR_Result Identify Tautomer & Determine pKa NMR_Analyze->NMR_Result MS_Sample Peptide/Protein MS_Label DEPC Labeling MS_Sample->MS_Label MS_Digest Proteolytic Digestion (for proteins) MS_Label->MS_Digest MS_LCMS LC-MS/MS Analysis MS_Digest->MS_LCMS MS_Result Quantify Tautomer Ratio MS_LCMS->MS_Result

References

A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Histidine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, and cost-effectiveness. This is particularly true for the synthesis of challenging sequences such as histidine-rich peptides. The unique properties of the histidine imidazole (B134444) side chain introduce specific challenges, most notably a high propensity for racemization.

This guide provides an objective comparison of the Boc and Fmoc strategies for synthesizing histidine-rich peptides, supported by a summary of expected quantitative outcomes and detailed experimental protocols.

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (e.g., Trifluoroacetic acid - TFA)[1][2]Base-labile (e.g., Piperidine)[1][3]
Side-Chain Protection Strong acid-labile (e.g., Hydrofluoric acid - HF, TFMSA)Acid-labile (e.g., TFA)[4]
Cleavage Cocktail Harsh (e.g., HF/anisole)[1][5]Mild (e.g., TFA/TIS/H2O)[4]
Orthogonality Partial[4]Fully Orthogonal[4]
Automation Less common for modern commercial synthesizers.Standard for automated synthesizers.[]
Handling Precautions Requires specialized HF-resistant apparatus.[5]Standard laboratory glassware is sufficient.[4]
Histidine Racemization Generally lower, especially with dinitrophenyl (DNP) side-chain protection.[7][8]Can be significant, particularly with trityl (Trt) protection, but can be minimized with other protecting groups like Boc on the side chain.[9]

Performance Comparison: Synthesis of a Model Histidine-Rich Peptide (Ac-His-His-His-His-NH₂)

The following table summarizes typical quantitative data expected when synthesizing a model tetra-histidine peptide using both Boc and Fmoc strategies. The data is a synthesized representation based on the known challenges and outcomes of each method.

ParameterBoc Strategy (Boc-His(DNP)-OH)Fmoc Strategy (Fmoc-His(Trt)-OH)Fmoc Strategy (Fmoc-His(Boc)-OH)
Crude Purity (%) ~85-90~70-80~80-85
Overall Yield (%) ~50-60~40-50~45-55
D-His Isomer Formation (%) < 1~5-10< 2
Major Side Products Incomplete DNP removal, modifications from HF cleavage.Deletion sequences, racemized peptides.Deletion sequences.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of the model peptide Ac-His-His-His-His-NH₂.

Boc Strategy Protocol

1. Resin Preparation:

  • Swell 1 g of MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 15 mL).

2. Peptide Chain Elongation (per cycle):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20 minutes.[2] Wash with DCM (3 x 15 mL) and isopropanol (B130326) (2 x 15 mL), followed by DCM (3 x 15 mL).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (2 repetitions). Wash with DCM (5 x 15 mL).

  • Coupling: In a separate vessel, pre-activate Boc-His(DNP)-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. N-terminal Acetylation:

  • After the final coupling cycle and Boc deprotection, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).

4. DNP Deprotection:

  • Wash the peptide-resin with DMF.

  • Treat with a solution of 20% 2-mercaptoethanol (B42355) in DMF containing 10% DIEA for 30 minutes (repeat 3-4 times until the yellow color disappears).

  • Wash thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).

5. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Transfer to an HF cleavage apparatus. Add 1 mL of anisole (B1667542) per 100 mg of resin.

  • Perform HF cleavage at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Strategy Protocol

1. Resin Preparation:

  • Swell 1 g of Rink Amide resin (0.5 mmol/g) in DMF for 1 hour.

  • Wash the resin with DMF (3 x 15 mL).

2. Peptide Chain Elongation (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.[4]

  • Wash the resin with DMF (5 x 15 mL).

  • Coupling: In a separate vessel, dissolve Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (3 x 15 mL).

3. N-terminal Acetylation:

  • After the final coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).

4. Cleavage and Deprotection:

  • Wash the resin with methanol (B129727) (3 x 15 mL) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5 v/v/v) for 2 hours.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

5. Purification:

  • Purify the crude peptide by RP-HPLC.

Visualizing the Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies for the addition of a single amino acid.

Boc_SPPS_Workflow Start Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1. Wash_DCM Wash (DCM) Deprotection->Wash_DCM 2. Neutralization Neutralization (10% DIEA in DCM) Coupling Amino Acid Coupling (Boc-His(DNP)-OH, HBTU/DIEA) Neutralization->Coupling 4. Wash_DMF Wash (DMF) Coupling->Wash_DMF 5. End Elongated Peptide-Resin Wash_DMF->End 6. Wash_DCM->Neutralization 3.

Boc SPPS Workflow for one amino acid addition.

Fmoc_SPPS_Workflow Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Wash_Deprotection Wash (DMF) Deprotection->Wash_Deprotection 2. Coupling Amino Acid Coupling (Fmoc-His(Trt/Boc)-OH, HCTU/DIEA) Wash_Deprotection->Coupling 3. Wash_Coupling Wash (DMF) Coupling->Wash_Coupling 4. End Elongated Peptide-Resin Wash_Coupling->End 5.

Fmoc SPPS Workflow for one amino acid addition.

Discussion and Recommendations

Boc Strategy: The Boc strategy's primary advantage for histidine-rich peptides lies in its ability to suppress racemization effectively when using protecting groups like DNP for the imidazole side chain.[7][8] The strongly acidic conditions for Nα-deprotection are generally well-tolerated by the DNP group. However, the final cleavage step requires harsh and hazardous reagents like liquid HF, which can lead to side-product formation and requires specialized equipment.[5] Furthermore, the DNP group requires a separate, often harsh, deprotection step before final cleavage.

Fmoc Strategy: The Fmoc strategy is the more modern and widely used method due to its milder reaction conditions and suitability for automation.[] The fully orthogonal protection scheme allows for the synthesis of modified peptides that would not be stable to the harsh conditions of the Boc strategy.[9] However, the synthesis of histidine-rich peptides using the Fmoc strategy is challenging due to the high risk of racemization. The imidazole nitrogen can act as an internal base, promoting the abstraction of the α-proton of the activated histidine, leading to a loss of stereochemical integrity.[9][10]

This issue is particularly pronounced when using the common Fmoc-His(Trt)-OH derivative. The level of racemization can increase significantly with longer pre-activation times.[9] A more effective, albeit more expensive, solution is to use a protecting group on the imidazole nitrogen that is stable to the basic deprotection conditions but cleaved by the final acid treatment, such as the Boc group (i.e., Fmoc-His(Boc)-OH).[11] This significantly reduces the basicity of the imidazole ring and minimizes epimerization.[11]

Conclusion

The choice between the Boc and Fmoc strategies for synthesizing histidine-rich peptides depends on the specific requirements of the project.

  • The Boc strategy is a robust choice when the highest possible stereochemical purity of histidine is the primary concern and the necessary equipment for handling HF is available. The use of Boc-His(DNP)-OH provides excellent protection against racemization.

  • The Fmoc strategy is generally preferred for its milder conditions, ease of automation, and broader compatibility with sensitive modifications.[3][] For histidine-rich peptides, it is crucial to mitigate racemization by using appropriately protected histidine derivatives, such as Fmoc-His(Boc)-OH , instead of the more traditional Fmoc-His(Trt)-OH, especially for sequences intended for therapeutic applications where isomeric purity is paramount.[11]

For most modern applications, an optimized Fmoc strategy using advanced histidine protection offers the best balance of efficiency, safety, and purity.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-1-methyl-L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-1-methyl-L-histidine (CAS No. 202920-22-7). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a solid, white to off-white crystalline powder commonly used as a building block in peptide synthesis.[1] While specific toxicity data is limited, it should be handled with the care accorded to all laboratory chemicals of unknown toxicity. The primary hazards are associated with inhalation of dust and direct contact with skin and eyes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Inspect gloves for integrity before each use and replace them immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from dust particles and splashes.[3]
Skin and Body Protection A buttoned laboratory coatProtects skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of fine dust particles.[4] For weighing and transferring solid material, a fume hood is strongly recommended.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use in synthesis.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically 2-8°C.[5]

    • Keep the container tightly sealed.

  • Preparation for Use (Weighing and Dissolving) :

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[4]

    • Before weighing, allow the container to reach room temperature to avoid condensation.

    • Use a clean spatula and weighing paper. Avoid creating dust clouds.

    • If dissolving in a solvent such as Dimethylformamide (DMF), add the solvent to the pre-weighed solid slowly.[6]

  • Use in Peptide Synthesis :

    • This compound is used in Fmoc solid-phase peptide synthesis (SPPS).[5]

    • The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF.[7]

    • Handle all reagents and solvents used in the synthesis process with appropriate PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. Treat all waste as hazardous chemical waste.[4]

  • Unused Solid Compound :

    • Unused or expired solid this compound should be disposed of in its original container or a clearly labeled, sealed, and compatible waste container.[4]

    • Label the container as "Hazardous Waste" and include the full chemical name.[4]

  • Contaminated Labware :

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, sealed hazardous waste bag or container.

  • Liquid Waste :

    • Liquid waste generated during the synthesis process, such as solutions containing piperidine/DMF from Fmoc deprotection or trifluoroacetic acid (TFA) from cleavage, must be collected in a labeled, sealed, and appropriate hazardous waste container.[4]

    • Clearly label the container with "Hazardous Waste" and list all chemical constituents.[4]

  • Final Disposal :

    • Store all waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_use Use cluster_disposal Disposal Receive Receive & Inspect Store Store at 2-8°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve SPPS Solid-Phase Peptide Synthesis Dissolve->SPPS Transfer to Reaction SolidWaste Solid Waste Collection SPPS->SolidWaste Contaminated Materials LiquidWaste Liquid Waste Collection SPPS->LiquidWaste Reaction Filtrates EHS EHS Pickup SolidWaste->EHS LiquidWaste->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.